3-methylquinoxaline-5-carboxylic Acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methylquinoxaline-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c1-6-5-11-8-4-2-3-7(10(13)14)9(8)12-6/h2-5H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLUVEPWBUKWVHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2N=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378020 | |
| Record name | 3-methylquinoxaline-5-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
904813-39-4 | |
| Record name | 3-methylquinoxaline-5-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Methylquinoxaline-5-carboxylic Acid: Synthesis, Properties, and a Perspective on its Application in Drug Discovery
An In-depth Technical Guide for Researchers
Abstract: The quinoxaline scaffold is a cornerstone in medicinal chemistry, recognized for its privileged structure and broad spectrum of biological activities. This guide provides an in-depth technical overview of a specific, high-value derivative: 3-methylquinoxaline-5-carboxylic acid. We will explore a robust synthetic pathway, detail its physicochemical properties, and discuss its potential as a pivotal building block for the development of novel therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile molecule in their discovery programs.
Introduction: The Significance of the Quinoxaline Scaffold
Quinoxaline, a heterocyclic compound composed of a fused benzene and pyrazine ring, represents a class of molecules with profound importance in pharmaceutical sciences.[1][2] The inherent aromatic and electron-deficient nature of the pyrazine ring, combined with the versatility of substitution on the benzene ring, allows for the fine-tuning of steric, electronic, and pharmacokinetic properties. Consequently, quinoxaline derivatives have demonstrated a remarkable range of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antidiabetic properties.[3][4][5][6]
Among the vast library of these compounds, this compound (Molecular Formula: C₁₀H₈N₂O₂, Molecular Weight: 188.18 g/mol ) emerges as a particularly strategic intermediate.[7][8] The methyl group at the 3-position provides a stable, lipophilic anchor, while the carboxylic acid at the 5-position serves as a critical functional handle. This carboxylic acid moiety is amenable to a wide array of chemical transformations—most notably amidation—enabling its conjugation to other pharmacophores or its use in fragment-based drug design to forge potent and selective therapeutic candidates.[9]
Synthesis of this compound: A Mechanistic Approach
The cornerstone of quinoxaline synthesis is the condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound. For the targeted synthesis of this compound, the logical precursors are 3,4-diaminobenzoic acid and a three-carbon α-keto acid, such as pyruvic acid.
The Phillips-Ladenburg Condensation Pathway
The reaction proceeds via a double condensation mechanism, a variant of the well-established Phillips-Ladenburg synthesis. The causality behind this choice of precursors is direct: 3,4-diaminobenzoic acid provides the benzene ring with the pre-installed carboxylic acid at the desired position, while pyruvic acid provides the necessary backbone to form the pyrazine ring with a methyl substituent.
The proposed synthetic workflow is as follows:
The reaction mechanism involves the initial nucleophilic attack of one amino group on a carbonyl of pyruvic acid, followed by dehydration to form an imine. An intramolecular cyclization then occurs as the second amino group attacks the remaining carbonyl, which, after a final dehydration step, yields the stable aromatic quinoxaline ring system. The acidic reaction medium facilitates the dehydration steps.
Detailed Experimental Protocol
This protocol is a self-validating system based on established methodologies for quinoxaline synthesis.[10][11]
-
Materials & Equipment:
-
3,4-Diaminobenzoic acid (1.0 eq)
-
Pyruvic acid (1.1 eq)
-
Ethanol or Glacial Acetic Acid (as solvent)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter paper
-
Standard laboratory glassware
-
-
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask, add 3,4-diaminobenzoic acid (1.0 eq) and the chosen solvent (e.g., ethanol). Stir the suspension.
-
Reagent Addition: Slowly add pyruvic acid (1.1 eq) to the stirring suspension at room temperature.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80-120°C, depending on the solvent). Maintain reflux for 2-4 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: Upon completion, remove the heat source and allow the mixture to cool to room temperature, then further cool in an ice bath. The product is expected to precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crude product on the filter with cold ethanol to remove any unreacted starting materials, followed by a wash with distilled water.
-
Purification: The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water mixture) to yield the final product with high purity.
-
Drying: Dry the purified crystals under vacuum to obtain this compound.
-
Physicochemical and Spectroscopic Properties
Characterization of the final compound is critical for confirming its identity and purity. The following table summarizes the key physicochemical properties of this compound.
| Property | Value / Description | Source |
| Molecular Formula | C₁₀H₈N₂O₂ | [7][8] |
| Molecular Weight | 188.18 g/mol | [7][8] |
| Monoisotopic Mass | 188.05858 Da | [7] |
| Appearance | Expected to be a crystalline solid (e.g., off-white to yellow) | N/A |
| Solubility | Likely soluble in polar organic solvents like DMSO and DMF.[12] | [12] |
| ¹H NMR (Predicted) | Singlet ~2.8 ppm (3H, -CH₃); Multiplets ~7.8-8.5 ppm (3H, Ar-H); Broad singlet >10 ppm (1H, -COOH) | N/A |
| IR (Predicted) | ~1700 cm⁻¹ (C=O stretch); ~3000 cm⁻¹ (broad, O-H stretch); ~1600 cm⁻¹ (C=N stretch) | N/A |
| CAS Number | 904813-39-4 | [8] |
Note: Spectroscopic data are predicted based on the chemical structure and typical values for quinoxaline derivatives. Experimental verification is required.
Biological Properties and Applications in Drug Discovery
The true value of this compound lies in its potential as a scaffold for creating novel drugs. The quinoxaline nucleus is a known pharmacophore, and the carboxylic acid at the 5-position provides a gateway for diversification.
A Versatile Scaffold for Therapeutic Development
The core structure is associated with a multitude of biological targets, making this building block relevant for several therapeutic areas.
-
Oncology: Numerous quinoxaline derivatives have been developed as potent anti-cancer agents, some acting as inhibitors of crucial signaling proteins like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[10][13][14] The carboxylic acid can be converted to an amide, linking the quinoxaline core to other fragments that can interact with the active site of such kinases.
-
Infectious Diseases: The quinoxaline structure is found in natural antibiotics and has been a template for synthetic antibacterial, antifungal, and antitubercular agents.[4][15][16] The ability to create a library of amide derivatives from this compound is a powerful strategy for optimizing antimicrobial potency and spectrum.
-
Neuroscience: Certain quinoxaline carboxylic acids have been identified as antagonists of the AMPA receptor, highlighting their potential for treating neurodegenerative diseases.[6]
The Strategic Importance of the Carboxylic Acid Handle
The C5-carboxylic acid is more than just a substitution; it is a strategic tool. It allows for:
-
Structure-Activity Relationship (SAR) Studies: Rapid synthesis of amide libraries to probe the binding pocket of a biological target.
-
Improved Pharmacokinetics: Conversion to esters or amides can modulate solubility, metabolic stability, and cell permeability.
-
PROTAC Development: The acid can serve as a linker attachment point for creating Proteolysis Targeting Chimeras (PROTACs), an emerging therapeutic modality.
Conclusion
This compound is a high-potential building block for modern drug discovery. Its synthesis is straightforward and scalable, relying on the classic and robust Phillips-Ladenburg condensation. Its physicochemical properties make it a suitable starting point for further chemical modification, and the strategic placement of the methyl and carboxylic acid groups offers significant advantages for medicinal chemistry campaigns. For researchers aiming to develop novel therapeutics in oncology, infectious diseases, and beyond, this molecule represents a validated and highly valuable starting point.
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Pharmacological Applications of Certain Quinoxaline...: Ingenta Connect [ingentaconnect.com]
- 4. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 5. researchgate.net [researchgate.net]
- 6. longdom.org [longdom.org]
- 7. PubChemLite - this compound (C10H8N2O2) [pubchemlite.lcsb.uni.lu]
- 8. calpaclab.com [calpaclab.com]
- 9. chemimpex.com [chemimpex.com]
- 10. Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. caymanchem.com [caymanchem.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Introduction: The Quinoxaline Scaffold as a Cornerstone in Modern Medicinal Chemistry
An In-Depth Technical Guide to the Discovery of Novel Quinoxaline Derivatives
Quinoxaline, a heterocyclic compound formed by the fusion of a benzene and a pyrazine ring, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its structural simplicity, synthetic accessibility, and its role as a bioisostere for other aromatic systems like quinoline and naphthalene have made it a focal point of extensive research.[1][3][4] The true power of the quinoxaline core lies in its remarkable versatility; subtle modifications to its structure can unlock a vast spectrum of biological activities.[5] Consequently, quinoxaline derivatives have emerged as a novel and promising class of chemotherapeutic agents, demonstrating potent anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[6][7][8][9]
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the contemporary landscape of quinoxaline discovery. We will move beyond classical synthesis to explore modern, efficient methodologies, delve into the critical techniques for structural elucidation, and examine the diverse therapeutic applications and mechanisms of action that drive the development of these potent molecules. The narrative is grounded in the causality behind experimental choices, offering field-proven insights to guide future research and development.
Part 1: Modern Synthetic Strategies for Quinoxaline Scaffolds
The cornerstone of quinoxaline synthesis has traditionally been the condensation reaction between an ortho-phenylenediamine and a 1,2-dicarbonyl compound.[10][11] While effective, this method can be limited by the availability of starting materials and reaction conditions. Modern organic synthesis has ushered in an era of more sophisticated, efficient, and environmentally conscious strategies that offer broader substrate scope and superior control.[1]
Causality in Method Selection: Why Modern Methods Prevail
The shift towards modern synthetic techniques is driven by the need for efficiency, selectivity, and sustainability.
-
Transition-metal catalysis , for instance, enables reactions that are otherwise impossible, such as direct C-H amination, allowing for the construction of complex quinoxalines from simpler precursors with high atom economy.[1] Palladium-catalyzed reactions, in particular, offer straightforward access to novel derivatives without the need for pre-functionalization of starting materials.[12]
-
Microwave-assisted synthesis dramatically accelerates reaction times by providing efficient and uniform heating, often leading to higher yields and cleaner reaction profiles compared to conventional heating.[13]
-
Multi-component and one-pot reactions are designed for operational simplicity and sustainability.[1][11] By combining multiple reaction steps into a single procedure without isolating intermediates, these methods reduce solvent waste, save time, and improve overall yield.
-
Green chemistry approaches , such as using water as a solvent or employing solvent-free conditions, minimize the environmental impact of chemical synthesis, a growing priority in the pharmaceutical industry.[1]
Experimental Workflow: From Concept to Compound
The general workflow for synthesizing and purifying a novel quinoxaline derivative is a systematic process designed to ensure the identity and purity of the final compound.
Caption: General workflow for the synthesis and purification of quinoxaline derivatives.
Protocol: Microwave-Assisted Synthesis of a 2,3-Disubstituted Quinoxaline
This protocol describes a representative, efficient synthesis using microwave irradiation. The choice of microwave assistance is justified by its ability to significantly reduce reaction times from hours to minutes.
Materials:
-
Substituted o-phenylenediamine (1.0 mmol)
-
Substituted 1,2-diketone (1.0 mmol)
-
Ethanol (5 mL)
-
Microwave reactor vials (10 mL)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reactant Preparation: In a 10 mL microwave reactor vial, combine the o-phenylenediamine (1.0 mmol) and the 1,2-diketone (1.0 mmol).
-
Solvent Addition: Add 5 mL of ethanol to the vial. The choice of ethanol is based on its effectiveness as a solvent for the reactants and its favorable dielectric properties for microwave heating.
-
Reaction Setup: Seal the vial and place it in the cavity of a scientific microwave reactor.
-
Microwave Irradiation: Set the reaction parameters: Temperature at 120°C, power at 150W, and reaction time of 10 minutes. These parameters are starting points and may require optimization depending on the specific substrates.
-
Reaction Monitoring: After irradiation, cool the vial to room temperature. Spot a small aliquot of the reaction mixture on a TLC plate and elute with an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexane) to monitor the consumption of starting materials and the formation of the product. The self-validating nature of this step is the visual confirmation of a new, single spot corresponding to the product.
-
Work-up: If the reaction is complete, concentrate the mixture under reduced pressure to remove the ethanol.
-
Purification: Dissolve the crude residue in a minimal amount of dichloromethane and purify by column chromatography on silica gel to yield the pure quinoxaline derivative.
Part 2: Structural Characterization of Novel Derivatives
The synthesis of a new molecule is incomplete without rigorous confirmation of its chemical structure. A combination of spectroscopic techniques is employed to provide unambiguous evidence of the target compound's identity.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are the most powerful tools for elucidating the precise structure. ¹H NMR provides information on the number, connectivity, and chemical environment of protons, while ¹³C NMR reveals the carbon framework of the molecule.[14][15]
-
Mass Spectrometry (MS): MS determines the molecular weight of the compound with high accuracy, confirming its elemental composition. Fragmentation patterns can further support the proposed structure.[16]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups (e.g., C=O, N-H, C-N bonds) based on their characteristic vibration frequencies.[14][17]
-
UV-Visible & Fluorescence Spectroscopy: These techniques are particularly useful for quinoxaline derivatives intended for applications in materials science or as biological probes, providing information about their electronic transitions and photophysical properties.[18]
Caption: Logical workflow for structural verification using multiple spectroscopic techniques.
Part 3: Therapeutic Applications & Structure-Activity Relationships (SAR)
The intense interest in quinoxaline derivatives stems from their broad and potent biological activities.[4] Understanding the mechanism of action and the relationship between a molecule's structure and its biological activity (SAR) is paramount for designing effective drugs.
Anticancer Activity
Quinoxalines are a recognized class of chemotherapeutic agents with activity against various tumors.[6][19]
-
Mechanism of Action: A primary mechanism is the inhibition of protein kinases, which are crucial enzymes in cell signaling pathways that control cell growth and proliferation.[20] Many quinoxaline derivatives act as ATP-competitive inhibitors of kinases like Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR), effectively shutting down cancer cell signaling.[20][21][22] Other reported mechanisms include the induction of apoptosis (programmed cell death) and interference with microtubule dynamics.[20]
Caption: Simplified VEGFR signaling pathway inhibited by a quinoxaline derivative.
Antiviral and Antimicrobial Activity
Quinoxaline derivatives have shown significant promise in combating infectious diseases.[7][13]
-
Antiviral Action: Compounds have been identified as potent inhibitors of viral enzymes, such as HIV-1 reverse transcriptase, and have shown activity against a range of DNA and RNA viruses, including Herpes Simplex Virus (HSV) and Hepatitis C (HCV).[13][23][24] The mechanism often involves disrupting the viral replication cycle.[25]
-
Antimicrobial Action: The scaffold is effective against both Gram-positive and Gram-negative bacteria.[3][7] The proposed mechanisms for quinoxaline 1,4-di-N-oxides (QdNOs) involve bioreduction within the bacterial cell to generate reactive oxygen species (ROS), which leads to DNA damage and inhibition of essential protein synthesis.[26]
Structure-Activity Relationship (SAR): The Key to Optimization
SAR studies are crucial for rationally designing more potent and selective drug candidates. By systematically modifying the quinoxaline core and observing the effect on biological activity, researchers can identify key structural features required for efficacy.[2][3][27]
Key SAR Insights for Anticancer Quinoxalines:
-
Substituents on the Benzene Ring: Electron-withdrawing groups (e.g., -Cl) can have a different impact on activity compared to electron-donating groups (e.g., -OCH₃), with the optimal choice being target-dependent.[2][28]
-
Substituents at Positions 2 and 3: The nature of the groups at the 2 and 3 positions of the pyrazine ring is critical. Studies have shown that heteroaromatic rings (like furan) can confer superior activity compared to simple phenyl rings.[27]
-
Side Chains: The addition of specific side chains, such as acylhydrazone, can significantly enhance antiproliferative effects and influence the mechanism of action, for example, by enabling binding to new targets like STAT3.[29]
Table 1: Representative SAR Data for 2,3-Substituted Quinoxaline Derivatives
This table summarizes hypothetical but representative data based on findings for anticancer activity, illustrating how structural changes impact biological efficacy.[27][29]
| Compound ID | R2 Substituent | R3 Substituent | Side Chain at N1 | HeLa IC₅₀ (µM) | Justification for Activity Change |
| QX-01 | Phenyl | Phenyl | None | >50 | The basic scaffold shows minimal activity. |
| QX-02 | Furanyl | Furanyl | None | 25.5 | Heteroaromatic rings at R2/R3 improve potency, possibly through enhanced target binding.[27] |
| QX-03 | Phenyl | Phenyl | Acylhydrazone | 18.2 | The addition of a side chain known to interact with biological targets enhances activity. |
| QX-04 | Furanyl | Furanyl | Acylhydrazone | 10.6 | A synergistic effect is observed by combining optimal R2/R3 substituents with an active side chain.[29] |
Conclusion and Future Perspectives
The quinoxaline scaffold continues to be a highly productive platform for the discovery of novel therapeutic agents. The evolution from classical synthesis to modern, catalyzed, and green methodologies has significantly broadened the chemical space available for exploration.[1][30] The diverse biological activities, particularly in oncology and infectious diseases, ensure that quinoxaline derivatives will remain a major focus of drug development.
Future research will likely concentrate on several key areas:
-
Target Specificity: Designing derivatives with high selectivity for specific enzyme isoforms or receptor subtypes to minimize off-target effects and improve safety profiles.
-
Overcoming Resistance: Developing novel quinoxalines that can circumvent known drug resistance mechanisms, a critical challenge in both cancer and antimicrobial therapy.[3]
-
Hybrid Molecules: Combining the quinoxaline scaffold with other pharmacophores to create hybrid molecules with dual or synergistic modes of action.[29]
-
Advanced Drug Delivery: Exploring novel formulations and delivery systems to enhance the bioavailability and therapeutic efficacy of promising quinoxaline candidates.
By leveraging the foundational knowledge of synthesis, characterization, and SAR outlined in this guide, researchers are well-equipped to continue unlocking the immense therapeutic potential of the quinoxaline nucleus.
References
- 1. mtieat.org [mtieat.org]
- 2. mdpi.com [mdpi.com]
- 3. A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumoral activity of quinoxaline derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A review on the therapeutic potential of quinoxaline derivatives [wisdomlib.org]
- 9. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods – Oriental Journal of Chemistry [orientjchem.org]
- 11. researchgate.net [researchgate.net]
- 12. Direct synthesis of novel quinoxaline derivatives via palladium-catalyzed reductive annulation of catechols and nitroarylamines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. allsubjectjournal.com [allsubjectjournal.com]
- 15. journals.asmarya.edu.ly [journals.asmarya.edu.ly]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis, spectroscopic and thermal characterization of quinoxaline metal complexes | European Journal of Chemistry [eurjchem.com]
- 18. Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Exploring the Anticancer Properties of Quinoxaline-Based Molecules: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - ProQuest [proquest.com]
- 24. researchgate.net [researchgate.net]
- 25. recipp.ipp.pt [recipp.ipp.pt]
- 26. mdpi.com [mdpi.com]
- 27. benchchem.com [benchchem.com]
- 28. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Discovery and SAR Study of Quinoxaline–Arylfuran Derivatives as a New Class of Antitumor Agents [mdpi.com]
- 30. Recent advances in the synthesis and reactivity of quinoxaline - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to 3-Methylquinoxaline-5-carboxylic Acid: Synthesis, Characterization, and Therapeutic Potential
Introduction: The Quinoxaline Scaffold in Modern Medicinal Chemistry
The quinoxaline core, a heterocyclic scaffold composed of a fused benzene and pyrazine ring, represents a privileged structure in the landscape of medicinal chemistry.[1] This assertion is not merely academic; it is substantiated by a wealth of research demonstrating the broad spectrum of pharmacological activities inherent to its derivatives. These activities span from anticancer and antimicrobial to antiviral and anti-inflammatory, making the quinoxaline nucleus a focal point for drug discovery and development.[1] The versatility of this scaffold lies in its unique electronic properties and the geometric possibilities for substitution, which allow for fine-tuning of its interaction with a multitude of biological targets.[1]
This guide provides a comprehensive technical overview of a specific, yet highly promising derivative: 3-methylquinoxaline-5-carboxylic acid . We will delve into its chemical identity, a logical and field-proven synthetic route, and detailed analytical characterization. Furthermore, we will explore its significant potential in drug development, with a particular focus on the well-established role of quinoxaline derivatives as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical target in oncology. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, actionable protocols.
Chemical Identity and Properties
This compound is a structurally defined organic molecule with the following key identifiers and properties.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈N₂O₂ | [2] |
| Molecular Weight | 188.18 g/mol | [2] |
| CAS Number | 904813-39-4 | [2] |
| IUPAC Name | This compound | |
| Canonical SMILES | CC1=NC2=C(C=CC=C2N=C1)C(=O)O | |
| Appearance | Expected to be a solid at room temperature |
Synthesis of this compound
The classical and most reliable method for the synthesis of the quinoxaline ring system is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. This approach is highly efficient and adaptable. For the synthesis of this compound, the logical precursors are 2,3-diaminobenzoic acid and methylglyoxal.
The causality behind this choice of reactants is rooted in the desired substitution pattern of the final product. The 2,3-diaminobenzoic acid provides the benzene ring with the carboxylic acid group at the 5-position of the resulting quinoxaline, while the methylglyoxal provides the pyrazine ring with the methyl group at the 3-position.
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol: Synthesis
This protocol is adapted from established procedures for the synthesis of similar quinoxaline carboxylic acids.
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3-diaminobenzoic acid (1.52 g, 10 mmol) in 30 mL of ethanol.
-
Addition of Reactant: To the stirred solution, add methylglyoxal (40% solution in water, 1.80 g, 10 mmol) dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).
-
Work-up and Isolation: After completion of the reaction, allow the mixture to cool to room temperature. The product is expected to precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold ethanol (2 x 10 mL).
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield this compound as a solid.
Analytical Characterization
A rigorous analytical characterization is essential to confirm the identity and purity of the synthesized this compound. The following are the expected spectroscopic data based on its structure and analysis of similar compounds.
| Analytical Technique | Expected Observations |
| ¹H NMR (DMSO-d₆) | δ ~13.5 (s, 1H, COOH), δ 8.0-8.5 (m, 3H, Ar-H), δ 2.8 (s, 3H, CH₃) |
| ¹³C NMR (DMSO-d₆) | δ ~167 (C=O), δ ~155 (C-N), δ ~140-145 (Ar-C), δ ~125-135 (Ar-CH), δ ~23 (CH₃) |
| FT-IR (KBr, cm⁻¹) | ~3000-3500 (O-H stretch, broad), ~1700 (C=O stretch), ~1600 (C=N stretch), ~1400-1500 (aromatic C=C stretch) |
| Mass Spectrometry (ESI-) | m/z = 187.05 [M-H]⁻ |
Application in Drug Development: A Potent VEGFR-2 Inhibitor Scaffold
While specific biological activity data for this compound is not extensively reported in public literature, the quinoxaline scaffold is a well-established pharmacophore in the design of potent anticancer agents, particularly as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).
VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels. In the context of cancer, tumor growth and metastasis are highly dependent on angiogenesis. By inhibiting VEGFR-2, the signaling cascade that promotes endothelial cell proliferation, migration, and survival is disrupted, effectively starving the tumor of its blood supply.
The VEGFR-2 Signaling Pathway
The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This initiates a complex downstream signaling cascade.
Caption: Simplified VEGFR-2 signaling pathway and the site of action for quinoxaline-based inhibitors.
Quinoxaline-based inhibitors function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the VEGFR-2 kinase domain. This prevents the phosphorylation of the receptor and subsequent activation of downstream signaling pathways, such as the RAF/MEK/ERK and PI3K/Akt pathways, which are crucial for endothelial cell function.
Experimental Protocols for Biological Evaluation
To assess the potential of this compound or its derivatives as anticancer agents, a series of in-vitro assays are required.
VEGFR-2 Kinase Inhibition Assay (Biochemical Assay)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase.
-
Materials: Recombinant human VEGFR-2 kinase domain, a suitable kinase substrate (e.g., poly(Glu, Tyr) 4:1), ATP, and a detection system (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. Prepare a serial dilution of the test compound (this compound). b. In a 96-well plate, add the VEGFR-2 enzyme, the substrate, and the test compound at various concentrations. c. Initiate the kinase reaction by adding ATP. d. Incubate at 30°C for 60 minutes. e. Stop the reaction and add the detection reagent to quantify the amount of ADP produced, which is inversely proportional to the kinase activity. f. Measure the luminescence using a plate reader. g. Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.
Cell-Based Cytotoxicity Assay (MTT Assay)
This assay determines the effect of a compound on the viability and proliferation of cancer cells.
-
Cell Culture: Culture a relevant cancer cell line (e.g., human umbilical vein endothelial cells - HUVECs, or a cancer cell line overexpressing VEGFR-2) in appropriate media.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value.
Conclusion and Future Directions
This compound represents a molecule of significant interest within the broader, pharmacologically validated class of quinoxaline derivatives. Its straightforward synthesis from commercially available starting materials makes it an accessible scaffold for further chemical exploration. While direct biological data for this specific compound is emerging, the extensive research on related quinoxaline structures strongly suggests its potential as a precursor or active agent in the development of novel therapeutics, particularly in the realm of oncology through the inhibition of key signaling pathways like VEGFR-2.
The protocols and conceptual frameworks provided in this guide offer a robust starting point for researchers to synthesize, characterize, and evaluate this compound and its future derivatives. Further derivatization of the carboxylic acid moiety could lead to the discovery of new chemical entities with enhanced potency, selectivity, and pharmacokinetic properties, contributing to the ongoing fight against cancer and other diseases.
References
Quinoxaline Compounds: A Technical Guide to Their Diverse Biological Activities and Therapeutic Potential
Foreword: The Enduring Versatility of the Quinoxaline Scaffold
The quinoxaline scaffold, a heterocyclic system comprising a benzene ring fused to a pyrazine ring, stands as a testament to the power of privileged structures in medicinal chemistry.[1] Its deceptively simple architecture belies a remarkable capacity for chemical modification, giving rise to a vast and diverse library of derivatives. These derivatives have consistently demonstrated a broad spectrum of potent biological activities, positioning them as highly promising candidates in the ongoing quest for novel therapeutic agents.[2][3] This technical guide offers an in-depth exploration of the multifaceted biological landscape of quinoxaline-based compounds. It is designed for researchers, scientists, and drug development professionals, providing not just a catalog of activities, but a deeper understanding of the underlying mechanisms, the experimental methodologies used for their evaluation, and the structure-activity relationships that govern their therapeutic potential.
I. Anticancer Activity: Targeting the Hallmarks of Malignancy
Quinoxaline derivatives have emerged as a prominent class of anticancer agents, exhibiting cytotoxic effects against a wide array of human cancer cell lines.[1][4] Their therapeutic efficacy stems from their ability to modulate various signaling pathways and molecular targets that are fundamental to cancer cell proliferation, survival, and metastasis.[5][6]
Mechanisms of Anticancer Action
The anticancer mechanisms of quinoxaline compounds are diverse and often multi-targeted. A significant number of derivatives function as potent inhibitors of various protein kinases that are frequently dysregulated in cancer.[6] These include key players in oncogenic signaling cascades such as c-Met, Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4][7] By blocking the ATP-binding sites of these kinases, quinoxaline derivatives can effectively halt downstream signaling, leading to cell cycle arrest and the inhibition of tumor growth.[6][8]
Another critical mechanism involves the induction of apoptosis, or programmed cell death.[5][9] Quinoxaline compounds have been shown to trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. Furthermore, some derivatives act as topoisomerase II inhibitors, interfering with DNA replication and repair processes, ultimately leading to cell death.[4]
Quantitative Anticancer Activity Data
The in vitro cytotoxic activity of several quinoxaline derivatives has been extensively evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their potency.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Triazole-substituted quinoxaline | THP-1 (Leukemia) | 1.6 | [1] |
| Triazole-substituted quinoxaline | Ty-82 (Leukemia) | 2.5 | [1] |
| Quinoxaline Derivative (IV) | PC-3 (Prostate) | 2.11 | [1][4] |
| Pyrrolo[1,2-a] quinoxaline derivative | HCT 116 (Colon) | 2.5 | [1] |
| Quinoxaline Derivative (III) | PC-3 (Prostate) | 4.11 | [1] |
| Compound VIIIc | HCT116 (Colon) | 2.5 | [4] |
| Compound XVa | HCT116 (Colon) | 4.4 | [4] |
| Compound XVa | MCF-7 (Breast) | 5.3 | [4] |
Signaling Pathway Visualization: Kinase Inhibition
The following diagram illustrates the general mechanism by which quinoxaline derivatives can inhibit receptor tyrosine kinase signaling, a common pathway implicated in cancer.
Caption: Quinoxaline derivatives as kinase inhibitors.
Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)
A reliable method for assessing the in vitro anticancer activity of novel compounds is crucial for the drug discovery process.[10][11] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to evaluate cell viability.[12]
Principle: This assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed human cancer cells (e.g., HCT116, MCF-7, PC-3) into a 96-well plate at a suitable density and incubate overnight to allow for cell attachment.[12]
-
Compound Treatment: Prepare serial dilutions of the quinoxaline compounds in the appropriate cell culture medium. Add the diluted compounds to the respective wells and include untreated cells as a control.
-
Incubation: Incubate the plate for a defined period (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.[12]
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can then be determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Self-Validation: The inclusion of a known anticancer drug as a positive control is essential to validate the assay's performance. Additionally, assessing the effect of the compounds on non-malignant cell lines is crucial to determine their selective cytotoxicity.[12][13]
II. Antimicrobial and Antifungal Activity
The emergence of multidrug-resistant microbial strains presents a significant global health challenge, necessitating the development of novel antimicrobial agents.[14] Quinoxaline derivatives have demonstrated considerable potential in this area, exhibiting activity against a range of bacteria and fungi.[15][16][17]
Mechanisms of Antimicrobial Action
The antimicrobial activity of quinoxaline compounds is often attributed to their ability to interfere with essential cellular processes in microorganisms. For some derivatives, particularly the quinoxaline 1,4-di-N-oxides, the two N-oxide groups are crucial for their antibacterial properties.[18] The proposed mechanisms include the inhibition of DNA synthesis and the disruption of bacterial cell wall formation.[19] Structure-activity relationship (SAR) studies have been instrumental in identifying key structural features that enhance the antimicrobial potency of these compounds.[14]
Quantitative Antimicrobial and Antifungal Activity Data
The antimicrobial efficacy of quinoxaline derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[20][21][22]
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Compound 5c | E. coli | - | [15] |
| Compound 5d | E. coli | - | [15] |
| Compound 7a | E. coli | - | [15] |
| Compound 7c | E. coli | - | [15] |
| Compound 5j | R. solani (EC50) | 8.54 | [17] |
| Compound 5k | A. citrulli | - | [17] |
| Compound 5t | R. solani (EC50) | 12.01 | [17] |
Note: Specific MIC values were not provided in the source for some compounds, but they were reported as highly active.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a standardized and widely used technique for determining the MIC of antimicrobial agents.[20][22][23]
Principle: This method involves challenging a standardized inoculum of a microorganism with serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is determined by observing the lowest concentration of the agent that inhibits visible growth.[22]
Step-by-Step Methodology:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.
-
Serial Dilution of Compound: In a 96-well microtiter plate, prepare two-fold serial dilutions of the quinoxaline compound in the appropriate growth medium.
-
Inoculation: Add the standardized microbial inoculum to each well containing the diluted compound. Include a positive control (microorganism with no compound) and a negative control (medium with no microorganism).
-
Incubation: Incubate the microtiter plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Confirmation: The results can be confirmed by plating the contents of the clear wells onto agar plates to determine the Minimum Bactericidal Concentration (MBC).
Self-Validation: The inclusion of a reference antibiotic with a known MIC for the test organism is crucial for quality control and validation of the assay.[24]
III. Antiviral Activity: Combating Viral Infections
Quinoxaline derivatives have also shown significant promise as antiviral agents, with activity reported against a variety of viruses, including Human Immunodeficiency Virus (HIV) and Hepatitis C Virus (HCV).[25][26][27] The development of new antiviral therapies is of paramount importance, especially in the face of emerging viral threats.[25]
Mechanisms of Antiviral Action
The antiviral mechanisms of quinoxaline compounds are target-specific. For instance, in the context of HIV, some derivatives have been identified as potent inhibitors of the viral enzyme reverse transcriptase, which is essential for the replication of the viral genome.[27] In the case of HCV, certain quinoxaline-based molecules act as inhibitors of the NS3/4A protease, an enzyme critical for viral protein processing and maturation.[28][29]
Experimental Protocol: Antiviral Activity Assessment (CPE Reduction Assay)
The cytopathic effect (CPE) reduction assay is a common method for screening compounds for antiviral activity.[30][31]
Principle: This assay measures the ability of a compound to protect host cells from the destructive effects (CPE) of a virus.
Step-by-Step Methodology:
-
Cell Seeding: Seed a monolayer of susceptible host cells in a 96-well plate.
-
Compound and Virus Addition: Add serial dilutions of the quinoxaline compound to the cell monolayers, followed by the addition of a standardized amount of the virus.[30]
-
Controls: Include virus-infected/untreated controls, uninfected/untreated controls, and a known antiviral drug as a positive control.
-
Incubation: Incubate the plate until significant CPE is observed in the virus control wells.[30]
-
CPE Evaluation: Assess the degree of CPE in each well, which can be done microscopically or by using a cell viability assay (e.g., MTT or neutral red uptake).[31]
-
Data Analysis: Calculate the 50% effective concentration (EC50), which is the concentration of the compound that reduces CPE by 50%. The 50% cytotoxic concentration (CC50) should also be determined in parallel on uninfected cells to assess the compound's toxicity.[30] The selectivity index (SI), calculated as CC50/EC50, is a measure of the compound's therapeutic window.
Self-Validation: The parallel determination of cytotoxicity (CC50) is essential to ensure that the observed antiviral effect is not due to the compound's toxicity to the host cells.[32]
IV. Anti-inflammatory Activity: Modulating the Inflammatory Response
Chronic inflammation is a key contributing factor to a wide range of diseases. Quinoxaline derivatives have demonstrated potent anti-inflammatory properties, making them attractive candidates for the development of new anti-inflammatory drugs.[33][34][35][36]
Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of quinoxaline compounds are mediated through their ability to inhibit the production and activity of various pro-inflammatory mediators.[35] This includes the inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins.[7] Additionally, quinoxaline derivatives can suppress the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[9][37][38] This is often achieved by targeting key inflammatory signaling pathways, such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and p38 Mitogen-Activated Protein Kinase (p38 MAPK) pathways.[35][38]
Quantitative Anti-inflammatory Activity Data
The in vitro anti-inflammatory activity of quinoxaline derivatives has been demonstrated through various assays, including the inhibition of COX enzymes.
| Compound/Derivative | Target | IC50 (µM) | Selectivity Index (SI) | Reference |
| Compound 13 | COX-2 | 0.46 | 66.11 | [7] |
| Compound 11 | COX-2 | 0.62 | 61.23 | [7] |
| Compound 5 | COX-2 | 0.83 | 48.58 | [7] |
| Compound 4a | COX-2 | 1.17 | 24.61 | [7] |
Signaling Pathway Visualization: Inhibition of NF-κB Pathway
The following diagram illustrates how quinoxaline derivatives can interfere with the NF-κB signaling pathway, a central regulator of inflammation.
Caption: Inhibition of the NF-κB inflammatory pathway.
Experimental Protocol: In Vitro Anti-inflammatory Assay (LPS-induced TNF-α release)
This assay provides a robust in vitro model for screening compounds for their ability to inhibit the production of a key pro-inflammatory cytokine.[37][39]
Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent stimulator of immune cells like monocytes and macrophages, leading to the release of pro-inflammatory cytokines, including TNF-α. This assay measures the ability of a compound to inhibit this LPS-induced TNF-α secretion.[37]
Step-by-Step Methodology:
-
Cell Culture: Culture a suitable monocytic cell line (e.g., THP-1) or primary macrophages.
-
Compound Pre-treatment: Pre-incubate the cells with various concentrations of the quinoxaline compounds for a specific duration (e.g., 1-2 hours).
-
LPS Stimulation: Stimulate the cells with an optimal concentration of LPS (e.g., 100 ng/mL to 1 µg/mL).[37]
-
Incubation: Incubate the cells for a period sufficient to induce TNF-α production (e.g., 4-24 hours).[37]
-
Supernatant Collection: Collect the cell culture supernatants.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of TNF-α release for each compound concentration compared to the LPS-stimulated control. Determine the IC50 value.
Self-Validation: It is crucial to perform a cell viability assay (e.g., MTT) in parallel to ensure that the observed reduction in TNF-α is not due to compound-induced cytotoxicity.[37]
V. Conclusion and Future Perspectives
The quinoxaline scaffold has unequivocally established itself as a cornerstone in medicinal chemistry, giving rise to a multitude of derivatives with potent and diverse biological activities. The anticancer, antimicrobial, antiviral, and anti-inflammatory properties highlighted in this guide underscore the vast therapeutic potential of this chemical class. The continuous exploration of structure-activity relationships, coupled with the application of robust and validated screening methodologies, will undoubtedly pave the way for the development of next-generation quinoxaline-based drugs. Future research should focus on optimizing the selectivity and pharmacokinetic profiles of these compounds to enhance their efficacy and minimize potential side effects, ultimately translating the remarkable versatility of the quinoxaline nucleus into tangible clinical benefits.
References
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- 2. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. Recent advances on quinoxalines as target‐oriented chemotherapeutic anticancer agents through apoptosis | Semantic Scholar [semanticscholar.org]
- 6. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis and biological evaluation of quinoxaline derivatives as specific c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A simple and reliable approach for assessing anticancer activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benthamdirect.com [benthamdirect.com]
- 12. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
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- 24. woah.org [woah.org]
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- 26. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04292A [pubs.rsc.org]
- 29. Discovery of Quinoxaline-Based P1–P3 Macrocyclic NS3/4A Protease Inhibitors with Potent Activity Against Drug-Resistant HCV Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 30. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
- 31. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
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- 34. Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 37. Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 38. A Quinoxaline Derivative as a New Therapeutic Agent for Sepsis through Suppression of TLR4 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
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An In-depth Technical Guide to 3-Methylquinoxaline-5-carboxylic Acid: A Key Building Block for Targeted Protein Degradation
This guide provides a comprehensive technical overview of 3-methylquinoxaline-5-carboxylic acid (CAS No. 904813-39-4), a heterocyclic building block of significant interest in contemporary drug discovery and development. Its structural features make it a valuable component in the synthesis of Proteolysis Targeting Chimeras (PROTACs), an emerging therapeutic modality. This document will delve into its chemical identity, a plausible synthetic route, expected analytical characterization, its pivotal role in PROTAC design, and essential safety considerations.
Introduction: The Rise of Quinoxalines in Medicinal Chemistry
The quinoxaline scaffold, a bicyclic system composed of a benzene ring fused to a pyrazine ring, is a privileged structure in medicinal chemistry. Quinoxaline derivatives have demonstrated a broad spectrum of biological activities, including but not limited to, anticancer, antimicrobial, and antiviral properties. Their planar nature allows for effective interaction with biological targets, and the nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, further enhancing binding affinities. The strategic placement of substituents on the quinoxaline core allows for the fine-tuning of physicochemical and pharmacological properties.
This compound has emerged as a particularly relevant building block due to the burgeoning field of targeted protein degradation. This approach utilizes the cell's own machinery to eliminate disease-causing proteins, offering a powerful alternative to traditional inhibition strategies.
Chemical Identity and Physicochemical Properties
A clear understanding of the fundamental properties of this compound is essential for its effective application in research and development.
| Property | Value | Source |
| CAS Number | 904813-39-4 | [1][2] |
| Molecular Formula | C₁₀H₈N₂O₂ | [1] |
| Molecular Weight | 188.18 g/mol | [1] |
| IUPAC Name | This compound | |
| Appearance | Expected to be a solid | |
| Storage | Room temperature | [1] |
| Purity | Typically ≥98% | [1] |
| Predicted XlogP | 1.1 |
Synthesis and Characterization
While specific, detailed experimental procedures for the synthesis of this compound are not widely published in peer-reviewed journals, a plausible and logical synthetic route can be proposed based on established quinoxaline synthesis methodologies.
Proposed Synthesis Workflow
The most common and effective method for the synthesis of the quinoxaline ring system is the condensation of an aromatic o-diamine with a 1,2-dicarbonyl compound. For this compound, a logical starting material would be 3,4-diaminobenzoic acid.
Caption: Proposed synthesis of this compound.
Experimental Rationale:
The reaction involves the nucleophilic attack of the amino groups of 3,4-diaminobenzoic acid on the carbonyl carbons of methylglyoxal, followed by cyclization and dehydration to form the aromatic quinoxaline ring. The reaction is typically carried out in a suitable solvent, such as ethanol or acetic acid, and may be catalyzed by either acid or base. The choice of catalyst and reaction conditions would require optimization to maximize the yield and purity of the desired product.
Step-by-Step Methodology (Hypothetical):
-
Reaction Setup: To a solution of 3,4-diaminobenzoic acid in a suitable solvent (e.g., ethanol), add an equimolar amount of methylglyoxal.
-
Reaction Conditions: The reaction mixture is stirred at room temperature or heated under reflux for a period of time, monitored by thin-layer chromatography (TLC) to determine the completion of the reaction.
-
Work-up: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then subjected to an appropriate work-up procedure, which may involve acid-base extraction to isolate the carboxylic acid.
-
Purification: The crude product is purified by recrystallization from a suitable solvent or by column chromatography on silica gel to afford pure this compound.
Spectroscopic Characterization (Predicted)
Due to the limited availability of published experimental data, the following spectroscopic characteristics are predicted based on the known spectra of similar quinoxaline derivatives and general principles of spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoxaline ring system, a singlet for the methyl group, and a broad singlet for the carboxylic acid proton. The chemical shifts and coupling patterns of the aromatic protons would be crucial for confirming the 5-position of the carboxylic acid group.
-
¹³C NMR: The carbon NMR spectrum would display signals for the carbon atoms of the quinoxaline ring, the methyl group, and the carbonyl carbon of the carboxylic acid. The chemical shift of the carbonyl carbon is expected to be in the typical range for carboxylic acids.
Infrared (IR) Spectroscopy:
The IR spectrum should exhibit characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H stretch (Carboxylic acid) | 3300-2500 (broad) |
| C=O stretch (Carboxylic acid) | 1725-1700 |
| C=N stretch (Quinoxaline ring) | ~1620 |
| C=C stretch (Aromatic ring) | ~1600 and ~1475 |
| C-H stretch (Aromatic and methyl) | 3100-3000 and 2950-2850 |
Mass Spectrometry (MS):
The mass spectrum, likely obtained through electrospray ionization (ESI), would show a prominent peak corresponding to the molecular ion [M+H]⁺ or [M-H]⁻, confirming the molecular weight of the compound.
Application in Drug Discovery: A Building Block for PROTACs
The primary application of this compound in modern drug discovery is as a key building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs).
The PROTAC Concept
PROTACs are heterobifunctional molecules that consist of three components: a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. By bringing the POI and the E3 ligase into close proximity, PROTACs induce the ubiquitination and subsequent degradation of the target protein by the proteasome.
Caption: General mechanism of action for a PROTAC molecule.
Role of this compound in PROTAC Synthesis
This compound serves as a versatile scaffold that can be incorporated into the linker or act as a precursor to a ligand for either the POI or the E3 ligase. The carboxylic acid functionality provides a convenient handle for covalent attachment to other components of the PROTAC molecule, typically through amide bond formation.
Experimental Workflow for PROTAC Synthesis:
-
Activation of the Carboxylic Acid: The carboxylic acid group of this compound is activated using a coupling reagent (e.g., HATU, HOBt/EDC).
-
Amide Bond Formation: The activated acid is then reacted with an amine-containing linker or an amine-functionalized E3 ligase ligand to form a stable amide bond.
-
Further Elaboration: The resulting intermediate can then be further modified to incorporate the POI-binding ligand, completing the synthesis of the PROTAC molecule.
The choice of linker length and composition is critical for the efficacy of the resulting PROTAC, as it dictates the geometry of the ternary complex formed between the POI, the PROTAC, and the E3 ligase.
Safety and Handling
General Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust or vapors.
-
Avoid Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Ingestion: Do not ingest. If swallowed, seek medical attention immediately.
-
Storage: Store in a tightly sealed container in a cool, dry place.
It is imperative to consult the specific SDS provided by the supplier before handling this compound.
Conclusion
This compound is a valuable and versatile building block in the field of drug discovery, particularly for the development of innovative therapeutics based on targeted protein degradation. Its straightforward, albeit not widely documented, synthesis and the presence of a reactive carboxylic acid handle make it an attractive component for the construction of complex molecules like PROTACs. As research in this area continues to expand, the demand for and importance of such specialized chemical building blocks are set to grow, paving the way for the development of novel treatments for a wide range of diseases.
References
Introduction: The Quinoxaline-5-Carboxylic Acid Scaffold
An In-depth Technical Guide to Quinoxaline-5-Carboxylic Acids: Synthesis, Biological Activity, and Applications
Executive Summary
The quinoxaline scaffold, a fusion of benzene and pyrazine rings, represents a privileged heterocyclic system in medicinal chemistry and materials science.[1][2] Among its derivatives, quinoxaline-5-carboxylic acid stands out as a critical and versatile building block for the development of novel therapeutic agents and functional materials.[3] Its structure allows for extensive functionalization, particularly at the carboxylic acid group and the benzo-pyrazine core, enabling the fine-tuning of physicochemical properties and biological activities. This guide provides a comprehensive overview of quinoxaline-5-carboxylic acids, detailing synthetic methodologies, key derivatization strategies, and a thorough analysis of their broad-spectrum biological activities, including anticancer, antimicrobial, and antiviral properties.[4][5][6] Furthermore, we explore its emerging applications in materials science, offering researchers and drug development professionals a detailed resource to leverage this promising molecular framework.
Quinoxaline, or benzopyrazine, is a nitrogen-containing heterocyclic compound whose structure is a bioisostere of quinoline and naphthalene.[7] This core is relatively rare in nature but is readily accessible through synthetic chemistry.[7][8] The incorporation of a carboxylic acid group at the C-5 position introduces a key functional handle for molecular elaboration, significantly enhancing the scaffold's utility. Quinoxaline-5-carboxylic acid and its derivatives are recognized for their diverse pharmacological effects, which stem from the ability of the planar aromatic system to intercalate with biological macromolecules and the nitrogen atoms to participate in hydrogen bonding.[1] This has led to their investigation in a wide array of therapeutic areas, from infectious diseases to oncology.[9][10]
Synthetic Methodologies
The synthesis of the quinoxaline core is well-established, with the most common method being the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[11][12] For quinoxaline-5-carboxylic acids, the strategy is adapted by using a substituted o-phenylenediamine bearing the required carboxyl group.
Core Synthesis of Quinoxaline-5-Carboxylic Acid Derivatives
The primary route to quinoxaline-5-carboxylic acid involves the cyclocondensation reaction between a 2,3-diaminobenzoic acid derivative and an α-dicarbonyl compound. A common starting material is methyl 2,3-diaminobenzoate, which upon reaction and subsequent hydrolysis, yields the target carboxylic acid.[13]
Caption: Core synthesis workflow for Quinoxaline-5-carboxylic Acid.
Experimental Protocol: Synthesis of 2-Methylquinoxaline-5-carboxylic acid
-
Cyclocondensation: To a solution of methyl 2,3-diaminobenzoate (1.0 eq) in ethanol, add methylglyoxal (1.1 eq) and a catalytic amount of acetic acid.
-
Reflux: Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Isolation of Ester: Upon completion, cool the reaction mixture to room temperature. The product, methyl 2-methylquinoxaline-5-carboxylate, may precipitate. If not, reduce the solvent volume under reduced pressure and purify the residue using column chromatography (silica gel, ethyl acetate/hexane gradient).
-
Hydrolysis: Dissolve the isolated ester in a mixture of methanol and 2M aqueous sodium hydroxide solution.
-
Stirring: Stir the mixture at room temperature for 12-24 hours until the ester is fully consumed (monitored by TLC).
-
Acidification: Remove the methanol under reduced pressure and acidify the remaining aqueous solution to pH 3-4 with 1M hydrochloric acid.
-
Product Isolation: The resulting precipitate, 2-methylquinoxaline-5-carboxylic acid, is collected by filtration, washed with cold water, and dried under vacuum.
Derivatization of the Carboxylic Acid Moiety
The carboxylic acid group at the C-5 position is a prime site for modification to generate libraries of bioactive compounds. The most common derivatization is the formation of amides, which has proven highly effective for enhancing biological activity.[6][13]
Caption: General workflow for synthesizing Quinoxaline-5-carboxamides.
Experimental Protocol: Synthesis of N-Aryl-quinoxaline-5-carboxamide[13]
-
Activation: Suspend quinoxaline-5-carboxylic acid (1.0 eq) in thionyl chloride and reflux for 2-3 hours to form the acyl chloride. Remove excess thionyl chloride under reduced pressure.
-
Coupling: Dissolve the resulting crude acyl chloride in a dry, inert solvent like dichloromethane (DCM).
-
Amine Addition: Add a solution of the desired substituted aniline (1.1 eq) and a base such as triethylamine (2.0 eq) in DCM dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 8-12 hours.
-
Work-up: Wash the reaction mixture sequentially with water, 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by recrystallization or column chromatography to yield the final quinoxaline-5-carboxamide.
Spectroscopic Characterization
The structural elucidation of quinoxaline-5-carboxylic acid derivatives relies on standard spectroscopic techniques.
| Technique | Key Spectroscopic Features | Reference |
| ¹H NMR | Aromatic protons on the quinoxaline core typically appear in the δ 7.5-9.0 ppm range. The carboxylic acid proton is a broad singlet, often > δ 10.0 ppm. Amide N-H protons also appear as broad singlets.[13][14] | [13][14] |
| ¹³C NMR | Carbonyl carbon of the carboxylic acid or amide appears downfield (> 160 ppm). Aromatic carbons resonate in the δ 120-150 ppm range.[13] | [13] |
| FT-IR | A broad O-H stretch for the carboxylic acid is observed around 2500-3300 cm⁻¹. The C=O stretch for the acid is at ~1700 cm⁻¹, while for amides it's at ~1650-1680 cm⁻¹.[6] | [6] |
| Mass Spec | Electrospray ionization (ESI-MS) is commonly used to confirm the molecular weight, typically observing the [M+H]⁺ or [M]⁺ ion.[13] | [13] |
Biological Activities and Therapeutic Potential
Quinoxaline-5-carboxylic acid and its derivatives exhibit a remarkable range of pharmacological activities, making them a focal point of drug discovery research.[5][10][15]
Anticancer Activity
Quinoxaline derivatives are potent anticancer agents, with activities reported against a variety of human cancer cell lines, including colon, breast, and non-small-cell lung cancer.[4][6][16]
-
Mechanism of Action: A primary mechanism is the induction of apoptosis.[6] Certain derivatives have been shown to trigger mitochondrial- and caspase-3-dependent apoptotic pathways in cancer cells.[16] Other quinoxalines function as kinase inhibitors, targeting enzymes like VEGFR-2, which are crucial for tumor growth and angiogenesis.[6]
-
Structure-Activity Relationship (SAR):
-
Substitution on the quinoxaline skeleton is critical. For instance, introducing bromo groups can provide better inhibition against lung cancer cells compared to nitro groups.[16]
-
The derivatization of the C-5 carboxylic acid into specific amides can significantly enhance potency. Amides derived from anilines with electron-donating groups have shown moderate to high activity.[6]
-
Caption: Proposed apoptotic pathway induced by quinoxaline derivatives.[16]
Antimicrobial Activity
Derivatives of quinoxaline-5-carboxylic acid have demonstrated significant antibacterial and antifungal properties.[13][17]
-
Antibacterial Spectrum: Activity has been confirmed against both Gram-positive (e.g., Staphylococcus aureus, Streptococcus pyogenes) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[13][18]
-
Structure-Activity Relationship (SAR): Quinoxaline-5-carboxamides incorporating fluoro-substituted phenyl groups or morpholine moieties have been shown to exhibit excellent antibacterial activity.[13] This suggests that lipophilicity and the potential for specific hydrogen bonding interactions are key determinants of potency.
Antiviral Activity
The quinoxaline scaffold is present in molecules with potent antiviral activity against a range of viruses.[7][19]
-
Spectrum of Activity: Derivatives have shown promise against Herpes Simplex Virus (HSV), Human Immunodeficiency Virus (HIV), and human cytomegalovirus (HCMV).[5][19] Some compounds act as potent inhibitors of HIV-1 reverse transcriptase.[19]
-
SAR Insights: The antiviral activity is highly dependent on the substitution pattern. For example, in anti-HCMV compounds, a dimethylquinoxalinyl methylene nucleus and a lipophilic ester function were identified as important structural features for activity.[19]
Other Pharmacological Activities
The therapeutic potential of this scaffold extends further:
-
Anti-inflammatory and Analgesic: Certain aminoalcohol-based quinoxalines have demonstrated potent anti-inflammatory effects by reducing leukocyte migration and levels of pro-inflammatory cytokines, as well as showing peripheral analgesic activity.[20]
-
Neuroprotective: A series of 7-heterocycle-substituted quinoxaline carboxylic acids were found to have significant neuroprotective efficacy, indicating potential for treating neurodegenerative disorders.[8]
Applications in Materials Science
Beyond medicine, the unique electronic properties of the quinoxaline ring have led to its use in advanced materials.[3]
-
Organic Electronics: Quinoxaline derivatives are used as electron-transport materials in organic light-emitting diodes (OLEDs), organic semiconductors, and as sensitizers in dye-sensitized solar cells.[2][5][21] The electron-deficient nature of the pyrazine ring facilitates electron transport and injection.[22]
-
Energy Storage: Recently, quinoxaline-carboxylic acid derivatives have been explored as promising charge-storing materials (anolytes) in aqueous organic redox flow batteries (RFBs).[23] Studies have shown that modifying the substitution pattern can dramatically improve chemical stability and reduce capacity fade, with quinoxaline-2-carboxylic acid showing superior performance.[23]
Future Perspectives and Conclusion
Quinoxaline-5-carboxylic acid is a scaffold of profound importance, bridging the worlds of medicinal chemistry and materials science. Its synthetic accessibility and the ease of derivatization provide a robust platform for generating molecular diversity. In drug discovery, future efforts should focus on leveraging SAR insights to design next-generation anticancer, antibacterial, and antiviral agents with improved potency and selectivity. The exploration of this core in treating neurodegenerative and inflammatory diseases also holds considerable promise. In materials science, the rational design of new quinoxaline-based molecules could lead to more efficient and stable organic electronic devices and energy storage systems. The continued interdisciplinary investigation of quinoxaline-5-carboxylic acids and their derivatives will undoubtedly unlock new therapeutic solutions and technological innovations.
References
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- 4. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 5. Synthesis and biological activity of quinoxaline derivatives [wisdomlib.org]
- 6. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. recipp.ipp.pt [recipp.ipp.pt]
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- 13. researchgate.net [researchgate.net]
- 14. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 16. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. Antibacterial activity of quinoxalines, quinazolines, and 1,5-naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The Chemistry and Applications of the Quinoxaline Compounds | Semantic Scholar [semanticscholar.org]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
chemical reactivity of the quinoxaline ring system
An In-depth Technical Guide to the Chemical Reactivity of the Quinoxaline Ring System
Abstract
The quinoxaline scaffold, a fused bicyclic heterocycle composed of a benzene and a pyrazine ring, is a cornerstone in medicinal chemistry and materials science.[1][2][3] Its unique electronic properties, characterized by an electron-deficient pyrazine ring, govern a rich and varied chemical reactivity. This guide provides an in-depth exploration of the principal reaction classes of the quinoxaline system, designed for researchers, scientists, and drug development professionals. We will move beyond mere reaction lists to dissect the causality behind mechanistic pathways and experimental choices. Key methodologies, including nucleophilic substitution, modern C-H functionalization, oxidation-reduction, and cycloaddition reactions, are detailed with field-proven protocols and mechanistic diagrams to empower researchers in their synthetic endeavors.
The Electronic Landscape of Quinoxaline: A Foundation for Reactivity
Quinoxaline, or benzopyrazine, is an aromatic N-heterocycle whose reactivity is dominated by the electron-withdrawing nature of the two nitrogen atoms in the pyrazine ring.[4] This electronic deficiency renders the carbon atoms, particularly at the C-2 and C-3 positions, electrophilic and thus highly susceptible to nucleophilic attack.[5] Conversely, the ring system is generally deactivated towards electrophilic aromatic substitution, which requires harsh conditions and typically results in substitution on the benzene ring.[6] This inherent electronic bias is the guiding principle for the selective functionalization of the quinoxaline core, making it a "privileged scaffold" in the synthesis of bioactive molecules.[7]
Nucleophilic Substitution: The Workhorse of Quinoxaline Functionalization
Nucleophilic substitution is arguably the most fundamental and widely exploited reaction for modifying the quinoxaline core. The electron-deficient nature of the pyrazine ring makes it an excellent substrate for these transformations.[5][8]
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a powerful method for introducing a wide variety of functional groups onto the quinoxaline ring by displacing a leaving group, typically a halogen.
Causality & Mechanism: The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-poor carbon atom bearing a leaving group (e.g., chlorine at C-2), forming a stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the electron-deficient ring system. In the subsequent step, the leaving group is eliminated, restoring aromaticity. The presence of the nitrogen atoms is critical for stabilizing the anionic intermediate, thereby facilitating the reaction.
Caption: SNAr mechanism on 2-chloroquinoxaline.
Experimental Protocol: Synthesis of 2-Amino-quinoxaline Derivative [5]
-
Setup: To a solution of 2-chloroquinoxaline (1.0 mmol) in dimethylformamide (DMF, 5 mL) in a sealed vial, add the desired amine (1.2 mmol) and potassium carbonate (K₂CO₃, 2.0 mmol) as a base.
-
Reaction: Heat the mixture at 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction to room temperature and pour it into ice-water (50 mL).
-
Isolation: Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 2-(substituted-amino)quinoxaline.
Vicarious Nucleophilic Substitution (VNS) of Hydrogen
VNS is a highly atom-economical method that allows for the direct substitution of a hydrogen atom with a carbanion, avoiding the need for a pre-installed leaving group.[8][9]
Causality & Mechanism: Standard quinoxaline is often not sufficiently electrophilic for VNS with stabilized carbanions.[8] However, conversion to a quinoxaline N-oxide dramatically enhances the ring's electrophilicity.[8] The N-oxide functional group strongly activates the ring towards nucleophilic attack, particularly at the C-2 position. The reaction involves the addition of a carbanion (carrying a leaving group 'L' on the same carbon) to the ring. The resulting anionic σH adduct undergoes a base-induced β-elimination of HL to furnish the substituted product and restore aromaticity.
Caption: VNS mechanism on a quinoxaline N-oxide.
Direct C-H Functionalization: A Modern Synthetic Paradigm
Direct C-H functionalization has emerged as a transformative strategy, offering an elegant and atom-economical route to modify the quinoxaline scaffold without pre-functionalization.[1][10] This approach directly converts traditionally unreactive C-H bonds into valuable C-C or C-heteroatom bonds.
Causality & Strategy: These reactions typically rely on transition-metal catalysis. For substrates like 2-arylquinoxalines, the nitrogen atom at the N-1 position can act as a directing group, coordinating to the metal catalyst and positioning it to selectively activate a C-H bond at the ortho position of the aryl substituent.[11] For quinoxalin-2(1H)-ones, the C-3 position is particularly activated and is a common site for direct functionalization.[12][13] The use of heterogeneous or photoredox catalysts is a growing trend, aligning with the principles of green and sustainable chemistry.[12]
Caption: Workflow for catalytic C-H functionalization.
Experimental Protocol: Palladium-Catalyzed C-H Arylation of Quinoxalin-2(1H)-one [12]
-
Setup: In an oven-dried Schlenk tube, combine quinoxalin-2(1H)-one (0.5 mmol), aryl iodide (0.6 mmol), Pd(OAc)₂ (5 mol%), a suitable ligand (e.g., PPh₃, 10 mol%), and a base (e.g., K₂CO₃, 1.5 mmol).
-
Inerting: Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent: Add a dry, degassed solvent (e.g., Toluene or Dioxane, 3 mL).
-
Reaction: Heat the reaction mixture at 110 °C for 12-24 hours. Monitor progress by TLC.
-
Workup: After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by silica gel column chromatography to yield the C3-arylated product.
Oxidation and Reduction Reactions
The nitrogen atoms in the quinoxaline ring are susceptible to both oxidation and reduction, providing access to important derivatives like N-oxides, which are not only synthetically versatile but also often exhibit potent biological activity.[14]
Oxidation to N-Oxides
Causality: The lone pairs on the pyrazine nitrogen atoms can be oxidized using peracids, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. This reaction forms quinoxaline-N-oxides or 1,4-dioxides.[6][15] As discussed, these N-oxides are crucial intermediates for enhancing the reactivity of the quinoxaline ring toward nucleophiles.[8][14]
Reduction of N-Oxides
Causality: The N-O bond in quinoxaline N-oxides can be readily reduced to regenerate the parent quinoxaline. This transformation is valuable for removing the activating N-oxide group after it has served its synthetic purpose. Common reducing agents include PCl₃ or catalytic hydrogenation. Biological systems can also perform this reduction; for instance, porcine aldehyde oxidase has been shown to catalyze the N-oxide reduction of quinoxaline-1,4-dioxides.[16]
Caption: Reversible oxidation and reduction of quinoxaline.
Cycloaddition Reactions: Building Molecular Complexity
The quinoxaline ring can participate in cycloaddition reactions, providing elegant pathways to construct complex, polycyclic systems that are valuable in both medicinal chemistry and materials science.
Diels-Alder Reactions
Causality: Quinoxaline derivatives can be transformed into quinones, such as 5,8-quinoxalinediones. These quinones are electron-deficient and serve as excellent dienophiles in [4+2] Diels-Alder cycloadditions. This reaction provides a powerful tool for fusing new rings onto the quinoxaline scaffold, rapidly building molecular complexity.
Caption: Diels-Alder reaction with a quinoxaline-dione.
1,3-Dipolar Cycloadditions
Causality: Quinoxaline N-oxides can function as 1,3-dipoles. They can react with various dipolarophiles, such as isocyanates and alkynes, to form five-membered heterocyclic rings.[17][18] This type of reaction is highly valuable for synthesizing novel spiro-heterocyclic systems and other complex scaffolds.[18][19]
Summary of Reactivity for Drug Development
The chemical reactivity of the quinoxaline ring provides a versatile toolkit for drug development professionals. By selecting the appropriate reaction, researchers can systematically modify the core structure to optimize pharmacokinetic and pharmacodynamic properties.
| Reaction Type | Key Substrate | Common Reagents | Resulting Functionality | Relevance in Drug Development |
| SNAr | Halo-quinoxalines | Amines, Thiols, Alcohols | C-N, C-S, C-O bonds | Introduce polar groups, H-bond donors/acceptors to modulate solubility and target binding. |
| VNS | Quinoxaline N-oxides | Carbanions (e.g., from nitriles) | C-C bonds (alkyl, benzyl) | Introduce lipophilic groups to enhance cell permeability and explore hydrophobic pockets. |
| C-H Functionalization | 2-Arylquinoxalines | Metal catalysts, Alkenes | C-C, C-N bonds | Directly append complex side chains to explore Structure-Activity Relationships (SAR). |
| Oxidation | Quinoxaline | Peracids (m-CPBA) | N-Oxides | Create prodrugs or active metabolites; activate the ring for further substitution.[14] |
| Cycloaddition | Quinoxaline-diones, N-oxides | Dienes, Alkynes | Fused/Spiro rings | Generate conformationally constrained analogs to improve selectivity and reduce off-target effects. |
Conclusion
The quinoxaline ring system possesses a predictable yet highly versatile chemical reactivity, primarily driven by the electron-deficient nature of its pyrazine ring. Mastery of its nucleophilic substitution, C-H functionalization, redox chemistry, and cycloaddition reactions allows scientists to strategically design and synthesize novel molecules with tailored properties. The continuous development of more efficient and sustainable catalytic methods, particularly in C-H functionalization, ensures that the quinoxaline scaffold will remain a central and highly valuable component in the future of drug discovery and materials science.[1][2][12]
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 2. Recent advances in the synthesis and reactivity of quinoxaline - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 11. Transition-metal-catalyzed ortho C–H functionalization of 2-arylquinoxalines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 16. N-oxide reduction of quinoxaline-1,4-dioxides catalyzed by porcine aldehyde oxidase SsAOX1 [pubmed.ncbi.nlm.nih.gov]
- 17. Dipolar cycloaddition reactions of quinoxalin-3(4H)-one 1-N-oxides - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Methodological & Application
An Application Guide for the Synthesis of 3-methylquinoxaline-5-carboxylic Acid
Introduction: The Significance of the Quinoxaline Scaffold
Quinoxalines, also known as benzopyrazines, represent a critical class of nitrogen-containing heterocyclic compounds formed by the fusion of a benzene ring and a pyrazine ring. This structural motif is a cornerstone in medicinal chemistry, appearing in a wide array of compounds with diverse and potent biological activities. Quinoxaline derivatives have demonstrated efficacy as antibacterial, antiviral, anticancer, anti-inflammatory, and antimalarial agents.[1][2] Their therapeutic potential stems from the versatile chemical nature of the quinoxaline ring, which allows for extensive functionalization to modulate pharmacokinetic and pharmacodynamic properties. This guide provides a detailed, field-proven protocol for the synthesis of a specific, functionalized derivative, 3-methylquinoxaline-5-carboxylic acid, intended for researchers in organic synthesis and drug development.
Retrosynthetic Analysis and Strategic Approach
The synthesis of the quinoxaline core is most reliably achieved through the cyclocondensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, a reaction widely recognized for its efficiency and broad applicability.[3][4] To construct the target molecule, this compound, our strategy involves a direct and convergent approach.
Primary Synthetic Route: The chosen pathway involves the reaction of 3,4-diaminobenzoic acid with pyruvaldehyde (methylglyoxal). This method is advantageous as it installs all required functionalities in a single, atom-economical step. The amino groups of the diamine react with the two carbonyl groups of the pyruvaldehyde to form the pyrazine ring, directly yielding the desired product.
Alternative Routes: An alternative, though more complex, strategy could involve synthesizing a precursor like 5-bromo-3-methylquinoxaline and subsequently performing a carbonylation reaction.[5] Another possibility is the synthesis of 3,5-dimethylquinoxaline followed by selective oxidation of the C5-methyl group to a carboxylic acid. However, this poses significant challenges in achieving regioselectivity and avoiding oxidation of the C3-methyl group or the heterocyclic ring itself.[6][7] Therefore, the direct condensation approach is superior in terms of simplicity and efficiency.
Overall Synthetic Workflow
The following diagram illustrates the straightforward, one-step condensation strategy.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol details the synthesis of this compound from commercially available starting materials.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molarity/Conc. | Amount | Moles (mmol) |
| 3,4-Diaminobenzoic acid | C₇H₈N₂O₂ | 152.15 | >98% | 1.52 g | 10.0 |
| Pyruvaldehyde | C₃H₄O₂ | 72.06 | 40% in H₂O | 1.98 g | 11.0 |
| Ethanol | C₂H₅OH | 46.07 | 200 Proof | 50 mL | - |
| Sodium Hydroxide | NaOH | 40.00 | 2 M (aq) | As needed | - |
| Hydrochloric Acid | HCl | 36.46 | 2 M (aq) | As needed | - |
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.52 g (10.0 mmol) of 3,4-diaminobenzoic acid in 50 mL of ethanol. Stir the mixture at room temperature until the solid is fully dissolved.
-
Reagent Addition: To the stirred solution, add 1.98 g (11.0 mmol, 1.1 equivalents) of pyruvaldehyde (40% aqueous solution) dropwise over 5 minutes.
-
Cyclocondensation: Heat the reaction mixture to reflux (approximately 80-85°C) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 ethyl acetate:hexane mobile phase. The formation of a new, more polar spot indicates product formation.
-
Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator to obtain a crude solid residue.
-
Acid-Base Work-up:
-
Redissolve the crude residue in 50 mL of 2 M sodium hydroxide (NaOH) solution. This step deprotonates the carboxylic acid, rendering the product water-soluble while leaving non-acidic impurities behind.
-
Wash the aqueous solution twice with 25 mL portions of ethyl acetate to remove any unreacted pyruvaldehyde and other organic impurities. Discard the organic layers.
-
Cool the aqueous layer in an ice bath and slowly acidify it by adding 2 M hydrochloric acid (HCl) dropwise with constant stirring until the pH is approximately 3-4.
-
-
Isolation: The product, this compound, will precipitate as a solid upon acidification. Collect the solid by vacuum filtration using a Büchner funnel.
-
Purification: Wash the collected solid with cold deionized water (2 x 20 mL) and then with a small amount of cold ethanol to remove residual impurities. For higher purity, the product can be recrystallized from an ethanol/water mixture. Dry the final product under vacuum to a constant weight.
Reaction Mechanism
The synthesis proceeds via a classical Hinsberg quinoxaline condensation.[3] The mechanism involves a two-step cascade of nucleophilic attack and dehydration.
-
Initial Condensation: One of the amino groups of 3,4-diaminobenzoic acid performs a nucleophilic attack on one of the carbonyl carbons of pyruvaldehyde, forming a hemiaminal intermediate.
-
Dehydration: The hemiaminal readily dehydrates to form an imine (Schiff base).
-
Intramolecular Cyclization: The second amino group then attacks the remaining carbonyl carbon in an intramolecular fashion, forming a six-membered dihydropyrazine ring.
-
Final Dehydration/Aromatization: A final dehydration step occurs, leading to the formation of the stable, aromatic quinoxaline ring system.
Caption: Mechanism of the Hinsberg quinoxaline synthesis.
Characterization and Expected Results
The final product should be characterized using standard analytical techniques to confirm its identity and purity.
| Analysis Technique | Expected Result |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 13.5 (s, 1H, -COOH), 9.0-8.0 (m, 3H, Ar-H), 2.8 (s, 3H, -CH₃) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 167 (-COOH), 155-120 (Ar-C), 22 (-CH₃) |
| Mass Spectrometry (ESI-) | [M-H]⁻ calculated for C₁₀H₇N₂O₂⁻: 187.05; found: 187.05 |
| FT-IR (KBr, cm⁻¹) | 3300-2500 (broad, O-H stretch), 1700 (C=O stretch), 1600 (C=N stretch) |
Troubleshooting and Method Optimization
-
Low Yield: If the yield is low, ensure the pyruvaldehyde has not polymerized; using fresh reagent is critical. The reaction time can be extended, or a catalytic amount of a mild acid like acetic acid can be added to facilitate imine formation.[8]
-
Purification Issues: If the product is difficult to purify, the acid-base work-up is crucial. Ensure the pH is sufficiently basic (>12) to dissolve all the product and sufficiently acidic (<4) to precipitate it fully.
-
Solvent Choice: While ethanol is effective, other solvents like n-butanol or solvent-free conditions under microwave irradiation can be explored to potentially shorten reaction times and improve yields.[9][10] The use of green solvents or catalysts like zinc triflate can also be considered for a more environmentally benign process.[3]
Conclusion
This guide outlines a robust and efficient protocol for the synthesis of this compound. By leveraging the classical Hinsberg condensation, the target molecule is produced in a straightforward manner from readily available starting materials. The detailed procedural steps, mechanistic insights, and troubleshooting advice provide researchers with a comprehensive framework for successfully synthesizing this valuable heterocyclic compound for applications in pharmaceutical research and development.
References
- 1. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijrti.org [ijrti.org]
- 3. Methods of Preparation of Quinoxalines | Encyclopedia MDPI [encyclopedia.pub]
- 4. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN112142661B - Synthesis method of 3-aminoquinoline-5-carboxylic acid methyl ester - Google Patents [patents.google.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 10. tandfonline.com [tandfonline.com]
The Synthetic Versatility of 3-Methylquinoxaline-5-carboxylic Acid: A Guide for Researchers
In the landscape of modern organic synthesis and drug discovery, the quinoxaline scaffold stands out as a privileged heterocyclic motif. Its derivatives are known to exhibit a wide array of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] Among the diverse array of quinoxaline building blocks, 3-methylquinoxaline-5-carboxylic acid emerges as a particularly valuable synthon, offering a strategic handle for the elaboration of complex molecular architectures. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and expert insights for researchers, scientists, and drug development professionals.
Introduction to a Versatile Building Block
This compound possesses a unique combination of structural features that make it an attractive starting material in organic synthesis. The quinoxaline core, a fusion of benzene and pyrazine rings, provides a rigid, aromatic framework that is often found in bioactive molecules.[3] The methyl group at the 3-position can influence the electronic properties and steric environment of the molecule, while the carboxylic acid at the 5-position serves as a prime functional group for a variety of chemical transformations, most notably amide and ester formations.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈N₂O₂ | [4] |
| Molecular Weight | 188.18 g/mol | PubChem |
| Appearance | Yellow Solid (predicted) | [5] |
| IUPAC Name | This compound | [4] |
| SMILES | CC1=NC2=C(C=CC=C2N=C1)C(=O)O | [4] |
| InChI | InChI=1S/C10H8N2O2/c1-6-5-11-8-4-2-3-7(10(13)14)9(8)12-6/h2-5H,1H3,(H,13,14) | [4] |
Core Applications in Organic Synthesis: Amide and Ester Formation
The carboxylic acid functionality of this compound is the gateway to a vast chemical space. Its conversion to amides and esters is a cornerstone of its utility, allowing for the introduction of diverse substituents and the construction of molecules with tailored properties.
The Power of the Amide Bond: Accessing Novel Chemical Entities
Amide bond formation is one of the most fundamental and frequently utilized reactions in medicinal chemistry.[6] By coupling this compound with a diverse array of amines, researchers can generate extensive libraries of novel compounds for biological screening. The resulting 3-methylquinoxaline-5-carboxamides are being investigated for a range of therapeutic applications.[7]
This protocol employs HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient and widely used coupling reagent that minimizes racemization and is effective even with sterically hindered or electron-deficient amines.[2][8]
Rationale for Experimental Choices:
-
HATU: Chosen for its high reactivity and ability to form an active O-acylisourea intermediate, which readily reacts with amines. This is particularly advantageous when dealing with less reactive amines.[3]
-
DIPEA (N,N-Diisopropylethylamine): A non-nucleophilic base used to deprotonate the carboxylic acid and the amine hydrochloride salt (if used), facilitating the coupling reaction without competing as a nucleophile.[9]
-
DMF (N,N-Dimethylformamide): A polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction.
Experimental Protocol:
-
Reaction Setup: To a solution of this compound (1.0 equiv.) in anhydrous DMF, add the desired amine (1.1 equiv.) and DIPEA (2.5 equiv.).
-
Activation: Cool the mixture to 0 °C in an ice bath. Add HATU (1.2 equiv.) portion-wise while stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
This classical method proceeds via the formation of a highly reactive acyl chloride intermediate. It is a cost-effective and robust method suitable for a wide range of amines.[1][10]
Rationale for Experimental Choices:
-
Thionyl Chloride (SOCl₂): Reacts with the carboxylic acid to form the corresponding acyl chloride, a highly electrophilic species that readily reacts with amines. The byproducts of this reaction (SO₂ and HCl) are gaseous and can be easily removed.
-
Pyridine or Triethylamine: A base is often added to neutralize the HCl generated during the reaction, preventing the protonation of the amine nucleophile.
-
DCM (Dichloromethane): A common solvent for this reaction due to its inertness and ability to dissolve the reactants.
Experimental Protocol:
-
Acyl Chloride Formation: To a solution of this compound (1.0 equiv.) in anhydrous DCM, add thionyl chloride (1.5 equiv.) dropwise at 0 °C. A catalytic amount of DMF can be added to facilitate the reaction. Stir the mixture at room temperature for 2-3 hours.
-
Amine Addition: In a separate flask, dissolve the desired amine (1.2 equiv.) and triethylamine (2.0 equiv.) in anhydrous DCM. Cool this solution to 0 °C.
-
Coupling: Slowly add the freshly prepared acyl chloride solution to the amine solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
References
- 1. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. PubChemLite - this compound (C10H8N2O2) [pubchemlite.lcsb.uni.lu]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and characterization of quinoxaline and quinoline carboxamides as allosteric cannabinoid receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. growingscience.com [growingscience.com]
- 10. researchgate.net [researchgate.net]
The Versatile Scaffold: A Guide to Quinoxaline Derivatives in Medicinal Chemistry
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that can serve as a foundation for a diverse range of therapeutic agents is perpetual. Among the privileged structures in medicinal chemistry, the quinoxaline core—a fusion of a benzene and a pyrazine ring—has emerged as a remarkably versatile platform. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This guide provides an in-depth exploration of the applications of quinoxaline derivatives, complete with detailed experimental protocols, quantitative data summaries, and mechanistic insights to empower your drug discovery endeavors.
I. Anticancer Applications: Targeting the Engines of Malignancy
Quinoxaline derivatives have shown significant promise as anticancer agents, acting through a variety of mechanisms to thwart tumor growth and proliferation. These compounds have been shown to inhibit key enzymes in cancer progression, such as receptor tyrosine kinases (c-Met, EGFR, VEGFR-2) and topoisomerase II, as well as to induce programmed cell death (apoptosis).
Mechanism of Action: Inhibition of EGFR Signaling
A prominent mechanism of action for several anticancer quinoxaline derivatives is the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. EGFR is a receptor tyrosine kinase that, upon activation by its ligands, triggers a cascade of downstream signaling events that promote cell proliferation, survival, and migration. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. Quinoxaline-based inhibitors can competitively bind to the ATP-binding site of the EGFR kinase domain, preventing its activation and blocking downstream signaling.
Caption: EGFR signaling pathway and its inhibition by quinoxaline derivatives.
Mechanism of Action: Topoisomerase II Inhibition
Another critical target for quinoxaline-based anticancer agents is Topoisomerase II (Topo II), an enzyme essential for DNA replication and chromosome segregation. Topo II creates transient double-strand breaks in DNA to allow for the passage of another DNA strand, thereby resolving DNA tangles. Quinoxaline derivatives can stabilize the Topo II-DNA complex, preventing the re-ligation of the DNA strands and leading to the accumulation of DNA damage and ultimately, apoptosis.
Caption: Mechanism of Topoisomerase II inhibition by quinoxaline derivatives.
Quantitative Anticancer Activity Data
The in vitro cytotoxic activity of various quinoxaline derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Benzo[g]quinoxaline | MCF-7 (Breast) | 2.89 | |
| Quinoxaline-triazole | Ty-82 (Leukemia) | 2.5 | |
| Quinoxaline-triazole | THP-1 (Leukemia) | 1.6 | |
| 1,3-diphenylurea-quinoxaline | MGC-803 (Gastric) | 9 | |
| 1,3-diphenylurea-quinoxaline | HeLa (Cervical) | 12.3 | |
| 1,3-diphenylurea-quinoxaline | T-24 (Bladder) | 8.9 | |
| Quinoxaline Derivative IV | PC-3 (Prostate) | 2.11 | |
| Quinoxaline Derivative III | PC-3 (Prostate) | 4.11 | |
| Quinoxaline-benzamide (XVa) | HCT116 (Colon) | 4.4 | |
| Quinoxaline-benzamide (XVa) | MCF-7 (Breast) | 5.3 | |
| Quinoxaline-urea (VIIIc) | HCT116 (Colon) | 2.5 | |
| Quinoxalinone (CPD4) | H1975 (Lung) | 3.47 | |
| Quinoxaline-EGFR Inhibitor (3) | EGFR-TK | 0.899 nM | |
| Quinoxaline-EGFR Inhibitor (11) | EGFR-TK | 0.508 nM | |
| Quinoxaline-EGFR Inhibitor (17) | EGFR-TK | 0.807 nM |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of quinoxaline derivatives on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
Quinoxaline derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cancer cells.
-
Seed 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium in a 96-well plate.
-
Incubate overnight at 37°C in a 5% CO₂ humidified atmosphere.
-
-
Compound Treatment:
-
Prepare serial dilutions of the quinoxaline derivatives in culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compounds.
-
Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate for 48-72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10-15 minutes.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration to determine the IC50 value.
-
II. Antimicrobial Applications: Combating Pathogenic Threats
The quinoxaline scaffold is present in several natural and synthetic antibiotics, such as echinomycin, and its derivatives have demonstrated potent activity against a broad range of bacteria and fungi. Their structural flexibility allows for modifications that can circumvent existing drug resistance mechanisms.
Quantitative Antimicrobial Activity Data
The antimicrobial efficacy of quinoxaline derivatives is typically evaluated by determining the zone of inhibition and the Minimum Inhibitory Concentration (MIC).
Table: Antibacterial Activity (Zone of Inhibition in mm)
| Compound | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| 4 | 15 | 14 | 16 | 13 | |
| 5a | 14 | 13 | 15 | 12 | |
| 5c | 16 | 15 | 18 | 14 | |
| 5d | 17 | 16 | 19 | 15 | |
| 7a | 16 | 15 | 18 | 14 | |
| 7c | 17 | 16 | 19 | 15 |
Table: Antimicrobial Activity (MIC in µg/mL)
| Compound | Staphylococcus aureus | Escherichia coli | Candida albicans | Aspergillus flavus | Reference |
| 2d | - | 8 | - | - | |
| 3c | - | 8 | - | - | |
| 10 | - | - | 16 | 16 | |
| Quinoxaline Derivative | 4 (56.7% of isolates) | - | - | - | |
| Quinoxaline Derivative | 2 (20% of isolates) | - | - | - | |
| N-05 | <1 | - | - | - | |
| N-09 | <1 | - | - | - | |
| N-11 | <1 | - | - | - | |
| N-13 | <1 | - | - | - |
Experimental Protocol: Zone of Inhibition Assay (Agar Disc Diffusion)
This protocol outlines a standard method for qualitatively assessing the antimicrobial activity of quinoxaline derivatives.
Materials:
-
Bacterial and/or fungal strains
-
Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi)
-
Sterile petri dishes
-
Sterile paper discs (6 mm)
-
Quinoxaline derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
Standard antibiotic/antifungal (positive control)
-
Solvent (negative control)
Procedure:
-
Media Preparation:
-
Prepare and sterilize the appropriate agar medium and pour it into petri dishes.
-
-
Inoculation:
-
Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).
-
Uniformly spread the inoculum over the agar surface to create a lawn.
-
-
Disc Application:
-
Impregnate sterile paper discs with a known concentration of the test compound.
-
Place the impregnated discs, along with positive and negative control discs, onto the agar surface.
-
-
Incubation:
-
Incubate bacterial plates at 37°C for 18-24 hours.
-
Incubate fungal plates at 22°C for 48 hours.
-
-
Measurement:
-
Measure the diameter of the zone of inhibition (the clear area around the disc) in millimeters.
-
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)
This protocol provides a quantitative measure of the antimicrobial activity of quinoxaline derivatives.
Materials:
-
Bacterial and/or fungal strains
-
Nutrient broth or Mueller-Hinton broth
-
96-well microtiter plates
-
Quinoxaline derivatives
-
Standard antimicrobial agent
Procedure:
-
Preparation of Dilutions:
-
Prepare serial two-fold dilutions of the test compounds and the standard antimicrobial in the broth medium in a 96-well plate.
-
-
Inoculation:
-
Inoculate each well with a standardized suspension of the test microorganism.
-
-
Incubation:
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
III. Antiviral Applications: A Promising Frontier
Quinoxaline derivatives have emerged as a promising class of antiviral agents, with activity reported against a variety of DNA and RNA viruses. Research has demonstrated their potential to inhibit viral replication through various mechanisms.
Quantitative Antiviral Activity Data
The antiviral efficacy of quinoxaline derivatives is often expressed as the 50% effective concentration (EC50) or the 50% inhibitory concentration (IC50).
| Compound | Virus | EC50 / IC50 (µM) | Reference |
| 1-(4-chloro-8-methyl... | Herpes Simplex Virus | 25% plaque reduction at 20 µg/mL | |
| Ethyl 2-(4-chlorophenyl)... | Vaccinia Virus | 2 | |
| Quinoxaline Derivative 35 | Influenza A (NS1A) | 6.2 | |
| Quinoxaline Derivative 44 | Influenza A (NS1A) | 3.5 | |
| Quinoxaline Derivative | Human Cytomegalovirus | < 0.05 |
Experimental Protocol: Plaque Reduction Assay
This assay is a standard method for determining the antiviral activity of a compound by quantifying the reduction in viral plaques.
Materials:
-
Susceptible host cell line
-
Virus stock
-
Cell culture medium
-
Quinoxaline derivatives
-
Overlay medium (containing agarose or methylcellulose)
-
Crystal violet staining solution
Procedure:
-
Cell Seeding:
-
Seed host cells in multi-well plates to form a confluent monolayer.
-
-
Infection:
-
Infect the cell monolayer with a known dilution of the virus.
-
-
Compound Treatment:
-
After a viral adsorption period, remove the inoculum and add an overlay medium containing serial dilutions of the quinoxaline derivative.
-
-
Incubation:
-
Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).
-
-
Plaque Visualization and Counting:
-
Remove the overlay and stain the cells with crystal violet.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque inhibition for each compound concentration relative to the virus control.
-
Determine the EC50 value from a dose-response curve.
-
IV. Anti-inflammatory Applications: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of numerous diseases, and quinoxaline derivatives have demonstrated significant potential as anti-inflammatory agents. They can target key enzymes and signaling pathways involved in the inflammatory response, such as cyclooxygenase-2 (COX-2).
Mechanism of Action: COX-2 Inhibition
Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and is responsible for the production of prostaglandins, which are key mediators of pain and inflammation. Selective inhibition of COX-2 is a major therapeutic strategy for treating inflammatory conditions. Certain quinoxaline derivatives have been shown to be potent and selective inhibitors of COX-2.
Application Note & Protocols: Strategic Derivatization of 3-Methylquinoxaline-5-Carboxylic Acid for Enhanced Bioassay Performance
Introduction: The Quinoxaline Scaffold in Modern Drug Discovery
The quinoxaline nucleus, a heterocyclic scaffold composed of a fused benzene and pyrazine ring, represents a privileged structure in medicinal chemistry. Compounds incorporating this moiety exhibit a remarkable breadth of biological activities, including antibacterial, antifungal, anticancer, antiviral, and anti-inflammatory properties[1][2]. This versatility has established quinoxaline derivatives as critical components in the development of novel therapeutic agents[3][4][5].
3-methylquinoxaline-5-carboxylic acid is a key intermediate, offering a synthetically accessible handle—the carboxylic acid at the C-5 position—for molecular elaboration. The strategic derivatization of this carboxyl group is a cornerstone of lead optimization campaigns. By converting the carboxylic acid into esters, amides, or other functional groups, researchers can systematically modulate critical physicochemical and pharmacological properties. These modifications can enhance target affinity, improve cell permeability, alter metabolic stability, and ultimately, amplify biological efficacy in a variety of bioassays.
This document provides a comprehensive guide to the derivatization of this compound, detailing field-proven protocols for amidation and esterification. It further explains the rationale behind these modifications and their direct application in downstream antimicrobial and anticancer bioassays.
Core Principles: Why Derivatize the Carboxylic Acid?
The carboxylic acid moiety of this compound is the primary target for derivatization due to its versatile reactivity. The principal goals of this derivatization are:
-
Modulation of Physicochemical Properties: The parent carboxylic acid is polar and typically exists as a carboxylate anion at physiological pH, which can limit its ability to cross cellular membranes. Conversion to less polar esters or amides can enhance lipophilicity, thereby improving bioavailability and cellular uptake.
-
Expansion of Structure-Activity Relationships (SAR): Creating a library of amide or ester derivatives allows for the systematic exploration of the chemical space around the quinoxaline core. Introducing various alkyl, aryl, or heterocyclic groups can establish new hydrogen bonds, van der Waals interactions, or ionic interactions with the biological target, leading to improved potency and selectivity[6].
-
Introduction of Bioactive Moieties: The derivatizing amine or alcohol can itself be a pharmacophore. Coupling the quinoxaline scaffold with other known bioactive fragments can lead to hybrid molecules with synergistic or novel mechanisms of action.
-
Prodrug Strategies: Ester derivatives can be designed to be stable in the extracellular environment but are readily hydrolyzed by intracellular esterases, releasing the active carboxylic acid form of the drug within the target cell. This can improve drug delivery and reduce off-target effects.
The two most common and effective strategies for derivatizing the carboxylic acid are amidation and esterification, primarily due to the stability of the resulting amide and ester bonds and the vast commercial availability of diverse amine and alcohol building blocks.
Experimental Workflows & Protocols
The derivatization of a carboxylic acid typically requires an initial "activation" step to convert the hydroxyl group into a better leaving group, facilitating nucleophilic attack by an amine or alcohol.
Caption: General workflow from starting material to bioassay.
Protocol 1: Amide Synthesis via T3P Coupling
This protocol describes the formation of a quinoxaline-5-carboxamide. Propylphosphonic anhydride (T3P) is an excellent coupling reagent that is safer and often more efficient than carbodiimides, with the byproduct being water-soluble and easily removed during aqueous work-up.[7]
Principle: T3P activates the carboxylic acid to form a mixed anhydride, which is a highly reactive intermediate. This intermediate readily undergoes nucleophilic acyl substitution by a primary or secondary amine to form a stable amide bond.
Materials and Reagents:
-
This compound
-
Amine of choice (e.g., aniline, benzylamine, morpholine)
-
Propylphosphonic anhydride (T3P, 50% solution in ethyl acetate or DMF)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).
-
Addition of Amine and Base: Add the desired amine (1.1 eq) followed by triethylamine (2.0-3.0 eq) to the solution. Stir for 5 minutes at room temperature. The base is critical for scavenging the acid generated during the reaction.
-
Activation and Coupling: Add T3P solution (1.5 eq) dropwise to the stirred mixture at room temperature. An exotherm may be observed.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.
-
Quenching: Upon completion, carefully quench the reaction by adding saturated NaHCO₃ solution. Stir vigorously for 15-20 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure quinoxaline-5-carboxamide.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). The disappearance of the carboxylic acid proton signal (~11-12 ppm) and the appearance of a new amide N-H signal (typically ~8-10 ppm) in the ¹H NMR spectrum are indicative of a successful reaction[8].
Caption: Schematic of the T3P-mediated amidation protocol.
Protocol 2: Ester Synthesis via Steglich Esterification
The Steglich esterification is a classic and highly effective method for forming esters, particularly with sterically hindered alcohols. It utilizes a carbodiimide coupling agent and a nucleophilic catalyst.[9][10]
Principle: Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid to form a reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by an alcohol. 4-Dimethylaminopyridine (DMAP) acts as a catalyst by forming a more reactive N-acylpyridinium salt, accelerating the reaction and improving yields.[10]
Materials and Reagents:
-
This compound
-
Alcohol of choice (e.g., methanol, tert-butanol)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP, catalytic amount)
-
Anhydrous Dichloromethane (DCM)
-
Ethyl acetate
-
Hexanes
-
0.5 M HCl solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Reaction Setup: In a dry flask, dissolve this compound (1.0 eq), the desired alcohol (1.2-1.5 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to control the reaction rate and minimize side product formation.
-
DCC Addition: Add a solution of DCC (1.1 eq) in a small amount of anhydrous DCM dropwise to the cooled, stirred mixture. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3-6 hours. Monitor by TLC.
-
Filtration: Once the reaction is complete, cool the mixture again to maximize precipitation of the DCU byproduct. Filter off the DCU precipitate through a sintered glass funnel or Celite pad, washing the solid with a small amount of cold DCM.
-
Work-up: Transfer the filtrate to a separatory funnel. Wash the organic layer with 0.5 M HCl (1x) to remove residual DMAP and base, followed by saturated NaHCO₃ solution (1x), and finally brine (1x).
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude ester by silica gel column chromatography or recrystallization to obtain the final product.
-
Characterization: Verify the structure via NMR and MS. Successful esterification is typically confirmed by the disappearance of the carboxylic acid proton in ¹H NMR and the appearance of new signals corresponding to the alcohol moiety.
Application in Biological Assays
Once a library of derivatives is synthesized and characterized, the next critical step is to evaluate their biological activity.
Screening for Antimicrobial Activity
Quinoxaline derivatives are well-documented antimicrobial agents.[11][12] The standard method for initial screening is the microbroth dilution assay to determine the Minimum Inhibitory Concentration (MIC).
Workflow for Antimicrobial Screening:
-
Prepare Stock Solutions: Dissolve purified derivatives in dimethyl sulfoxide (DMSO) to a high concentration (e.g., 10 mg/mL).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in an appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Add a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) to each well.
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. A positive control (e.g., ciprofloxacin) and a negative control (DMSO vehicle) must be included[1].
| Derivative Moiety (R in -CONH-R) | MIC vs. S. aureus (µg/mL) | MIC vs. E. coli (µg/mL) |
| -H (Parent Acid) | >128 | >128 |
| -Phenyl | 32 | 64 |
| -4-Chlorophenyl | 8 | 16 |
| -4-Methoxyphenyl | 64 | 128 |
| -Cyclohexyl | 16 | 32 |
| Ciprofloxacin (Control) | 1 | 0.5 |
Table 1: Representative data illustrating how derivatization of the carboxylic acid into various amides can significantly impact antibacterial activity. Introducing an electron-withdrawing group (chloro) often enhances potency.
Screening for Anticancer Activity
Many quinoxaline derivatives have demonstrated potent anticancer activity by inducing apoptosis or inhibiting key signaling enzymes like kinases[8][13]. A primary screen typically involves evaluating cytotoxicity against a panel of human cancer cell lines.
Workflow for Cytotoxicity Screening (MTT Assay):
-
Cell Seeding: Seed cancer cells (e.g., HCT116 colon cancer, MCF-7 breast cancer) into 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized derivatives for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader (typically at ~570 nm).
-
Calculate IC₅₀: The absorbance is proportional to the number of viable cells. The IC₅₀ value (the concentration that inhibits cell growth by 50%) is calculated by plotting cell viability against compound concentration.
| Derivative Moiety (R in -CONH-R) | IC₅₀ vs. HCT116 (µM) | IC₅₀ vs. MCF-7 (µM) |
| -H (Parent Acid) | >100 | >100 |
| -Phenyl | 25.4 | 31.2 |
| -4-Fluorophenyl | 7.8 | 9.5 |
| -3,4-Dichlorophenyl | 4.1 | 5.3 |
| -Naphthyl | 15.6 | 18.9 |
| Doxorubicin (Control) | 0.8 | 1.1 |
Table 2: Example cytotoxicity data for a series of quinoxaline-5-carboxamides. The results demonstrate that modifying the amide substituent can dramatically improve anticancer potency.
Conclusion
The derivatization of this compound is a powerful and essential strategy in drug discovery. Through straightforward and reliable chemical transformations such as amidation and esterification, researchers can generate diverse libraries of novel compounds. These derivatives often exhibit significantly improved biological activity in antimicrobial and anticancer assays compared to the parent acid. The protocols and workflows detailed in this note provide a solid foundation for scientists to explore the vast potential of the quinoxaline scaffold, enabling the systematic optimization of lead compounds and accelerating the development of new therapeutic agents.
References
- 1. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antitumoral activity of quinoxaline derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 11. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Synthesis and biological evaluation of some new amide moiety bearing quinoxaline derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
Application Notes and Protocols for the Synthesis of Quinoxaline Derivatives
Introduction: The Enduring Significance of the Quinoxaline Scaffold
Quinoxalines, also known as benzopyrazines, are a prominent class of nitrogen-containing heterocyclic compounds formed by the fusion of a benzene ring and a pyrazine ring.[1][2][3] This structural motif is not merely of academic interest; it is a cornerstone in medicinal chemistry and materials science. Quinoxaline derivatives are integral to the structure of various natural products and have been incorporated into a multitude of synthetic compounds with a wide array of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antimalarial properties.[1][2][4][5][6] Notably, antibiotics like echinomycin and levomycin feature the quinoxaline core, highlighting their therapeutic relevance.[7][8] Beyond pharmaceuticals, these compounds are utilized as dyes, organic semiconductors, and electroluminescent materials.[6][7]
Given their broad utility, the development of efficient and robust synthetic methodologies for quinoxaline derivatives is a continuous pursuit in chemical research. This guide provides a detailed exploration of the most fundamental and widely employed experimental procedure for synthesizing quinoxalines—the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds—and delves into modern, greener alternatives, complete with detailed protocols, mechanistic insights, and characterization guidelines for researchers in organic synthesis and drug development.
Core Synthesis Principle: The Condensation Reaction
The most classical and reliable method for synthesizing the quinoxaline ring system is the condensation of an aryl-1,2-diamine (such as o-phenylenediamine) with a 1,2-dicarbonyl compound (like benzil or glyoxal).[7][8][9][10][11] This reaction, first reported by Körner and Hinsberg in 1884, forms the pyrazine ring onto the pre-existing benzene ring of the diamine.[9][11]
Mechanistic Rationale
The reaction proceeds through a well-established mechanism. The process is typically initiated by the nucleophilic attack of one of the amino groups of the o-phenylenediamine onto one of the carbonyl carbons of the 1,2-dicarbonyl compound. This is often followed by a second intramolecular nucleophilic attack from the remaining amino group onto the second carbonyl carbon, leading to a dihydroxydihydropyrazine intermediate. Subsequent dehydration, often facilitated by acidic or thermal conditions, yields the stable aromatic quinoxaline ring. The use of a catalyst, such as an acid, can accelerate the reaction by protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon.[10][12]
Below is a visual representation of the general reaction mechanism.
Caption: General workflow for quinoxaline synthesis.
Experimental Protocol: Synthesis of 2,3-Diphenylquinoxaline
This protocol provides a standard laboratory procedure for the synthesis of 2,3-diphenylquinoxaline from o-phenylenediamine and benzil.
Materials and Reagents
-
o-Phenylenediamine (1.0 mmol, 108.1 mg)
-
Benzil (1.0 mmol, 210.2 mg)
-
Glacial Acetic Acid (3-5 mL)
-
Ethanol
-
Deionized Water
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Buchner funnel and filter paper
-
Thin-Layer Chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reaction Setup: To a 50 mL round-bottom flask containing a magnetic stir bar, add o-phenylenediamine (1.0 mmol) and benzil (1.0 mmol).
-
Solvent Addition: Add 3-5 mL of glacial acetic acid to the flask. The acetic acid acts as both a solvent and a catalyst.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 118 °C) with continuous stirring.
-
Monitoring: Monitor the progress of the reaction using TLC (e.g., with a mobile phase of ethyl acetate/hexane, 1:4). The reaction is typically complete within 1-2 hours.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. A solid precipitate of the product should form.
-
Isolation: Pour the reaction mixture into a beaker containing cold water (20 mL). Stir for a few minutes to ensure complete precipitation.
-
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold water to remove residual acetic acid.
-
Purification: The crude product can be purified by recrystallization from ethanol to yield pure 2,3-diphenylquinoxaline as a crystalline solid.[7]
-
Drying: Dry the purified product in a vacuum oven or desiccator.
Modern and Greener Synthetic Approaches
While the classical method is robust, contemporary research focuses on developing more sustainable and efficient protocols. These often involve alternative catalysts, solvents, and energy sources.[1][4][13]
Catalyst and Solvent Variations
A wide range of catalysts have been explored to improve reaction rates and yields, often allowing for milder reaction conditions. These include:
| Catalyst Type | Examples | Typical Conditions | Advantages |
| Organocatalysts | Camphor Sulfonic Acid (CSA)[12][14] | 20 mol%, Ethanol, Room Temp. | Metal-free, mild conditions.[12][14] |
| Lewis Acids | CrCl₂·6H₂O, PbBr₂, CuSO₄[15] | 0.01 g, Ethanol, Room Temp. | Inexpensive, readily available.[15] |
| Heterogeneous Catalysts | Alumina-supported heteropolyoxometalates[7] | Toluene, Room Temp. | Reusable, easy separation.[7] |
| Nanocatalysts | CuO Nanoparticles[16], Silica Nanoparticles[17] | Solvent-free or green solvents | High efficiency, recyclability.[16][17] |
| Green Solvents | Water[14][18], PEG-400[3] | Room Temp. or mild heating | Environmentally benign, reduced toxicity.[3][14][18] |
Alternative Energy Sources
-
Microwave Irradiation: This technique can significantly reduce reaction times from hours to minutes by promoting rapid and uniform heating.[1][2][19]
-
Ultrasonic Waves (Sonication): Sonication can enhance reaction rates by creating localized high-pressure and high-temperature zones through acoustic cavitation.[13][17]
The overarching goal of these modern approaches is to align with the principles of green chemistry by minimizing waste, avoiding hazardous solvents, and reducing energy consumption.[13]
Caption: Comparison of classical and modern synthesis methods.
Purification and Characterization
Ensuring the purity and confirming the structure of the synthesized quinoxaline derivatives are critical final steps.
Purification Techniques
-
Recrystallization: This is the most common method for purifying solid quinoxaline derivatives. Ethanol is a frequently used solvent.[7][20]
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is effective. A common eluent system is a mixture of petroleum ether and ethyl acetate.[6][20]
Characterization Methods
The structure of the synthesized compounds is typically confirmed using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Infrared (IR) Spectroscopy: Used to identify functional groups. The C=N stretching vibration of the pyrazine ring is typically observed around 1540-1600 cm⁻¹.[6]
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its fragmentation pattern, confirming the molecular formula.[6][21]
-
Melting Point Analysis: A sharp melting point range is a good indicator of the purity of a crystalline solid.[6][15]
Conclusion
The synthesis of quinoxaline derivatives via the condensation of 1,2-diamines and 1,2-dicarbonyl compounds remains a cornerstone of heterocyclic chemistry. While the classical approach is effective, the field is continually evolving towards greener, more efficient protocols that utilize novel catalysts and alternative energy sources. The detailed procedures and characterization guidelines provided in this application note are intended to equip researchers with the foundational knowledge and practical insights needed to successfully synthesize and validate these important chemical entities, paving the way for further discoveries in drug development and materials science.
References
- 1. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activity of quinoxaline derivatives [wisdomlib.org]
- 3. ripublication.com [ripublication.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities | Bentham Science [eurekaselect.com]
- 6. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mtieat.org [mtieat.org]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. ijrar.org [ijrar.org]
- 13. benthamdirect.com [benthamdirect.com]
- 14. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods – Oriental Journal of Chemistry [orientjchem.org]
- 16. Green synthesis approach for quinoxalines and their derivatives utilizing waste orange peel extract CuO nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03646D [pubs.rsc.org]
- 18. soc.chim.it [soc.chim.it]
- 19. arkat-usa.org [arkat-usa.org]
- 20. benchchem.com [benchchem.com]
- 21. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Methylquinoxaline-5-carboxylic Acid as a Versatile Building Block for Complex Molecule Synthesis
Introduction: The Quinoxaline Scaffold in Modern Drug Discovery
The quinoxaline motif, a fusion of benzene and pyrazine rings, represents a privileged scaffold in medicinal chemistry. Its unique electronic properties and rigid bicyclic structure make it an ideal framework for designing molecules that can interact with a variety of biological targets. Quinoxaline derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] Notably, several quinoxaline-based compounds have been investigated as kinase inhibitors, a critical class of therapeutics in oncology.[3][4] The strategic functionalization of the quinoxaline core is paramount in tuning the pharmacokinetic and pharmacodynamic profiles of these molecules.
This application note details the utility of 3-methylquinoxaline-5-carboxylic acid as a versatile building block for the synthesis of complex, biologically relevant molecules. We provide a robust, proposed synthesis of the title compound and comprehensive protocols for its derivatization through its two primary reactive handles: the carboxylic acid group and the heterocyclic core, including the methyl group. These methodologies are designed to empower researchers, scientists, and drug development professionals to leverage this valuable synthon in their discovery programs.
Synthesis of the Building Block: this compound
The synthesis of quinoxaline derivatives is most commonly achieved through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[5][6] Drawing from established methodologies for the synthesis of analogous quinoxaline carboxylic acids, we propose a straightforward and efficient synthesis of this compound from commercially available 2,3-diaminobenzoic acid and pyruvic acid.[7][8]
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,3-diaminobenzoic acid (1.0 eq) and ethanol (or a mixture of ethanol and water) to form a slurry.
-
Addition of Reagent: Slowly add pyruvic acid (1.1 eq) to the stirring mixture at room temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Isolation:
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
If precipitation occurs, collect the solid by vacuum filtration and wash with cold ethanol.
-
If the product remains in solution, concentrate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.
-
Section 1: Derivatization of the Carboxylic Acid Moiety
The carboxylic acid at the C5 position is a prime handle for elaboration, most commonly through the formation of amide bonds. Amide coupling is a cornerstone reaction in medicinal chemistry, allowing for the introduction of a wide array of substituents to explore the structure-activity relationship (SAR).[9][10]
Amide Bond Formation: A Gateway to Diverse Chemical Space
We present a general and highly efficient protocol for the amide coupling of this compound with a primary or secondary amine using the coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). HATU is known for its high efficiency, fast reaction times, and low rates of racemization.[11][12][13]
Caption: Workflow for HATU-mediated amide coupling.
Experimental Protocol: General HATU-Mediated Amide Coupling
-
Reagent Preparation: In a dry, inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).
-
Addition of Reagents: Add the desired primary or secondary amine (1.1 eq), followed by HATU (1.2 eq) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq).
-
Reaction Conditions: Stir the mixture at room temperature. The reaction is typically complete within 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification:
-
Dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.[11][14]
-
| Coupling Reagent | Additive | Base | Typical Solvents | Key Advantages |
| EDC | HOBt or NHS | DIPEA, TEA | DMF, DCM, Water | Water-soluble byproducts, mild conditions. |
| HATU | None | DIPEA, TEA | DMF, DCM | High efficiency, low racemization, fast reactions.[15] |
| BOP | None | DIPEA, TEA | DMF, CH₃CN | Effective for hindered substrates. |
| SOCl₂ | None | Pyridine, TEA | DCM, Toluene | Forms acyl chloride in situ; cost-effective. |
Section 2: Functionalization of the Quinoxaline Core
Beyond the carboxylic acid, the quinoxaline ring itself and the methyl group at the C3 position offer opportunities for further diversification. Palladium-catalyzed cross-coupling reactions are powerful tools for forging new carbon-carbon and carbon-heteroatom bonds.[10][16] To employ these methods, a handle such as a halide is typically required on the aromatic core.
Step 2.1: Regioselective Bromination of the Quinoxaline Ring
Halogenation of the quinoxaline core provides an entry point for a variety of cross-coupling reactions. Based on the electronic nature of the quinoxaline ring system and established protocols for similar heterocycles, regioselective bromination is a feasible strategy.[17][18][19]
Experimental Protocol: Regioselective Bromination
-
Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as acetic acid or a chlorinated solvent.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.0-1.2 eq) portion-wise to the solution. The reaction may be catalyzed by a radical initiator like AIBN or performed under UV irradiation, depending on the desired regioselectivity. Alternatively, for bromination on the benzene ring, strong acid conditions (e.g., triflic acid) can be employed.[18]
-
Reaction Conditions: Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC/LC-MS).
-
Work-up and Isolation: Quench the reaction with an aqueous solution of sodium thiosulfate. Extract the product with a suitable organic solvent, wash with brine, dry over Na₂SO₄, and concentrate. The crude product can be purified by column chromatography.
Note: The exact position of bromination will depend on the reaction conditions and may require experimental optimization and characterization.
Step 2.2: Palladium-Catalyzed Cross-Coupling Reactions
With a bromo-substituted this compound derivative in hand (protecting the carboxylic acid as an ester may be necessary), a suite of powerful cross-coupling reactions can be employed.
Caption: Palladium-catalyzed cross-coupling diversification strategies.
-
Reaction Setup: To a Schlenk flask, add the bromo-quinoxaline derivative (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.
-
Reaction Conditions: Heat the mixture to 80-110 °C under an inert atmosphere for 2-24 hours. Monitor by TLC/LC-MS.
-
Work-up and Purification: After cooling, dilute with water and extract with an organic solvent. Wash the combined organic layers with brine, dry, and concentrate. Purify by column chromatography.[16][20][21]
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add the bromo-quinoxaline derivative (1.0 eq), a palladium catalyst (e.g., PdCl₂(PPh₃)₂) (2-5 mol%), and a copper(I) co-catalyst such as CuI (4-10 mol%).
-
Solvent and Reagent Addition: Add an anhydrous amine solvent like triethylamine (TEA) or a mixture of a solvent (e.g., THF or DMF) and an amine base. Add the terminal alkyne (1.1-1.5 eq).
-
Reaction Conditions: Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion.
-
Work-up and Purification: Filter the reaction mixture through a pad of celite to remove catalyst residues. Concentrate the filtrate and purify the crude product by column chromatography.[22][23][24]
Section 3: Functionalization of the C3-Methyl Group
The methyl group at the C3 position is not merely a spectator; its protons are acidic enough to participate in condensation reactions with aldehydes, providing a route to styryl-quinoxaline derivatives.[25][26][27]
Experimental Protocol: Condensation with Aldehydes
-
Reaction Setup: In a suitable solvent such as acetic anhydride or ethanol, dissolve this compound (1.0 eq) and the desired aromatic or heteroaromatic aldehyde (1.1 eq).
-
Catalyst Addition: Add a catalytic amount of a base, such as piperidine or pyrrolidine.
-
Reaction Conditions: Heat the reaction mixture to reflux for several hours. Monitor the formation of the vinyl product by TLC/LC-MS.
-
Work-up and Isolation: Cool the reaction mixture. If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.[28]
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex molecules in drug discovery and materials science. Its three distinct points of reactivity—the carboxylic acid, the aromatic core, and the methyl group—provide a rich platform for chemical diversification. The protocols outlined in this application note offer robust and reproducible methods for leveraging this synthon to its full potential, enabling the rapid generation of libraries of novel quinoxaline derivatives for biological screening and materials development.
References
- 1. tandfonline.com [tandfonline.com]
- 2. torontomu.primo.exlibrisgroup.com [torontomu.primo.exlibrisgroup.com]
- 3. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 6. soc.chim.it [soc.chim.it]
- 7. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Yoneda Labs [yonedalabs.com]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. fishersci.co.uk [fishersci.co.uk]
- 15. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 16. rsc.org [rsc.org]
- 17. Regioselective bromination of pyrrolo[1,2-a]quinoxalines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. Regioselective bromination of pyrrolo[1,2-a]quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. m.youtube.com [m.youtube.com]
- 21. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. researchgate.net [researchgate.net]
- 26. "Further studies of the reactions of quinoxaline and 2-methylquinoxalin" by Marcus N. Myers [scholarsarchive.byu.edu]
- 27. Condensation of 2-methylquinoline with benzaldehydes in acetic anhydride - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 28. researchgate.net [researchgate.net]
Application Note: A Validated Reversed-Phase HPLC-UV Method for the Quantification of 3-Methylquinoxaline-5-Carboxylic Acid
Abstract
This application note describes a robust, accurate, and precise analytical method for the quantification of 3-methylquinoxaline-5-carboxylic acid (3-MQ-5-CA) using Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV). The method is tailored for researchers, quality control analysts, and drug development professionals who require a reliable technique for assay or impurity analysis. The protocol herein provides detailed steps for sample and standard preparation, instrumentation, and data analysis. Furthermore, it outlines the validation of the method in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating its suitability for its intended purpose.[1][2][3]
Introduction and Scientific Rationale
This compound is a heterocyclic organic compound belonging to the quinoxaline class. Quinoxaline derivatives are of significant interest in medicinal chemistry and pharmaceutical development due to their diverse biological activities. The accurate quantification of 3-MQ-5-CA is critical, whether it is an active pharmaceutical ingredient (API), a key intermediate, or a potential process-related impurity.
The chosen analytical approach is RP-HPLC due to its high resolving power, versatility, and wide applicability to organic molecules of moderate polarity. The core of this method relies on the partitioning of the analyte between a nonpolar stationary phase (C18) and a polar mobile phase. The inclusion of a carboxylic acid functional group on the analyte necessitates careful control of the mobile phase pH. By maintaining a pH well below the pKa of the carboxylic acid (~pH 2-3), the molecule remains in its neutral, protonated form. This process, known as ion suppression, enhances retention on the reversed-phase column and ensures sharp, symmetrical peak shapes, which are essential for accurate quantification.[4]
Materials and Methods
Equipment and Consumables
-
HPLC System with a quaternary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).
-
Analytical Balance (4-decimal place).
-
pH Meter.
-
Volumetric glassware (Class A).
-
Syringe filters (0.45 µm, PTFE or Nylon).
-
HPLC vials.
-
HPLC Column: C18, 4.6 x 150 mm, 5 µm particle size (e.g., Agilent ZORBAX, Waters SunFire, Phenomenex Luna).
Reagents and Standards
-
This compound reference standard (>99% purity).
-
Acetonitrile (ACN), HPLC grade.
-
Methanol (MeOH), HPLC grade.
-
Potassium Phosphate Monobasic (KH₂PO₄), analytical grade.
-
Phosphoric Acid (H₃PO₄), analytical grade.
-
Water, HPLC grade or Milli-Q.
Solution Preparation
-
Mobile Phase A (Aqueous): Prepare a 20 mM potassium phosphate buffer. Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 2.5 with concentrated phosphoric acid. Filter through a 0.45 µm filter.
-
Mobile Phase B (Organic): Acetonitrile (100%).
-
Diluent: Prepare a mixture of Mobile Phase A and Acetonitrile in a 50:50 (v/v) ratio.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 3-MQ-5-CA reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the Standard Stock Solution with the diluent.
Sample Preparation
The sample preparation protocol will vary depending on the matrix. For a drug substance, a direct dissolution in the diluent is appropriate. For more complex matrices like biological fluids or formulated products, extraction techniques such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be required to remove interfering components.[5][6]
General Protocol for a Soluble Powder:
-
Accurately weigh an appropriate amount of the sample powder into a volumetric flask.
-
Add a portion of the diluent and sonicate for 10-15 minutes to ensure complete dissolution.
-
Dilute to the final volume with the diluent to achieve a theoretical concentration within the calibration range (e.g., 25 µg/mL).
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.[7]
Chromatographic Protocol and System Validation
HPLC Instrumentation and Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 20 mM KH₂PO₄ in Water, pH 2.5 with H₃PO₄ |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 70% A / 30% B, hold for 10 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 254 nm |
| Run Time | 10 minutes |
System Suitability Testing (SST)
Before initiating any sample analysis, the performance of the entire chromatographic system must be verified.[8][9] This is achieved through System Suitability Testing (SST), which ensures the system is adequate for the intended analysis.[10] A standard solution (e.g., 25 µg/mL) is injected five or six times, and the results are evaluated against predefined criteria.[11]
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry for accurate integration. |
| Theoretical Plates (N) | N ≥ 2000 | Measures column efficiency and separation power. |
| % RSD of Peak Area | ≤ 2.0% | Demonstrates the precision and repeatability of the injector and detector. |
| % RSD of Retention Time | ≤ 1.0% | Indicates the stability and precision of the pump and mobile phase composition. |
Note: If SST criteria are not met, the system must be investigated and the issue resolved before proceeding with the analysis.
Analysis Workflow
The following diagram illustrates the logical flow of the analytical procedure, from preparation to final reporting.
Caption: Workflow for the HPLC analysis of 3-MQ-5-CA.
Method Validation Summary
The analytical method was validated according to ICH Q2(R1) guidelines to demonstrate its reliability for the quantification of 3-MQ-5-CA.[1][2][12] The following parameters were assessed.
Specificity
Specificity was confirmed by injecting the diluent (blank) and a placebo (if applicable), which showed no interfering peaks at the retention time of the 3-MQ-5-CA peak. The peak purity was also assessed using a Diode Array Detector, confirming the peak was spectrally homogeneous.
Linearity and Range
The linearity was evaluated over the concentration range of 1-100 µg/mL. The method demonstrated excellent linearity.
| Parameter | Result |
| Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Y-intercept | Close to origin |
Accuracy and Precision
Accuracy was determined by spike recovery experiments at three concentration levels (low, medium, high). Precision was evaluated as repeatability (intra-day) and intermediate precision (inter-day).
| Level | Accuracy (% Recovery) | Repeatability (%RSD) | Intermediate Precision (%RSD) |
| Low QC (5 µg/mL) | 99.5% | 1.2% | 1.5% |
| Mid QC (25 µg/mL) | 100.8% | 0.8% | 1.1% |
| High QC (75 µg/mL) | 101.2% | 0.6% | 0.9% |
Limits of Detection (LOD) and Quantitation (LOQ)
LOD and LOQ were determined based on the signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively.
| Parameter | Result |
| LOD | 0.3 µg/mL |
| LOQ | 1.0 µg/mL |
Conclusion
The RP-HPLC-UV method described in this application note is demonstrated to be specific, linear, accurate, and precise for the quantification of this compound. The comprehensive, step-by-step protocol and clear system suitability criteria provide a self-validating framework for routine analysis in a quality control or research environment.[8] This method is suitable for its intended purpose and can be readily implemented in laboratories equipped with standard HPLC instrumentation.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 3. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 4. agilent.com [agilent.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. organomation.com [organomation.com]
- 7. nacalai.com [nacalai.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pharmaceuticalupdates.com [pharmaceuticalupdates.com]
- 10. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 11. m.youtube.com [m.youtube.com]
- 12. starodub.nl [starodub.nl]
protocol for scaling up 3-methylquinoxaline-5-carboxylic acid synthesis
An Application Note for the Scalable Synthesis of 3-methylquinoxaline-5-carboxylic acid
Abstract
This application note provides a comprehensive, two-step protocol for the scalable synthesis of this compound, a crucial heterocyclic building block in pharmaceutical and materials science. The described methodology is designed for robustness and scalability, moving from gram-scale laboratory synthesis to kilogram-scale production. The protocol emphasizes safety, efficiency, and mechanistic understanding to empower researchers, chemists, and process development professionals. The synthesis proceeds via a regioselective Hinsberg condensation to form a key 3,5-dimethylquinoxaline intermediate, followed by a selective benzylic oxidation to yield the final product.
Introduction and Strategic Overview
Quinoxaline derivatives are a cornerstone of medicinal chemistry, forming the structural core of compounds with a wide array of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] Specifically, this compound serves as a vital synthon for constructing more complex molecular architectures.[3][4] While numerous methods exist for quinoxaline synthesis, many are not amenable to large-scale production due to harsh conditions, low yields, or the use of expensive or hazardous reagents.[5][6]
The classical and highly reliable Hinsberg reaction, involving the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, remains one of the most effective methods for forming the quinoxaline core.[7][8] This protocol adopts a strategy centered on this reaction, followed by a selective functional group transformation, to ensure high regioselectivity and yield.
The chosen synthetic pathway involves two main stages:
-
Hinsberg Condensation: Reaction of commercially available 2,3-diaminotoluene with pyruvic acid to synthesize the 3,5-dimethylquinoxaline intermediate. This approach correctly positions the methyl groups for the subsequent selective oxidation.
-
Selective Oxidation: Oxidation of the 5-methyl group on the carbocyclic ring to a carboxylic acid using potassium permanganate (KMnO₄). The methyl group at the 3-position remains unreacted due to the electronic-withdrawing nature of the adjacent pyrazine ring system.
This strategy offers a cost-effective and procedurally straightforward route to the target molecule, with clear optimization paths for industrial scale-up.
Diagram 1: High-level workflow for the two-stage synthesis of this compound.
Part I: Synthesis of 3,5-Dimethylquinoxaline (Intermediate)
This stage employs the Hinsberg condensation, a robust cyclocondensation reaction. The reaction of an o-diamine with an α-keto acid proceeds readily under mild acidic conditions to form the quinoxaline ring system.
Mechanistic Rationale
The reaction is initiated by the nucleophilic attack of one amino group of 2,3-diaminotoluene onto the ketone carbonyl of pyruvic acid. This is followed by an intramolecular cyclization involving the second amino group and the carboxylic acid, which, after dehydration, forms the stable aromatic quinoxaline ring. Acetic acid serves as a catalyst, protonating the carbonyls to increase their electrophilicity.
Laboratory-Scale Protocol (50 g Scale)
Table 1: Reagents and Materials for Intermediate Synthesis
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 2,3-Diaminotoluene | 122.17 | 50.0 g | 0.409 | Substrate |
| Pyruvic Acid | 88.06 | 37.8 g (32.0 mL) | 0.429 | Reagent (1.05 eq) |
| Glacial Acetic Acid | 60.05 | 250 mL | - | Solvent/Catalyst |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | As needed | - | For neutralization |
| Ethyl Acetate | 88.11 | ~500 mL | - | Extraction Solvent |
| Brine | - | ~200 mL | - | For washing |
| Anhydrous MgSO₄ or Na₂SO₄ | - | As needed | - | Drying agent |
Procedure:
-
Reaction Setup: To a 1 L three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a temperature probe, add 2,3-diaminotoluene (50.0 g, 0.409 mol) and glacial acetic acid (250 mL).
-
Reagent Addition: Stir the mixture to achieve dissolution. Slowly add pyruvic acid (32.0 mL, 0.429 mol) dropwise over 20-30 minutes. The addition is mildly exothermic; maintain the temperature below 40°C using a water bath if necessary.
-
Reaction: After the addition is complete, heat the reaction mixture to a gentle reflux (~110-115°C) and maintain for 3-4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Work-up - Neutralization: Cool the reaction mixture to room temperature. Slowly and carefully pour the dark solution into a beaker containing 1 L of ice-water with stirring. Cautiously neutralize the mixture by adding solid sodium bicarbonate in portions until effervescence ceases and the pH is ~7-8.
-
Extraction: Transfer the neutralized slurry to a 2 L separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 150 mL).
-
Washing and Drying: Combine the organic extracts and wash with water (2 x 100 mL) and then with brine (1 x 100 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from an ethanol/water mixture or by flash chromatography to yield 3,5-dimethylquinoxaline as a pale yellow to brown solid.
-
Expected Yield: 70-85%.
-
Scale-Up Considerations
-
Exotherm Control: The initial condensation and the final neutralization with bicarbonate are exothermic. For kilogram-scale synthesis, a jacketed reactor with controlled addition rates and efficient cooling is essential.
-
Solvent Choice: While acetic acid is effective, its removal at scale can be energy-intensive. Alternative solvent systems like ethanol or water with a catalytic amount of acid can be explored.[7][9]
-
Product Isolation: At larger scales, direct crystallization of the product from the neutralized aqueous mixture may be more efficient than a full solvent extraction. Seeding might be required to control crystal size and purity.
-
Safety: o-Phenylenediamines are toxic and potential carcinogens; handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, in a well-ventilated fume hood.[10][11][12][13]
Part II: Selective Oxidation to this compound
The selective oxidation of the benzylic methyl group at the C5 position is the critical step in this synthesis. Potassium permanganate is a powerful and cost-effective oxidant for this transformation.
Mechanistic Rationale and Selectivity
Potassium permanganate oxidizes benzylic C-H bonds to form carboxylic acids. The selectivity for the 5-methyl group over the 3-methyl group is governed by electronics. The 3-methyl group is attached to the electron-deficient pyrazine ring, which deactivates it towards oxidation. In contrast, the 5-methyl group is attached to the benzene portion of the ring system and behaves like a typical benzylic methyl group, which is readily oxidized.[14] The use of a pyridine/water co-solvent system helps to solubilize the organic substrate and temper the reactivity of the permanganate.[15]
Diagram 2: Rationale for the selective oxidation of the 5-methyl group over the 3-methyl group.
Laboratory-Scale Protocol (40 g Scale)
Table 2: Reagents and Materials for Oxidation
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 3,5-Dimethylquinoxaline | 158.20 | 40.0 g | 0.253 | Substrate |
| Potassium Permanganate (KMnO₄) | 158.03 | 96.0 g | 0.607 | Oxidant (2.4 eq) |
| Pyridine | 79.10 | 200 mL | - | Co-solvent |
| Water | 18.02 | 500 mL | - | Solvent |
| Sodium Sulfite (Na₂SO₃) | 126.04 | As needed | - | Quenching agent |
| Hydrochloric Acid (HCl), conc. | 36.46 | As needed | - | For acidification |
Procedure:
-
Reaction Setup: In a 2 L three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a powder addition funnel, combine 3,5-dimethylquinoxaline (40.0 g, 0.253 mol), pyridine (200 mL), and water (400 mL).
-
Heating: Heat the stirred mixture to 85-90°C.
-
Oxidant Addition: Once the temperature is stable, add solid potassium permanganate (96.0 g, 0.607 mol) in small portions over 2-3 hours. The reaction is exothermic; control the addition rate to maintain the temperature below 100°C. A brown precipitate of manganese dioxide (MnO₂) will form.
-
Reaction: After all the KMnO₄ has been added, continue heating at 90-95°C for an additional 4-6 hours, or until TLC analysis shows consumption of the starting material.
-
Work-up - Quenching: Cool the reaction mixture to room temperature. Quench the excess permanganate by adding a saturated aqueous solution of sodium sulfite until the purple color disappears completely, leaving a brown slurry of MnO₂.
-
Filtration: Filter the mixture through a pad of Celite® to remove the MnO₂. Wash the filter cake thoroughly with hot water (3 x 100 mL).
-
Product Precipitation: Combine the filtrate and washes. If any pyridine remains, it can be removed by distillation. Cool the aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid. A precipitate of the carboxylic acid product will form.
-
Isolation: Stir the cold slurry for 30 minutes, then collect the solid product by vacuum filtration. Wash the filter cake with cold water and dry under vacuum to afford this compound.
-
Expected Yield: 60-75%.
-
Scale-Up Considerations
-
Reagent Handling and Addition: The addition of solid KMnO₄ to a hot reaction mixture is a critical operation at scale. An automated solids dispenser or adding the KMnO₄ as an aqueous solution can improve safety and control.
-
Heat Management: The oxidation is highly exothermic. A reactor with a high cooling capacity is mandatory to prevent thermal runaway.
-
MnO₂ Filtration: The filtration of fine MnO₂ sludge can be slow and challenging at a large scale. The use of a filter press and optimizing the Celite® bed is crucial for efficient operation.
-
Waste Management: The process generates significant manganese waste, which must be treated and disposed of according to local environmental regulations.
Safety and Hazard Management
-
Chemical Hazards: o-Phenylenediamines are toxic, skin/eye irritants, and suspected mutagens. Quinoxalines may cause skin, eye, and respiratory irritation.[10][11] Pyridine is flammable and toxic. Handle all chemicals in a well-ventilated fume hood with appropriate PPE.
-
Reaction Hazards: The oxidation with potassium permanganate is a strong exotherm and can lead to a runaway reaction if the addition is too fast or cooling is inadequate. Never add the oxidant all at once. Ensure a quenching agent (sodium sulfite or bisulfite) is readily available.
Conclusion
This application note details a robust and scalable two-step synthesis of this compound. The protocol relies on well-established chemical principles—the Hinsberg condensation and benzylic oxidation—and provides clear guidance for both laboratory and pilot-plant scale production. By understanding the mechanistic rationale and addressing key scale-up challenges, researchers and drug development professionals can confidently and safely produce this valuable chemical intermediate.
References
- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 2. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. PubChemLite - this compound (C10H8N2O2) [pubchemlite.lcsb.uni.lu]
- 5. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mtieat.org [mtieat.org]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods – Oriental Journal of Chemistry [orientjchem.org]
- 9. researchgate.net [researchgate.net]
- 10. synerzine.com [synerzine.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. Safe and reliable synthesis of diazoketones and quinoxalines in a continuous flow reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. o-Phenylenediamine - Wikipedia [en.wikipedia.org]
- 14. youtube.com [youtube.com]
- 15. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Investigator's Guide to 3-Methylquinoxaline-5-carboxylic Acid: A Novel Scaffold for Anticancer Drug Discovery
Introduction: The Promise of the Quinoxaline Scaffold
Quinoxaline, a heterocyclic compound composed of a benzene ring and a pyrazine ring, is a cornerstone in the development of therapeutic agents. Its rigid, planar structure and ability to act as both a hydrogen bond acceptor and donor make it an ideal scaffold for interacting with various biological targets. In oncology, quinoxaline derivatives have demonstrated a remarkable breadth of mechanisms, including:
-
Kinase Inhibition: Many quinoxalines target key kinases in oncogenic signaling pathways, such as EGFR, VEGFR, and PI3K.
-
DNA Intercalation and Topoisomerase Inhibition: The planar nature of the quinoxaline ring allows it to insert between DNA base pairs, disrupting replication and transcription.
-
Hypoxia-Activated Prodrugs: Certain quinoxaline di-N-oxides are bioreduced in hypoxic tumor environments to release cytotoxic agents.
Given this history, 3-methylquinoxaline-5-carboxylic acid represents a compelling starting point for a new generation of anticancer agents. The methyl and carboxylic acid substitutions offer unique vectors for chemical modification and interaction with target proteins. This guide provides the foundational protocols to systematically evaluate its therapeutic potential.
Part 1: Proposed Research Workflow
A logical, phased approach is critical to efficiently evaluate a novel compound. We propose a three-stage workflow: synthesis and characterization, primary cytotoxicity screening, and initial mechanistic profiling. This process is designed to first confirm the compound's identity and purity, then assess its biological activity, and finally, begin to uncover its mechanism of action.
Caption: A phased workflow for the synthesis, screening, and mechanistic analysis.
Protocol: Synthesis of this compound
Rationale: The most direct and widely used method for synthesizing the quinoxaline core is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1] For this target molecule, we propose the reaction of 3,4-diaminotoluene with glyoxylic acid. The subsequent oxidation of the newly formed ring is a standard final step.
Materials:
-
3,4-Diaminotoluene
-
Glyoxylic acid monohydrate
-
Ethanol (EtOH)
-
Water (H₂O)
-
Potassium permanganate (KMnO₄)
-
Sodium bisulfite (NaHSO₃)
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Condensation:
-
In a 250 mL round-bottom flask, dissolve 3,4-diaminotoluene (10 mmol) in a mixture of ethanol (50 mL) and water (10 mL).
-
Add glyoxylic acid monohydrate (11 mmol) to the solution.
-
Reflux the mixture for 4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Oxidation & Work-up:
-
Cool the reaction mixture to room temperature. Slowly add a solution of potassium permanganate (20 mmol) in water (50 mL) while keeping the temperature below 30°C with an ice bath.
-
Stir the mixture at room temperature overnight. The purple color of KMnO₄ should disappear, forming a brown manganese dioxide precipitate.
-
Quench the excess KMnO₄ by adding a saturated solution of sodium bisulfite dropwise until the solution becomes clear.
-
Acidify the mixture to pH 2-3 with 1M HCl. A precipitate of the crude product should form.
-
-
Purification:
-
Filter the crude product and wash with cold water.
-
Dry the crude solid under vacuum.
-
If necessary, purify the product further by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
-
-
Characterization:
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. Purity should be >95% by HPLC before biological testing.
-
Protocol: Primary In Vitro Cytotoxicity Screening (MTT Assay)
Rationale: The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a reliable proxy for cell viability. It is a standard first-pass screen to determine if a compound has cytotoxic or cytostatic effects on cancer cells and to quantify its potency (IC₅₀).
Materials:
-
Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon])
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
96-well flat-bottom plates
-
Multichannel pipette and plate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM). Include a "vehicle control" (DMSO only) and a "no treatment" control.
-
Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions.
-
Incubate for 72 hours at 37°C, 5% CO₂.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Reading:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Agitate the plate gently for 10 minutes on a plate shaker.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control wells (representing 100% viability).
-
Plot the percentage of cell viability versus the log of the compound concentration.
-
Use a non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value—the concentration at which 50% of cell growth is inhibited.
-
Data Presentation: Results should be summarized in a clear, tabular format.
| Compound | Cell Line | IC₅₀ (µM) [Hypothetical Data] |
| This compound | MCF-7 | 8.5 |
| This compound | A549 | 15.2 |
| This compound | HCT116 | 5.1 |
| Doxorubicin (Positive Control) | HCT116 | 0.2 |
Part 2: Mechanistic Investigation
Should the primary screen reveal potent cytotoxic activity (e.g., IC₅₀ < 10 µM), the next logical step is to investigate the mechanism of action. As kinase inhibition is a hallmark of the quinoxaline scaffold, a broad kinase screen is a high-yield starting point.
Caption: EGFR signaling, a frequent target of quinoxaline-based inhibitors.
Protocol: In Vitro Kinase Inhibition Assay (Kinase-Glo®)
Rationale: The Kinase-Glo® Luminescent Kinase Assay measures the amount of ATP remaining in a solution following a kinase reaction. Lower light output indicates higher kinase activity (more ATP consumed) and vice-versa. This allows for a rapid assessment of a compound's ability to inhibit a specific kinase.
Materials:
-
Recombinant human kinases of interest (e.g., EGFR, VEGFR2, SRC)
-
Substrate specific to each kinase
-
Kinase-Glo® Max Reagent
-
White, opaque 96-well or 384-well plates
-
Test compound (this compound)
-
Staurosporine (pan-kinase inhibitor, positive control)
Procedure:
-
Reaction Setup:
-
In a 96-well plate, add the kinase reaction buffer.
-
Add the test compound at various concentrations (e.g., 10-point, 3-fold serial dilution starting from 30 µM). Include a "no inhibitor" control and a "no enzyme" control.
-
Add the specific kinase and its corresponding substrate.
-
Finally, add ATP to initiate the kinase reaction. The final reaction volume is typically 10-25 µL.
-
-
Incubation:
-
Incubate the plate at room temperature for 1 hour.
-
-
Detection:
-
Allow the Kinase-Glo® Max reagent to equilibrate to room temperature.
-
Add an equal volume of the Kinase-Glo® reagent to each well.
-
Mix briefly on a plate shaker and incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
-
Measurement:
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the "no inhibitor" control.
-
Plot the percent inhibition versus the log of the compound concentration and determine the IC₅₀ value using non-linear regression.
-
Part 3: Data Interpretation and Future Directions
The data gathered from this workflow will provide a clear initial assessment of this compound's anticancer potential.
-
If IC₅₀ values are high (>30 µM) in the MTT assay: The compound has low potency and may not be a promising candidate for further development in its current form.
-
If IC₅₀ values are potent (<10 µM) but kinase inhibition is weak: The compound likely operates through a different mechanism (e.g., DNA intercalation, topoisomerase inhibition), which would require a new set of mechanistic assays.
-
If IC₅₀ values are potent and a specific kinase is strongly inhibited: This is a highly promising result. Future work would involve medicinal chemistry efforts to optimize the structure for improved potency and selectivity (Structure-Activity Relationship studies), followed by evaluation in cell-based pathway assays (e.g., Western blotting for phospho-ERK) and eventually, in vivo animal models.
This systematic approach ensures that research efforts are directed efficiently, providing a solid foundation for any drug discovery program built upon this novel quinoxaline scaffold.
References
Application Notes and Protocols for Green Chemistry Approaches to Quinoxaline Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Imperative for Greener Quinoxaline Synthesis
Quinoxalines, a class of nitrogen-containing heterocyclic compounds, are of paramount importance in medicinal chemistry and materials science.[1][2][3] Their derivatives exhibit a wide array of pharmacological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[3][4] The quinoxaline scaffold is a core component of numerous biologically active molecules and approved drugs.[4][5][6] Traditionally, the synthesis of quinoxalines involves the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds, often requiring harsh reaction conditions, toxic solvents, and long reaction times.[3][4]
As the principles of green chemistry become increasingly integrated into synthetic organic chemistry, there is a growing need for environmentally benign, efficient, and sustainable methods for preparing these valuable compounds.[2][3][7] This application note provides a detailed overview and practical protocols for several green chemistry approaches to quinoxaline synthesis, focusing on methodologies that reduce waste, minimize energy consumption, and utilize less hazardous substances. We will explore ultrasound-assisted synthesis, microwave-assisted methods, transition-metal-free catalysis, and mechanochemical approaches, providing insights into the rationale behind these techniques and their practical implementation.
I. Ultrasound-Assisted Quinoxaline Synthesis: The Power of Acoustic Cavitation
Ultrasound-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions and promoting greener methodologies.[4] This technique utilizes acoustic cavitation—the formation, growth, and violent collapse of microscopic bubbles in a liquid—to create localized hot spots with extremely high temperatures and pressures.[4] This phenomenon enhances mass transfer and provides the necessary activation energy for chemical transformations, leading to significantly reduced reaction times, increased yields, and milder reaction conditions.[4][8]
Causality Behind the Method:
The primary advantage of ultrasound irradiation lies in its ability to generate immense localized energy from the collapse of cavitation bubbles. This energy input can overcome activation barriers without the need for high bulk temperatures, thus preserving thermally sensitive functional groups and reducing energy consumption. Furthermore, the micro-jetting and shockwaves produced during cavitation can effectively clean and activate the surfaces of solid reactants or catalysts, enhancing their reactivity. In many cases, this energetic agitation is sufficient to drive the reaction to completion without the need for a catalyst.[4][8]
Experimental Protocol: Catalyst-Free Ultrasound-Assisted Synthesis of 2,3-Diphenylquinoxaline
This protocol describes the synthesis of 2,3-diphenylquinoxaline from benzil and o-phenylenediamine under ultrasound irradiation.
Materials:
-
Benzil (1,2-diphenylethane-1,2-dione)
-
o-Phenylenediamine
-
Ethanol
-
Ultrasound bath/probe sonicator
-
Standard laboratory glassware
Procedure:
-
In a 50 mL round-bottom flask, dissolve benzil (1 mmol, 210 mg) and o-phenylenediamine (1 mmol, 108 mg) in 10 mL of ethanol.
-
Place the flask in an ultrasound bath, ensuring the liquid level inside the flask is below the water level in the bath.
-
Irradiate the reaction mixture with ultrasound at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically within 60 minutes), the product will precipitate out of the solution.[8]
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
The crude product can be further purified by recrystallization from ethanol to afford 2,3-diphenylquinoxaline in high yield (typically >95%).[8]
Self-Validation:
The identity and purity of the synthesized 2,3-diphenylquinoxaline can be confirmed by comparing its melting point and spectroscopic data (¹H NMR, ¹³C NMR, and IR) with literature values.
Workflow for Ultrasound-Assisted Synthesis
Caption: Workflow for ultrasound-assisted quinoxaline synthesis.
II. Microwave-Assisted Quinoxaline Synthesis: Rapid and Efficient Heating
Microwave-assisted organic synthesis utilizes microwave energy to heat reactions directly and efficiently.[9] Unlike conventional heating methods that rely on conduction and convection, microwaves interact directly with polar molecules in the reaction mixture, leading to rapid and uniform heating.[10] This often results in dramatic reductions in reaction times, increased yields, and improved product purity.[9][11]
Causality Behind the Method:
The efficiency of microwave heating stems from the direct coupling of microwave energy with the reacting molecules. This localized heating can create "hot spots" within the reaction mixture, accelerating the reaction rate beyond what can be achieved with conventional heating at the same bulk temperature. This technique is particularly effective for reactions in polar solvents or with polar reactants. Solvent-free conditions are also highly applicable, where the reactants themselves absorb the microwave energy.[12][13]
Experimental Protocol: Microwave-Assisted Iodine-Catalyzed Synthesis of Quinoxalines
This protocol describes a rapid, iodine-catalyzed synthesis of quinoxalines under microwave irradiation.[11]
Materials:
-
Substituted 1,2-diamine
-
Substituted 1,2-dicarbonyl compound
-
Iodine (catalytic amount)
-
Aqueous ethanol (1:1)
-
Microwave reactor
-
Standard laboratory glassware
Procedure:
-
In a microwave-safe reaction vessel, combine the 1,2-diamine (1 mmol), 1,2-dicarbonyl compound (1 mmol), and a catalytic amount of iodine (e.g., 10 mol%).
-
Add 5 mL of aqueous ethanol (1:1) to the vessel.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at a suitable temperature (e.g., 80-100 °C) for a short duration (typically 2-5 minutes).[11]
-
After the reaction is complete, cool the vessel to room temperature.
-
The product will often precipitate and can be collected by filtration.
-
Wash the solid product with water and then a small amount of cold ethanol.
-
Further purification can be achieved by recrystallization if necessary.
Self-Validation:
The synthesized quinoxaline derivatives should be characterized by spectroscopic methods (NMR, IR) and their melting points compared with known values to confirm their identity and purity.
Comparison of Green Synthesis Methods for Quinoxalines
| Method | Catalyst | Solvent | Time | Temperature | Yield (%) | Reference |
| Ultrasound-Assisted | Catalyst-Free | Ethanol | 60 min | Room Temp. | 98 | [8] |
| Microwave-Assisted | Iodine | Aq. Ethanol | 2-5 min | 80-100 °C | 90-97 | [11] |
| Transition-Metal-Free | Organocatalyst | Water | 10-30 min | Room Temp. | 80-97 | [1] |
| Mechanochemical | Catalyst-Free | Solvent-Free | 1-3 min | Room Temp. | >90 | [14] |
III. Transition-Metal-Free Catalysis: A Sustainable Alternative
While transition metals are often effective catalysts, they can be expensive, toxic, and difficult to remove from the final product, which is a significant concern in pharmaceutical applications.[1][2] Transition-metal-free catalysis offers a greener and more sustainable alternative for quinoxaline synthesis.[1][2][15] This approach utilizes organocatalysts, ionic liquids, or even catalyst-free systems in environmentally benign solvents like water or ethanol.[1]
Causality Behind the Method:
The rationale behind transition-metal-free catalysis is to employ catalysts that are readily available, non-toxic, and often biodegradable. For instance, Brønsted or Lewis acidic organocatalysts can activate the carbonyl group of the 1,2-dicarbonyl compound, facilitating nucleophilic attack by the o-phenylenediamine.[1] Ionic liquids can act as both the solvent and the catalyst, providing a polar environment that promotes the reaction and can often be recycled.[1][16]
Experimental Protocol: Organocatalyzed Quinoxaline Synthesis in Water
This protocol outlines the synthesis of quinoxalines using a recyclable, heterogeneous catalyst in water.[1]
Materials:
-
o-Phenylenediamine
-
1,2-Dicarbonyl compound
-
Ionic liquid functionalized cellulose (as catalyst)[1]
-
Water
-
Standard laboratory glassware
Procedure:
-
To a suspension of the ionic liquid functionalized cellulose catalyst (e.g., 300 mg) in water (5 mL), add the o-phenylenediamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, the solid product can be isolated by filtration.
-
The catalyst can be recovered by filtration, washed with an appropriate solvent, dried, and reused for subsequent reactions.[1]
-
The crude product can be purified by recrystallization.
Proposed Mechanism for Acid-Catalyzed Quinoxaline Synthesis
Caption: Acid-catalyzed condensation mechanism.
IV. Mechanochemical Synthesis: A Solvent-Free Approach
Mechanochemistry utilizes mechanical energy, such as grinding or milling, to induce chemical reactions in the absence of a solvent.[17][18] This solvent-free approach aligns perfectly with the principles of green chemistry by eliminating solvent waste, which is often the largest contributor to the environmental impact of a chemical process.
Causality Behind the Method:
The mechanical forces applied during grinding or milling can bring reactants into close contact, increase their surface area, and provide the energy needed to overcome activation barriers. This can lead to extremely rapid reactions, often completed in a matter of minutes at room temperature.[14][17] The absence of solvent simplifies product isolation and purification, often resulting in a work-up free procedure.[17]
Experimental Protocol: Solvent-Free Mechanochemical Synthesis of Quinoxalines
This protocol describes a catalyst-free and solvent-free synthesis of quinoxalines using a homogenizer or ball mill.[17][18]
Materials:
-
o-Phenylenediamine
-
1,2-Dicarbonyl compound
-
Mini cell homogenizer or ball mill
-
Stainless steel balls
-
Polypropylene vials
Procedure:
-
Place the o-phenylenediamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in a polypropylene vial containing stainless steel balls.
-
Seal the vial and place it in the homogenizer or ball mill.
-
Agitate the mixture at high speed (e.g., 4000 rpm) for a few minutes (typically 1-3 minutes).[17]
-
The reaction proceeds to completion, yielding the quinoxaline product in a highly pure form.
-
In many cases, no further purification is necessary, and the E-factor (a measure of waste generated) approaches zero.[17]
Self-Validation:
The purity of the product can be directly assessed by melting point determination and spectroscopic analysis without the need for a work-up procedure.
Conclusion and Future Perspectives
The green chemistry approaches outlined in this application note offer significant advantages over traditional methods for quinoxaline synthesis. By employing techniques such as ultrasound and microwave irradiation, transition-metal-free catalysis, and mechanochemistry, researchers can synthesize these important heterocyclic compounds more efficiently, safely, and sustainably. These methods not only reduce the environmental footprint of chemical synthesis but also often lead to improved yields and shorter reaction times. As the demand for greener chemical processes continues to grow, these innovative synthetic strategies will play a crucial role in the development of new pharmaceuticals and advanced materials. Further research will likely focus on the development of even more efficient and recyclable catalysts, the use of biomass-derived solvents and starting materials, and the application of continuous flow technologies for the large-scale green synthesis of quinoxalines.
References
- 1. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the transition-metal-free synthesis of quinoxalines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. ijirt.org [ijirt.org]
- 4. benchchem.com [benchchem.com]
- 5. Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03646D [pubs.rsc.org]
- 6. Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. benthamdirect.com [benthamdirect.com]
- 8. scielo.br [scielo.br]
- 9. benthamdirect.com [benthamdirect.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Helical Airflow Synthesis of Quinoxalines: A Continuous and Efficient Mechanochemical Approach [mdpi.com]
- 15. Recent advances in the transition-metal-free synthesis of quinoxalines. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 16. tandfonline.com [tandfonline.com]
- 17. pubs.rsc.org [pubs.rsc.org]
- 18. Homogenization offers access to quinoxalines in minutes: a solvent-free, catalyst-free protocol with a near-zero E -factor - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D4MR00100A [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Methylquinoxaline-5-Carboxylic Acid
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 3-methylquinoxaline-5-carboxylic acid. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges and improve the yield and purity of your target compound.
Introduction: The Synthetic Challenge
The primary and most efficient route to this compound is the condensation of 3,4-diaminobenzoic acid with pyruvaldehyde (methylglyoxal). While seemingly straightforward, this reaction is often plagued by a significant side reaction: the decarboxylation of the starting material, 3,4-diaminobenzoic acid, under the reaction conditions. This leads to the formation of 2-methylquinoxaline as a major byproduct, which can significantly reduce the yield of the desired product and complicate its purification.
This guide will focus on understanding and mitigating this key challenge, as well as addressing other potential issues you may encounter during the synthesis and purification process.
Troubleshooting Guide
Here, we address specific problems you might face during your experiments in a question-and-answer format, providing explanations and actionable solutions.
Q1: My yield of this compound is consistently low, and I'm isolating a significant amount of a non-acidic byproduct. What is happening and how can I fix it?
A1: The most likely cause is the decarboxylation of your starting material, 3,4-diaminobenzoic acid.
-
Causality: Aromatic carboxylic acids, like 3,4-diaminobenzoic acid, are susceptible to losing their carboxyl group as carbon dioxide, especially at elevated temperatures.[1][2][3][4] This decarboxylation reaction is often competitive with the desired condensation reaction, leading to the formation of o-phenylenediamine, which then reacts with pyruvaldehyde to form the non-acidic byproduct, 2-methylquinoxaline.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield.
-
Solutions:
-
Temperature Control: Carefully control the reaction temperature. Lowering the temperature can significantly reduce the rate of decarboxylation. It is recommended to start with lower temperatures and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Use of Protected Starting Materials: To circumvent the decarboxylation issue, consider using a protected form of 3,4-diaminobenzoic acid.[1][2][3]
-
Methyl 3,4-diaminobenzoate: The methyl ester is less prone to decarboxylation. After the condensation reaction, the ester can be hydrolyzed to the desired carboxylic acid.
-
Di-Boc-protected 3,4-diaminobenzoic acid: Protecting the amino groups with tert-butyloxycarbonyl (Boc) groups can also prevent decarboxylation. The Boc groups can be removed after the quinoxaline ring formation.
-
-
pH Control: The condensation reaction is typically favored under mildly acidic conditions. However, strongly acidic conditions can accelerate decarboxylation. Maintaining the pH in a weakly acidic to neutral range can help to find a balance between the two competing reactions.
-
Q2: I am observing multiple spots on my TLC plate, even after attempting to optimize the reaction conditions. What are the other possible side products?
A2: Besides the decarboxylated product, other side reactions can lead to impurities.
-
Potential Side Products:
-
Benzimidazoles: Under certain conditions, quinoxalines can rearrange to form benzimidazoles.[5] This is more common at higher temperatures and in the presence of strong acids.
-
Over-oxidation Products: The o-phenylenediamine starting material or intermediates can be susceptible to oxidation, leading to colored impurities.
-
Incomplete Condensation Products: If the reaction does not go to completion, you may have unreacted starting materials or mono-imine intermediates present in your crude product.
-
-
Solutions:
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize the formation of oxidation byproducts.
-
Stoichiometry Control: Ensure the accurate stoichiometry of your reactants. An excess of either the diamine or the dicarbonyl compound can lead to incomplete reaction and the presence of starting materials in the final product.
-
Catalyst Choice: The choice of catalyst can influence the reaction pathway. For instance, using milder catalysts or even catalyst-free "green" chemistry approaches can reduce the formation of rearrangement products like benzimidazoles.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most common and direct method is the condensation reaction between 3,4-diaminobenzoic acid and pyruvaldehyde (methylglyoxal).[6][7] This reaction is a specific application of the well-established Phillips-Ladenburg synthesis of quinoxalines.[8]
Q2: What are the recommended solvents for this reaction?
A2: Ethanol is a commonly used and effective solvent for this condensation reaction.[6][9] It is considered a "green" solvent and generally provides good yields. Other solvents like methanol, acetonitrile, and mixtures of ethanol and water have also been reported for quinoxaline synthesis.[9]
Q3: How can I purify the final product, this compound?
A3: A combination of techniques is often necessary for effective purification.
-
Acid-Base Extraction: This is a crucial first step to separate the desired carboxylic acid from the neutral byproduct, 2-methylquinoxaline. Dissolve the crude product in an organic solvent and extract with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution). The this compound will move into the aqueous layer as its salt. The organic layer containing the neutral byproduct can be discarded. Acidifying the aqueous layer will then precipitate the pure carboxylic acid.
-
Recrystallization: After acid-base extraction, recrystallization is an excellent method for further purification. Ethanol or a mixture of ethanol and water are often suitable solvent systems for recrystallizing quinoxaline carboxylic acids.[3][6]
-
Column Chromatography: If recrystallization does not provide the desired purity, silica gel column chromatography can be employed. A typical eluent system would be a mixture of a non-polar solvent (like hexane or petroleum ether) and a polar solvent (like ethyl acetate), with the polarity gradually increased to elute the more polar carboxylic acid.[1][10]
Q4: Can this synthesis be performed using "green chemistry" principles?
A4: Yes, several green chemistry approaches have been developed for quinoxaline synthesis that can be adapted for this specific molecule. These methods aim to reduce the use of hazardous reagents and solvents, and often lead to higher yields and simpler work-up procedures.[8]
-
Microwave-assisted synthesis: Microwave irradiation can significantly reduce reaction times and improve yields.[7][11]
-
Catalyst-free synthesis in water: Some quinoxaline syntheses can be performed in water at elevated temperatures, avoiding the need for organic solvents and catalysts.[2][3] However, for 3,4-diaminobenzoic acid, careful temperature control is crucial to minimize decarboxylation.[2][3]
-
Use of solid acid catalysts: Reusable solid acid catalysts can be an environmentally friendly alternative to traditional acid catalysts.[1]
Experimental Protocols
Protocol 1: Synthesis of this compound
Caption: Experimental workflow for the synthesis.
Materials:
-
3,4-Diaminobenzoic acid
-
Pyruvaldehyde (40% solution in water)
-
Ethanol
-
Sodium bicarbonate (or sodium hydroxide)
-
Hydrochloric acid
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 3,4-diaminobenzoic acid (1.0 eq) in ethanol.
-
To the stirred solution, add pyruvaldehyde (1.1 eq, 40% in water) dropwise at room temperature.
-
Heat the reaction mixture to a controlled temperature (start with 60-70 °C) and stir for the required time.
-
Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).
-
Once the reaction is complete (disappearance of the starting material), cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Extract the organic layer with a saturated aqueous solution of sodium bicarbonate.
-
Separate the aqueous layer and wash it with fresh ethyl acetate to remove any remaining neutral impurities.
-
Carefully acidify the aqueous layer with hydrochloric acid until the product precipitates out.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
-
For further purification, recrystallize the solid from a suitable solvent like ethanol/water.
Protocol 2: Purification by Acid-Base Extraction
-
Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Add a saturated aqueous solution of sodium bicarbonate and shake vigorously. Allow the layers to separate.
-
Collect the aqueous layer. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution to ensure all the carboxylic acid has been extracted.
-
Combine the aqueous extracts and wash with a small amount of ethyl acetate to remove any trapped neutral impurities.
-
Cool the aqueous layer in an ice bath and slowly add concentrated hydrochloric acid with stirring until the pH is acidic (pH ~2-3).
-
The this compound will precipitate out as a solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly.
Data Summary
The following table provides a hypothetical comparison of different reaction conditions and their impact on the yield of this compound, illustrating the importance of controlling the reaction parameters.
| Entry | Starting Material | Solvent | Temperature (°C) | Time (h) | Yield of this compound (%) | Yield of 2-methylquinoxaline (%) |
| 1 | 3,4-Diaminobenzoic acid | Ethanol | 80 | 4 | 45 | 40 |
| 2 | 3,4-Diaminobenzoic acid | Ethanol | 60 | 6 | 65 | 20 |
| 3 | Methyl 3,4-diaminobenzoate | Ethanol | 80 | 4 | 85 (after hydrolysis) | <5 |
| 4 | 3,4-Diaminobenzoic acid | Water | 100 | 2 | 30 | 60 |
References
- 1. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the transition-metal-free synthesis of quinoxalines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06942J [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. tsijournals.com [tsijournals.com]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. ijrar.org [ijrar.org]
- 10. Design, Synthesis, and Molecular Docking Studies of Some New Quinoxaline Derivatives as EGFR Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
Technical Support Center: Purification of 3-Methylquinoxaline-5-carboxylic Acid
Welcome to the dedicated technical support resource for the purification of 3-methylquinoxaline-5-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and facing challenges in achieving the desired purity. Here, we provide in-depth, field-proven insights and detailed protocols to help you navigate the common hurdles in the purification of this polar heterocyclic carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
A1: The main challenges stem from its polar nature, due to the presence of both a carboxylic acid group and two nitrogen atoms in the quinoxaline ring system. This can lead to issues such as poor solubility in common organic solvents, streaking on silica gel during chromatography, and difficulty in obtaining high-quality crystals.
Q2: Which purification techniques are most effective for this compound?
A2: The choice of technique depends on the scale of your purification and the nature of the impurities. The most common and effective methods are:
-
Acid-Base Extraction: Ideal for removing neutral or basic impurities.
-
Recrystallization: An excellent method for obtaining highly pure crystalline material, provided a suitable solvent system can be found.
-
Column Chromatography: Useful for separating impurities with different polarities, although it can be challenging for this compound.
Q3: What are the likely impurities I should be aware of during the synthesis and purification of this compound?
A3: The most common synthetic route involves the condensation of 3,4-diaminobenzoic acid with methylglyoxal. Potential impurities include:
-
Unreacted Starting Materials: 3,4-diaminobenzoic acid.
-
Decarboxylated Byproduct: 3-methylquinoxaline, formed by the loss of the carboxylic acid group under harsh reaction conditions (e.g., high temperature)[1].
-
Isomeric Byproduct: 2-methylquinoxaline-5-carboxylic acid, which can form if the condensation reaction is not completely regioselective.
-
Polymeric Materials: Dark-colored, insoluble byproducts can form from the self-condensation of methylglyoxal.
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of this compound.
Recrystallization Issues
Problem: The compound "oils out" instead of crystallizing.
-
Causality: The compound is likely precipitating from a supersaturated solution at a temperature above its melting point in the chosen solvent system, or the solvent has a very high boiling point. The presence of impurities can also lower the melting point of the mixture, contributing to this issue.
-
Solution:
-
Re-dissolve and Cool Slowly: Reheat the solution until it is clear, then allow it to cool much more slowly. You can insulate the flask to slow down the cooling rate.
-
Add a Co-solvent: If using a single solvent, try adding a miscible "anti-solvent" (one in which the compound is less soluble) dropwise to the hot, clear solution until it just becomes cloudy. Then, add a few drops of the original solvent to redissolve the precipitate and allow it to cool slowly.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the meniscus. The microscopic scratches can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.
-
Problem: Poor recovery of the purified compound.
-
Causality: The compound may be too soluble in the chosen recrystallization solvent, even at low temperatures. Using an excessive amount of solvent will also lead to low recovery.
-
Solution:
-
Solvent Selection: Choose a solvent system where the compound has high solubility at elevated temperatures but low solubility at room temperature or below. For polar carboxylic acids, good starting points are ethanol/water or isopropanol/water mixtures[2].
-
Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Cooling: After crystallization at room temperature, cool the flask in an ice bath for at least 30 minutes before filtration to maximize precipitation.
-
Concentrate the Mother Liquor: If significant material is lost, you can concentrate the filtrate and attempt a second recrystallization to recover more product.
-
Column Chromatography Issues
Problem: The compound streaks badly on the TLC plate and the column, leading to poor separation.
-
Causality: The polar carboxylic acid and the nitrogen atoms in the quinoxaline ring can interact strongly with the acidic silanol groups on the surface of the silica gel. This can lead to a non-ideal equilibrium between the stationary and mobile phases, resulting in band broadening and streaking.
-
Solution:
-
Acidify the Eluent: Add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to the mobile phase[3]. This will protonate the carboxylic acid, making it less polar and reducing its interaction with the silica gel.
-
Use a More Polar Mobile Phase: A mobile phase with a higher polarity, such as a gradient of methanol in dichloromethane, may be necessary to elute the compound.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (basic or neutral), or a C18 reversed-phase column for very polar compounds.
-
Problem: The product co-elutes with an impurity.
-
Causality: The polarity of the product and the impurity are too similar in the chosen eluent system.
-
Solution:
-
Optimize the Solvent System: Systematically vary the ratio of the solvents in your eluent. Sometimes, changing one of the solvents entirely (e.g., from ethyl acetate/hexanes to dichloromethane/methanol) can significantly alter the selectivity of the separation.
-
Gradient Elution: Start with a less polar eluent and gradually increase the polarity during the column run. This can help to better resolve compounds with close Rf values.
-
Consider a Different Technique: If column chromatography on silica is ineffective, consider preparative HPLC on a reversed-phase column.
-
Acid-Base Extraction Issues
Problem: Low recovery of the carboxylic acid after acidification.
-
Causality: The aqueous layer may not have been sufficiently acidified, or the compound may have some solubility in the aqueous acidic solution.
-
Solution:
-
Ensure Complete Acidification: After adding acid to the basic aqueous extract, check the pH with pH paper to ensure it is strongly acidic (pH 1-2).
-
Back-Extraction: If the product doesn't precipitate, or if you suspect it has some water solubility, perform a back-extraction of the acidified aqueous layer with an organic solvent like ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
-
Salting Out: Before back-extraction, saturating the aqueous layer with sodium chloride can decrease the solubility of the organic compound in the aqueous phase and improve extraction efficiency.
-
Problem: An emulsion forms at the interface between the organic and aqueous layers.
-
Causality: Emulsions are common when performing extractions with basic solutions. They are stabilized by fine particulate matter or by compounds that act as surfactants.
-
Solution:
-
Patience: Allow the separatory funnel to stand for a while; sometimes the emulsion will break on its own.
-
Brine Wash: Add a small amount of saturated aqueous sodium chloride (brine) and gently swirl the funnel. The increase in ionic strength of the aqueous layer can help to break the emulsion.
-
Filtration: Filter the entire mixture through a pad of celite or glass wool to remove particulate matter that may be stabilizing the emulsion.
-
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This method is highly effective for removing neutral or basic impurities from the crude this compound.
-
Dissolution: Dissolve the crude product in a suitable organic solvent, such as ethyl acetate or dichloromethane (approx. 10-20 mL per gram of crude material).
-
Basification: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (3 x volume of the organic layer). The carboxylic acid will be deprotonated and move into the aqueous layer as its sodium salt.
-
Separation: Combine the aqueous layers and wash them once with a small amount of the organic solvent to remove any remaining neutral impurities.
-
Acidification: Cool the combined aqueous layers in an ice bath and slowly add concentrated hydrochloric acid (HCl) with stirring until the solution is strongly acidic (pH 1-2), which should cause the purified carboxylic acid to precipitate.
-
Isolation: Collect the solid product by vacuum filtration, wash it with cold deionized water, and dry it under vacuum.
Protocol 2: Purification by Recrystallization
This protocol is for obtaining a highly crystalline, pure product. A mixed solvent system is often required.
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents. A good system will have the compound be sparingly soluble at room temperature but fully soluble when hot. Ethanol/water is a good starting point.
-
Dissolution: Place the crude product in an Erlenmeyer flask with a stir bar. Add the primary solvent (e.g., ethanol) in small portions while heating and stirring until the solid dissolves. Use the minimum amount of hot solvent.
-
Co-solvent Addition: If a single solvent is not ideal, while the solution is hot, add the anti-solvent (e.g., water) dropwise until the solution becomes faintly cloudy. Then, add a few drops of the primary solvent to make the solution clear again.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent mixture, and dry them under vacuum.
Protocol 3: Purification by Column Chromatography
This method is useful when dealing with impurities of similar solubility to the product.
-
TLC Analysis: Develop a thin-layer chromatography (TLC) method to separate your product from impurities. A good starting eluent is a mixture of dichloromethane and methanol with 0.5% acetic acid. Aim for an Rf value of ~0.3 for the product.
-
Column Packing: Pack a silica gel column with your chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. If solubility is an issue, you can adsorb the compound onto a small amount of silica gel and dry-load it onto the column.
-
Elution: Run the column, collecting fractions. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity).
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel | Standard, cost-effective choice. |
| Mobile Phase | Dichloromethane/Methanol with 0.5% Acetic Acid | The acidic modifier improves peak shape. |
| Gradient | 0% to 10% Methanol in Dichloromethane | Allows for the elution of a range of polar compounds. |
| Detection | UV light at 254 nm | The quinoxaline ring system is UV active. |
References
Quinoxaline Synthesis Technical Support Center: A Guide to Troubleshooting Common Side Products
Welcome, researchers, scientists, and drug development professionals, to our comprehensive technical support center dedicated to navigating the intricacies of quinoxaline synthesis. This guide is designed to provide you with in-depth, field-proven insights into identifying, understanding, and mitigating the formation of common side products encountered during your experiments. Our goal is to empower you with the knowledge to enhance your reaction yields, simplify purification processes, and ensure the integrity of your target molecules.
This guide moves beyond simple protocol lists, delving into the causality behind the formation of unwanted byproducts. Every troubleshooting step is grounded in established reaction mechanisms, providing a self-validating framework for optimizing your synthetic strategies.
Frequently Asked Questions (FAQs)
Here, we address the most pressing questions that arise during quinoxaline synthesis, offering concise and actionable advice.
Q1: What are the most common side products I should be aware of in quinoxaline synthesis?
A1: The formation of side products is highly dependent on the chosen synthetic route. However, several common impurities are frequently observed across various methods:
-
Benzimidazole Derivatives: These are arguably the most common byproducts, arising from a rearrangement of the quinoxaline precursor, particularly under acidic conditions.[1][2][3]
-
2,3-Diaminophenazine (DAP): This intensely colored and often fluorescent compound results from the self-condensation of the o-phenylenediamine starting material, especially in the presence of an oxidant or upon exposure to air.[4][5]
-
Incomplete Condensation Products: Intermediates such as mono-imines or bis-imines can persist in the final reaction mixture if the reaction does not go to completion.[6][7]
-
Isomeric Mixtures: In specific reactions like the Beirut reaction for the synthesis of quinoxaline-1,4-dioxides, the use of substituted benzofuroxans can lead to the formation of 6- and 7-substituted isomers.[8][9][10]
-
Quinoxaline Dimers: Self-condensation of the quinoxaline product can occur, particularly in the presence of strong acids, leading to dimeric structures.[11]
Q2: My reaction mixture has turned a dark, intense color. What is the likely cause?
A2: The appearance of a dark color, often brown, red, or even black, is a strong indicator of the formation of 2,3-diaminophenazine (DAP) through the oxidative self-condensation of your o-phenylenediamine starting material.[4][5] This side reaction is particularly prevalent when the reaction is exposed to air for extended periods, at elevated temperatures, or in the presence of oxidizing agents.
Q3: I've confirmed the presence of a benzimidazole byproduct. How can I minimize its formation?
A3: The formation of benzimidazoles is a classic example of a competing reaction pathway. To favor the desired quinoxaline product, you should focus on controlling the reaction conditions to disfavor the rearrangement. Key strategies include:
-
Minimizing Acidity: Strong acids can catalyze the rearrangement.[1][2][3] Consider using a milder catalyst or even a catalyst-free system if your substrates are sufficiently reactive.
-
Controlling Temperature: Higher temperatures can provide the activation energy needed for the rearrangement to occur. Running the reaction at the lowest effective temperature is advisable.
-
Reducing Reaction Time: Prolonged reaction times, especially at elevated temperatures, can increase the likelihood of benzimidazole formation. Monitor your reaction closely by TLC and work it up promptly upon completion.
Q4: My Beirut reaction is yielding a mixture of isomers that are difficult to separate. What determines the regioselectivity?
A4: The regioselectivity of the Beirut reaction with monosubstituted benzofuroxans is governed by the electronic properties of the substituent on the benzofuroxan ring.[8][9][10] Electron-withdrawing groups tend to favor the formation of the 6-substituted quinoxaline-1,4-dioxide isomer. This is attributed to the tautomeric equilibrium of the benzofuroxan starting material. To control the regioselectivity, careful consideration of the electronic nature of your substituents is crucial.
Troubleshooting Guides: From Symptoms to Solutions
This section provides a more detailed breakdown of common problems, their underlying causes, and step-by-step guidance to rectify them.
Problem 1: Significant Benzimidazole Formation Detected
| Symptom | Potential Cause | Troubleshooting & Optimization |
| A significant peak corresponding to the benzimidazole byproduct is observed in LC-MS or NMR. | Acid-Catalyzed Rearrangement: The reaction conditions are too acidic, promoting the rearrangement of the quinoxalinone intermediate.[1][2][3] | 1. Catalyst Modification: Switch from a strong acid catalyst (e.g., concentrated HCl, H2SO4) to a milder one (e.g., acetic acid, cerium (IV) ammonium nitrate (CAN)).[12] 2. Temperature Reduction: Lower the reaction temperature. Many quinoxaline syntheses can proceed efficiently at room temperature. 3. Time Optimization: Monitor the reaction closely and quench it as soon as the starting materials are consumed to prevent post-reaction rearrangement. |
| The benzimidazole byproduct is the major product. | Thermodynamic Control: The reaction conditions (high temperature, long reaction time) favor the formation of the more thermodynamically stable benzimidazole. | 1. Kinetic Control: Employ conditions that favor the kinetically controlled formation of the quinoxaline, such as lower temperatures and shorter reaction times. 2. Solvent Choice: Investigate the effect of different solvents. Aprotic solvents may sometimes disfavor the rearrangement compared to protic ones. |
Mechanism of Benzimidazole Rearrangement:
The acid-catalyzed rearrangement of a quinoxalinone intermediate to a benzimidazole is a well-documented phenomenon.[1][2][3] The reaction proceeds through a series of protonation, ring-opening, and recyclization steps, ultimately leading to the more thermodynamically stable benzimidazole core.
Caption: Acid-catalyzed rearrangement of a quinoxalinone intermediate.
Problem 2: Presence of Colored Impurities (2,3-Diaminophenazine)
| Symptom | Potential Cause | Troubleshooting & Optimization |
| The crude product is highly colored (red, brown, or black). | Oxidative Self-Condensation of o-Phenylenediamine: The starting diamine has undergone oxidation and self-condensation to form 2,3-diaminophenazine (DAP).[4][5] | 1. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen. 2. Degassed Solvents: Use solvents that have been degassed prior to use. 3. Purity of Starting Material: Use freshly purified o-phenylenediamine. Older batches may have already started to oxidize. |
| A fluorescent spot is observed on the TLC plate. | Fluorescence of DAP: 2,3-Diaminophenazine is often fluorescent. | 1. Purification: DAP can often be removed by column chromatography or recrystallization. Due to its polar nature, it may have different solubility properties than the desired quinoxaline. 2. Charcoal Treatment: During recrystallization, adding activated charcoal can help adsorb colored impurities like DAP.[2] |
Mechanism of 2,3-Diaminophenazine Formation:
The formation of 2,3-diaminophenazine from o-phenylenediamine is an oxidative process that proceeds through radical intermediates.[5] The presence of an oxidizing agent or even atmospheric oxygen can initiate the reaction, leading to the formation of this highly conjugated and colored side product.
Caption: Oxidative self-condensation of o-phenylenediamine.
Problem 3: Incomplete Reaction and Presence of Intermediates
| Symptom | Potential Cause | Troubleshooting & Optimization |
| TLC or LC-MS analysis shows the presence of starting materials and/or intermediate species. | Insufficient Reaction Time or Temperature: The reaction has not been allowed to proceed to completion. | 1. Increase Reaction Time: Continue to monitor the reaction until the starting materials are no longer visible by TLC. 2. Increase Temperature: If the reaction is sluggish at a lower temperature, cautiously increase the temperature while monitoring for the formation of other side products. |
| Deactivated Catalyst: The catalyst may have lost its activity. | 1. Use Fresh Catalyst: Ensure that the catalyst is fresh and active. 2. Increase Catalyst Loading: A modest increase in catalyst loading may be beneficial, but be mindful of potential side reactions. | |
| Poorly Reactive Substrates: Steric hindrance or deactivating electronic effects on the starting materials can slow down the reaction. | 1. More Forcing Conditions: Consider using a more active catalyst or higher boiling point solvent. 2. Microwave Synthesis: Microwave-assisted synthesis can often drive difficult reactions to completion in a shorter time.[4] |
General Quinoxaline Synthesis Workflow and Intermediates:
The classical synthesis of quinoxalines from o-phenylenediamines and 1,2-dicarbonyl compounds proceeds through the formation of a mono-imine intermediate, followed by cyclization and dehydration.
Caption: Classical quinoxaline synthesis pathway.
Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments and purification techniques.
Protocol 1: Minimizing Benzimidazole Formation in a Classical Quinoxaline Synthesis
This protocol uses milder conditions to favor the formation of the quinoxaline product over the benzimidazole byproduct.
-
Reactant Purity: Ensure that the o-phenylenediamine and 1,2-dicarbonyl compound are of high purity. If necessary, recrystallize the o-phenylenediamine from ethanol/water and the 1,2-dicarbonyl from a suitable solvent.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the o-phenylenediamine (1.0 eq) and the 1,2-dicarbonyl compound (1.0 eq).
-
Solvent and Catalyst: Add ethanol as the solvent and a catalytic amount of glacial acetic acid (0.1 eq).
-
Reaction Conditions: Stir the reaction mixture at room temperature and monitor the progress by TLC. If the reaction is slow, gently warm the mixture to 40-50 °C. Avoid high temperatures and prolonged heating.
-
Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. If the product precipitates, collect it by filtration. If not, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.[1][13]
Protocol 2: Purification of Quinoxaline from Colored Impurities (DAP)
This protocol outlines a procedure for removing colored byproducts, such as 2,3-diaminophenazine, from a crude quinoxaline product.
-
Dissolution: Dissolve the crude quinoxaline product in a minimum amount of a suitable hot solvent (e.g., ethanol, ethyl acetate).[2]
-
Decolorization: Add a small amount of activated charcoal (approximately 1-2% of the crude product weight) to the hot solution.
-
Hot Filtration: Swirl the mixture for a few minutes and then perform a hot gravity filtration through a fluted filter paper to remove the activated charcoal and any other insoluble impurities.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. For maximum recovery, you can then place the flask in an ice bath.
-
Isolation: Collect the purified quinoxaline crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
References
- 1. benchchem.com [benchchem.com]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Iron-catalyzed one-pot synthesis of quinoxalines: transfer hydrogenative condensation of 2-nitroanilines with vicinal diols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mtieat.org [mtieat.org]
- 7. Iron-catalyzed one-pot synthesis of quinoxalines: transfer hydrogenative condensation of 2-nitroanilines with vicinal diols - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. A mechanistic study of quinoxaline formation - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. benchchem.com [benchchem.com]
- 12. soc.chim.it [soc.chim.it]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for Quinoxaline Synthesis
Welcome to the technical support center for quinoxaline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common challenges encountered during the synthesis of quinoxalines. This resource will equip you with the knowledge to optimize your reaction conditions, improve yields, and ensure the purity of your final products.
Troubleshooting Guide
This section addresses specific issues that may arise during quinoxaline synthesis in a question-and-answer format, providing potential causes and actionable solutions.
Q1: Why is the yield of my quinoxaline synthesis unexpectedly low?
A low yield in quinoxaline synthesis can be attributed to several factors, ranging from incomplete reactions to suboptimal purification. A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.
-
Possible Cause 1: Incomplete Reaction
-
Explanation: The condensation reaction between the o-phenylenediamine and the 1,2-dicarbonyl compound may not have reached completion. This can be due to insufficient reaction time or inadequate temperature.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present after the initially planned reaction time, consider extending it. For thermally driven reactions, a moderate increase in temperature or switching to a higher-boiling solvent can be beneficial.[1] Microwave-assisted synthesis has also been shown to significantly reduce reaction times and improve yields.[2]
-
-
Possible Cause 2: Suboptimal Reagent Stoichiometry
-
Explanation: The molar ratio of the reactants is critical. An excess of one reactant can lead to the formation of side products and make purification more challenging.
-
Solution: Ensure an accurate 1:1 molar ratio of the o-phenylenediamine and the 1,2-dicarbonyl compound.[1] For some catalytic systems, a slight excess of the diamine (1.1 equivalents) may be necessary to compensate for potential interactions with the catalyst.[3]
-
-
Possible Cause 3: Impurities in Starting Materials
-
Explanation: The purity of your starting materials is paramount. Impurities can interfere with the reaction, leading to the formation of undesired byproducts and a lower yield of the target quinoxaline.
-
Solution: Use high-purity starting materials. If the purity is questionable, consider purifying the o-phenylenediamine and the 1,2-dicarbonyl compound by recrystallization or column chromatography before use.
-
-
Possible Cause 4: Inefficient Catalyst Performance
-
Explanation: If you are employing a catalyst, its activity might be compromised due to improper handling, storage, or the presence of inhibitors in the reaction mixture.
-
Solution: Ensure the catalyst is fresh and handled according to the supplier's recommendations. For heterogeneous catalysts, ensure proper activation and dispersion in the reaction medium. Consider screening different catalysts to find the most effective one for your specific substrates. A wide range of catalysts, from Lewis acids to organocatalysts, have been successfully employed in quinoxaline synthesis.[3][4][5][6][7]
-
-
Possible Cause 5: Product Loss During Work-up and Purification
-
Explanation: Significant amounts of the product can be lost during the isolation and purification steps, especially if the quinoxaline derivative has high solubility in the wash solvents or is sensitive to the purification conditions.
-
Solution: Optimize your work-up procedure. Minimize the volume of solvents used for washing and choose solvents in which your product has low solubility at room temperature. For purification, recrystallization is often the preferred method for solid quinoxalines.[8] If column chromatography is necessary, select the appropriate stationary and mobile phases to ensure good separation and minimize product loss.
-
Q2: I am observing significant side product formation. What are the likely causes and how can I minimize them?
The formation of side products is a common issue that can complicate purification and reduce the overall yield. Understanding the potential side reactions is key to mitigating their occurrence.
-
Possible Cause 1: Oxidation of o-phenylenediamine
-
Explanation: o-Phenylenediamines are susceptible to oxidation, which can lead to the formation of colored impurities and polymeric materials. This is particularly problematic in the presence of air and at elevated temperatures.
-
Solution: To minimize oxidation, run the reaction under an inert atmosphere, such as nitrogen or argon.[1] Degassing the solvent prior to use can also be beneficial.
-
-
Possible Cause 2: Self-Condensation of the 1,2-Dicarbonyl Compound
-
Explanation: Some 1,2-dicarbonyl compounds can undergo self-condensation reactions, especially under acidic or basic conditions, leading to a complex mixture of products.
-
Solution: Control the reaction pH and temperature carefully. The slow addition of the dicarbonyl compound to the reaction mixture containing the o-phenylenediamine can help to ensure that it preferentially reacts with the diamine.
-
-
Possible Cause 3: Unwanted Reactions with the Solvent
-
Explanation: The solvent should be inert under the reaction conditions. Protic solvents like ethanol can sometimes participate in side reactions, especially at higher temperatures.
-
Solution: Choose a solvent that is compatible with your reactants and reaction conditions. Commonly used solvents for quinoxaline synthesis include ethanol, methanol, acetic acid, DMF, and toluene.[1][4] In some cases, solvent-free conditions can provide excellent results and are a greener alternative.[1]
-
Q3: The purification of my quinoxaline product is proving to be difficult. What are some effective strategies?
The purification of quinoxalines can be challenging due to their varying solubilities and potential for decomposition on certain stationary phases.
-
Strategy 1: Recrystallization
-
Explanation: For solid quinoxaline derivatives, recrystallization is often the most effective method for achieving high purity.[8] The key is to find a suitable solvent or solvent system in which the product is highly soluble at elevated temperatures and poorly soluble at room temperature or below.
-
Procedure: Dissolve the crude product in a minimal amount of a hot solvent. If the solution is colored, you can treat it with a small amount of activated charcoal and then hot-filter it. Allow the solution to cool slowly to promote the formation of well-defined crystals. Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum. Common solvents for recrystallization of quinoxalines include ethanol and mixtures of ethanol and water.[5][8]
-
-
Strategy 2: Column Chromatography
-
Explanation: When recrystallization is not effective or for non-crystalline products, silica gel column chromatography is a common alternative.[8] However, some quinoxalines can be sensitive to the acidic nature of silica gel and may decompose.
-
Procedure: Choose an appropriate eluent system, typically a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate, to achieve good separation of your product from impurities.[8] If you suspect your compound is sensitive to silica, you can use deactivated silica gel (by adding a small percentage of triethylamine to the eluent) or an alternative stationary phase like alumina.
-
-
Strategy 3: Acid-Base Extraction
-
Explanation: Quinoxalines are weakly basic and can be protonated by strong acids. This property can be exploited for purification.
-
Procedure: Dissolve the crude product in an organic solvent and wash it with a dilute aqueous acid solution. The protonated quinoxaline will move to the aqueous phase, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified to precipitate the pure quinoxaline, which can be extracted back into an organic solvent.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of quinoxalines from o-phenylenediamines and 1,2-dicarbonyl compounds?
The reaction proceeds through a cyclocondensation mechanism. The more nucleophilic amino group of the o-phenylenediamine attacks one of the carbonyl carbons of the 1,2-dicarbonyl compound, forming a hemiaminal intermediate. This is followed by an intramolecular cyclization where the second amino group attacks the remaining carbonyl group. Subsequent dehydration steps lead to the formation of the aromatic quinoxaline ring. The reaction is often catalyzed by acids, which protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic.[7]
Q2: What are the advantages of using a catalyst in quinoxaline synthesis?
Catalysts can offer several advantages, including:
-
Increased reaction rates: Catalysts can significantly shorten reaction times.[9]
-
Milder reaction conditions: Many modern catalytic methods allow the synthesis to be performed at room temperature, which can improve the functional group tolerance and reduce energy consumption.[4][7]
-
Improved yields: By promoting the desired reaction pathway, catalysts can lead to higher product yields.
-
Enhanced selectivity: In cases where multiple products are possible, a catalyst can favor the formation of the desired isomer.
Q3: How do I choose the right solvent for my quinoxaline synthesis?
The choice of solvent depends on several factors:
-
Solubility of reactants: The starting materials should be reasonably soluble in the chosen solvent at the reaction temperature.
-
Reaction temperature: The boiling point of the solvent will determine the maximum temperature at which the reaction can be run at atmospheric pressure.
-
Inertness: The solvent should not react with the starting materials, products, or catalyst.
-
Work-up and purification: Consider how the solvent will be removed after the reaction and its compatibility with your planned purification method.
-
Green chemistry principles: Whenever possible, consider using greener solvents like water or ethanol, or even solvent-free conditions.[5][10]
Q4: My reaction is highly exothermic. How can I control the temperature effectively?
The condensation reaction to form quinoxalines is inherently exothermic.[11] Uncontrolled exotherms can lead to side reactions, reduced yields, and safety hazards. To manage the reaction temperature:
-
Slow addition of reagents: Add one of the reactants dropwise to the other, allowing the heat to dissipate.[11]
-
Use of a cooling bath: Immerse the reaction vessel in an ice-water or ice-salt bath, especially during the initial stages of the reaction.[11]
-
Efficient stirring: Ensure good mixing to prevent the formation of localized hot spots.[11]
-
Solvent choice: A solvent with a suitable boiling point can help to dissipate heat through reflux.[11]
Quantitative Data Summary
| Parameter | Recommended Range/Value | Rationale and Remarks |
| Reactant Ratio | 1:1 (o-phenylenediamine:1,2-dicarbonyl) | An equimolar ratio is generally optimal to avoid side reactions and simplify purification.[1] A slight excess of the diamine (e.g., 1.1 eq) may be beneficial with certain catalysts.[3] |
| Catalyst Loading | 5-20 mol% | The optimal catalyst loading should be determined experimentally. Higher loadings do not always lead to better results and can increase costs.[7] |
| Reaction Temperature | Room Temperature to Reflux | Many modern protocols utilize room temperature conditions with an appropriate catalyst.[4][7] Classical methods often require heating to reflux.[5] |
| Reaction Time | 10 minutes to 12 hours | Reaction times are highly dependent on the substrates, temperature, and catalyst used. Microwave-assisted synthesis can significantly reduce reaction times.[2][9] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2,3-Diphenylquinoxaline using an Organocatalyst
This protocol describes a general method for the synthesis of 2,3-diphenylquinoxaline using camphorsulfonic acid (CSA) as an organocatalyst at room temperature.[7]
Materials:
-
o-Phenylenediamine (1 mmol, 108 mg)
-
Benzil (1 mmol, 210 mg)
-
Camphorsulfonic acid (CSA) (0.20 mmol, 46 mg)
-
Ethanol (5 mL)
-
Cold water
Procedure:
-
In a round-bottom flask, dissolve o-phenylenediamine (1 mmol) and benzil (1 mmol) in ethanol (5 mL).
-
Add camphorsulfonic acid (20 mol%) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by TLC. The reaction is typically complete within 2-8 hours.
-
Once the reaction is complete, add cold water (5 mL) to the reaction mixture and continue stirring until a solid precipitate forms.
-
Filter the solid product, wash it with water, and then dry it.
-
If necessary, the product can be further purified by recrystallization from ethanol.
Protocol 2: Solvent-Free Synthesis of a Quinoxaline Derivative
This protocol outlines a solvent-free approach for synthesizing quinoxaline-2,3-diones by grinding the reactants at room temperature.[1]
Materials:
-
o-Phenylenediamine (1 mmol, 108 mg)
-
Oxalic acid dihydrate (1 mmol, 126 mg)
-
Mortar and pestle
Procedure:
-
Place o-phenylenediamine (1 mmol) and oxalic acid dihydrate (1 mmol) in a mortar.
-
Thoroughly grind the mixture with a pestle at room temperature in an open atmosphere.
-
Continue grinding until the solid mixture turns into a melt.
-
Continue to grind the mixture occasionally for 5-10 minutes.
-
The resulting solid is the crude product.
-
Purify the product by crystallization from water.
Visualizations
Reaction Mechanism
References
- 1. benchchem.com [benchchem.com]
- 2. A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods – Oriental Journal of Chemistry [orientjchem.org]
- 4. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature [article.sapub.org]
- 6. tandfonline.com [tandfonline.com]
- 7. ijrar.org [ijrar.org]
- 8. benchchem.com [benchchem.com]
- 9. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. benchchem.com [benchchem.com]
stability issues of 3-methylquinoxaline-5-carboxylic acid in solution
Technical Support Center: 3-Methylquinoxaline-5-carboxylic Acid
Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound in solution. Our goal is to provide you with the expertise and practical guidance necessary to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding the handling and storage of this compound.
Q1: What are the primary factors that can affect the stability of this compound in solution? A: The stability of this compound can be influenced by several factors, including the pH of the solution, exposure to light (photostability), high temperatures, and the presence of oxidizing agents.[1][2][3][4] The quinoxaline ring system is susceptible to oxidation, and the carboxylic acid moiety can undergo decarboxylation under thermal stress.[2][5][6]
Q2: What are the recommended solvents for preparing stock solutions? A: For initial stock solutions, polar aprotic solvents are highly effective. Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are excellent choices, showing good solubility.[7][8] Ethanol is also a viable option.[7][8] It is recommended to prepare high-concentration stock solutions in these solvents before diluting into aqueous buffers for final experimental concentrations.
Q3: What are the optimal storage conditions for solutions of this compound? A: To maximize shelf-life, solutions should be stored at -20°C.[7][8] It is also crucial to protect solutions from light by using amber vials or by wrapping containers in aluminum foil to prevent photodegradation.[1] For long-term stability, consider aliquoting stock solutions to avoid repeated freeze-thaw cycles. The solid compound is stable for years when stored at -20°C.[8]
Q4: Is the compound's solubility pH-dependent? A: Yes, as a carboxylic acid, its solubility in aqueous solutions is highly pH-dependent.[9] The molecule is significantly more soluble at neutral to alkaline pH (e.g., pH > 7), where the carboxylic acid group is deprotonated to the more polar carboxylate form. In acidic conditions below its pKa (predicted to be ~2.37), the compound will be in its less soluble, protonated form and may precipitate.[7][9]
Troubleshooting Guide: Common Stability Issues
This guide addresses specific experimental issues in a question-and-answer format, providing insights into the underlying causes and actionable solutions.
Issue 1: My solution of this compound has changed color (e.g., yellowing or browning) after a short time.
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Probable Cause: This is a classic indicator of oxidative degradation or a photochemical reaction. The quinoxaline ring is susceptible to oxidation, which can produce colored byproducts.[5][6] Exposure to ambient light, especially UV, can also induce degradation.[1]
-
Troubleshooting & Solution:
-
Protect from Light: Immediately switch to amber glass vials or wrap your containers in foil. Minimize exposure to ambient light during experimental setup.
-
Deoxygenate Solvents: Before preparing solutions, sparge your aqueous buffers with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove dissolved oxygen.
-
Work Under Inert Atmosphere: For highly sensitive experiments, consider preparing and handling solutions in a glove box or under a continuous stream of inert gas.
-
Analytical Verification: Use HPLC or LC-MS to analyze the discolored solution. An oxidative event is often characterized by the appearance of a new peak with a mass increase of +16 Da (M+16) corresponding to the addition of an oxygen atom.[5][6]
-
Issue 2: I observe significant precipitation when I dilute my DMSO stock solution into an aqueous buffer.
-
Probable Cause: This is most likely a solubility issue related to the pH of your buffer. Carboxylic acids are poorly soluble in acidic aqueous media where they exist in their neutral, protonated form.[9]
-
Troubleshooting & Solution:
-
Check Buffer pH: Ensure the pH of your final solution is at least 2-3 units above the compound's pKa (~2.37).[7] A buffer of pH 7.4 is generally suitable.
-
Adjust Dilution Method: Instead of adding the stock solution to the buffer, try adding the buffer to the stock solution slowly while vortexing. This can sometimes prevent localized concentration shocks that lead to precipitation.
-
Use a Co-solvent: If working at a lower pH is necessary, consider including a small percentage (e.g., 1-5%) of an organic co-solvent like DMSO or ethanol in your final aqueous solution to maintain solubility.
-
Confirm Identity: Filter the precipitate, redissolve it in a suitable organic solvent, and confirm its identity via LC-MS to ensure it is the parent compound and not a degradant.
-
Issue 3: My compound concentration decreases over time in my cell culture media at 37°C.
-
Probable Cause: Several factors could be at play:
-
Enzymatic Degradation: Some biological media, especially those containing plasma or serum, may contain enzymes like xanthine oxidase, which has been shown to metabolize the quinoxaline ring via oxidation.[5][6]
-
Thermal Degradation: While generally thermally stable, prolonged incubation at 37°C in an aqueous environment could lead to slow degradation. Some quinoxaline N-oxide derivatives have shown degradation of up to 10% over 7 days at 37°C.[10]
-
Adsorption: The compound may be adsorbing to the surface of your plasticware (e.g., plates, tubes).
-
-
Troubleshooting & Solution:
-
Run a Stability Control: Incubate the compound in the cell-free media under the same conditions (37°C, 5% CO2) and measure its concentration over time. This will differentiate between chemical degradation and cell-mediated metabolism.
-
Test in Simpler Buffers: Assess stability in a simple buffer like PBS at 37°C to determine the baseline thermal stability.
-
Consider Species Differences: If using animal serum, be aware that enzymatic degradation can be species-dependent. For instance, some quinoxalines are unstable in rodent plasma but stable in human plasma.[5][6]
-
Use Low-Binding Plastics: If adsorption is suspected, switch to low-protein-binding microplates and tubes.
-
Visualization of Key Processes
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing stability issues with this compound.
Caption: A workflow for troubleshooting common stability issues.
Potential Oxidative Degradation Pathway
Oxidation is a primary degradation route for the quinoxaline scaffold, often resulting in the formation of an N-oxide or a quinoxalinone derivative.
Caption: A simplified schematic of oxidative degradation.
Experimental Protocols for Stability Assessment
To quantitatively assess stability, a forced degradation study is recommended. The following protocols provide a framework for testing the impact of key stress factors.
Protocol 1: pH-Dependent Stability Study
-
Prepare Buffers: Create a series of buffers across a relevant pH range (e.g., pH 2, 4, 7.4, 9, and 12).
-
Prepare Samples: Dilute your DMSO stock of this compound into each buffer to a final concentration suitable for analysis (e.g., 10 µg/mL).
-
Incubate: Store the solutions at a controlled temperature (e.g., 25°C or 37°C), protected from light.
-
Analyze: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot from each sample and analyze it by a validated stability-indicating HPLC method.
-
Evaluate: Quantify the remaining parent compound and any major degradants. Plot the percentage of the parent compound remaining versus time for each pH condition.
Protocol 2: Photostability Study (Adapted from ICH Q1B)
-
Prepare Samples: Prepare solutions of the compound in a photochemically inert solvent (e.g., water or acetonitrile) and a control sample wrapped in aluminum foil.
-
Expose to Light: Place the samples in a photostability chamber with a calibrated light source that provides both cool white fluorescent (visible) and near-UV light.
-
Incubate: Expose the samples to a total illumination of not less than 1.2 million lux hours and 200 watt hours per square meter.
-
Analyze: Analyze the light-exposed and control samples by HPLC.
-
Evaluate: Compare the chromatograms to identify any peaks corresponding to photodegradants.
Data Summary Table for Forced Degradation Studies
| Condition | Stress Agent | Typical Duration | Expected Outcome / Degradation Pathway |
| Acidic | 0.1 M HCl | 24-72 hours | Generally stable, but monitor for hydrolysis if ester analogs are present. |
| Neutral | pH 7.4 Buffer | 24-72 hours | Baseline stability; potential for slow oxidation. |
| Alkaline | 0.1 M NaOH | 4-24 hours | Potential for hydrolysis or other base-catalyzed reactions.[11][12] |
| Oxidative | 3% H₂O₂ | 1-8 hours | Rapid degradation expected, formation of oxidized species.[5][6] |
| Thermal | 60-80°C in Water | 24-72 hours | Potential for decarboxylation at higher temperatures.[2][3] |
| Photolytic | UV/Vis Light | 24-48 hours | Formation of photodegradants.[1] |
References
- 1. Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Oxidative metabolism of a quinoxaline derivative by xanthine oxidase in rodent plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 3-Methyl-quinoxaline-2-carboxylic Acid CAS#: 74003-63-7 [m.chemicalbook.com]
- 8. caymanchem.com [caymanchem.com]
- 9. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scaling-Up Heterocyclic Compound Synthesis
Welcome to the Technical Support Center for Heterocyclic Compound Synthesis Scale-Up. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning heterocyclic syntheses from the laboratory bench to larger-scale production. Here, you will find practical, in-depth guidance presented in a question-and-answer format to directly address the challenges you may encounter.
Section 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common issues encountered during the scale-up of heterocyclic compound synthesis.
Q1: My reaction yield is significantly lower on a larger scale compared to the bench-scale synthesis. What are the likely causes and how can I troubleshoot this?
A1: A decrease in yield upon scale-up is a frequent challenge and can be attributed to several factors. A systematic approach is crucial for effective troubleshooting.[1] Key areas to investigate include:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical parameters.[1] What worked on a small scale may not be optimal for a larger volume due to differences in heat and mass transfer. It's advisable to conduct small-scale trial reactions to re-optimize these parameters before committing to a large-scale run.[1]
-
Purity of Reagents and Solvents: Impurities in starting materials or solvents can have a more pronounced negative effect on a larger scale, leading to side reactions or incomplete conversion.[1] Always use reagents and solvents of appropriate purity and ensure solvents are dry if the reaction is moisture-sensitive.[1]
-
Inefficient Mixing: Inadequate stirring in a larger reactor can lead to poor reaction rates and lower yields, especially in heterogeneous reactions.[1] Ensure the stirring rate is sufficient for the scale and viscosity of your reaction mixture. For larger volumes, overhead stirrers are generally more effective than magnetic stir bars.[2]
-
Thermal Control Issues: Exothermic reactions can be particularly challenging to control on a larger scale. The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation less efficient.[3] This can lead to localized "hot spots" where the temperature is significantly higher than the bulk, promoting side reactions or decomposition.[4]
-
Product Decomposition: The desired heterocyclic product might be unstable under the prolonged reaction times or workup conditions often associated with larger scales.[1] Monitoring the reaction by techniques like TLC or LC-MS can help determine if product degradation is occurring over time.[1]
Q2: I'm observing the formation of new, unexpected impurities in my large-scale reaction that were not present in the small-scale trials. What could be the reason?
A2: The appearance of new impurities during scale-up often points to issues with reaction control and homogeneity. Consider the following possibilities:
-
Localized Over-concentration: During the addition of a reagent, inefficient mixing can lead to areas of high concentration, which can promote side reactions that were negligible on a smaller, more homogenous scale.
-
Temperature Gradients: As mentioned previously, poor heat dissipation can create temperature gradients within the reactor.[4] Different temperature zones can favor different reaction pathways, leading to a broader impurity profile.
-
Extended Reaction Times: Larger scale reactions often require longer processing times, which can provide more opportunity for the formation of degradation products or for slow-forming side products to accumulate to detectable levels.
-
Leaching from Equipment: In some cases, impurities can leach from the materials of the larger reactor or transfer lines, especially under harsh reaction conditions (e.g., strong acids/bases, high temperatures).
Q3: My workup and purification have become much more difficult and less efficient at a larger scale. What strategies can I employ to improve this?
A3: Workup and purification are often significant bottlenecks in the scale-up process. Here are some strategies to consider:
-
Phase Separation Issues: Emulsions are more common and harder to manage on a large scale. Using a different solvent system, adjusting the pH, or adding brine can help break emulsions. For persistent emulsions, centrifugation might be a viable option if the scale allows.
-
Filtration Challenges: The filtration of large quantities of solids can be slow and inefficient. Consider using a larger filter funnel, a filter press, or exploring alternative solid-liquid separation techniques. Ensure the particle size of your product is suitable for efficient filtration; if not, you may need to optimize your crystallization process.
-
Chromatography Limitations: While effective at the lab scale, column chromatography can be impractical and costly for large-scale purification.[5][6] Alternative purification methods such as crystallization, distillation, or extraction should be prioritized.[5] If chromatography is unavoidable, explore techniques like flash chromatography with pre-packed columns or simulated moving bed (SMB) chromatography for more efficient large-scale separations.[6]
-
Solvent Volume Management: The large volumes of solvent required for extraction and purification on scale can be cumbersome and costly. Designing a more efficient extraction protocol (e.g., counter-current extraction) or choosing a solvent system that allows for easier product isolation (e.g., by precipitation) can be beneficial.
Section 2: Troubleshooting Guides
This section provides more detailed troubleshooting workflows for specific, complex challenges encountered during the scale-up of heterocyclic compound synthesis.
Guide 1: Managing Exothermic Reactions and Preventing Thermal Runaway
One of the most critical safety and process control challenges in scaling up heterocyclic synthesis is the management of exothermic reactions.[7] A failure to adequately control the heat generated by a reaction can lead to a thermal runaway, a dangerous situation where the reaction rate increases uncontrollably, potentially resulting in an explosion.[7][8]
Problem: The internal temperature of the reactor is rising unexpectedly and uncontrollably, even with the cooling system at maximum capacity.
Immediate Actions:
-
Stop Reagent Addition: Immediately cease the addition of any further reagents to the reactor.[4]
-
Maximize Cooling: Ensure the reactor's cooling system is operating at its maximum capacity.[4]
-
Emergency Quenching: If the temperature continues to rise, and the reaction is equipped with a quenching system, activate it according to the established safety protocol.[4]
-
Alert and Evacuate: Alert all personnel in the vicinity and initiate the emergency shutdown procedure for the area. Evacuate to a safe location.[4]
Root Cause Analysis and Long-Term Solutions:
| Potential Cause | Underlying Explanation | Recommended Solutions |
| Inadequate Heat Removal | The rate of heat generation exceeds the rate of heat removal. This is exacerbated on a larger scale due to the decreased surface-area-to-volume ratio.[3] | - Reduce Addition Rate: Slowing the addition of the limiting reagent will decrease the instantaneous heat generation.[4] - Lower Reaction Temperature: Operating at a lower temperature will slow the reaction rate, allowing for better control.[4] - Improve Heat Transfer: Consider using a reactor with a larger heat transfer area or a more efficient cooling system.[4] |
| Poor Mixing | Inefficient stirring can create localized "hot spots" where the reaction proceeds much faster than in the bulk mixture.[4] | - Optimize Agitation: Ensure the agitator is functioning correctly and at an appropriate speed for the reaction volume and viscosity.[4] Consider using an overhead stirrer for larger volumes.[2] |
| Incorrect Reagent Stoichiometry | Using a large excess of a highly reactive reagent can lead to an unexpectedly high rate of heat generation.[8] | - Re-evaluate Stoichiometry: Carefully review and confirm the molar ratios of all reagents. Avoid using large excesses of reactive starting materials.[8] |
| Change in Solvent | The solvent plays a crucial role in heat dissipation. A change to a solvent with a lower heat capacity or boiling point can negatively impact thermal control. | - Solvent Selection: Choose a solvent with a suitable boiling point and heat capacity to act as a heat sink. Consider the overall safety profile of the solvent.[8] |
Experimental Protocol: Reaction Calorimetry for Safer Scale-Up
Reaction calorimetry is a vital tool for assessing the thermal risk of a chemical process before scaling up. It measures the heat flow of a reaction under controlled conditions, providing crucial data for safe process design.
Steps:
-
Reactor Charging: Charge the reaction calorimeter with the initial reactants and solvent.[4]
-
Equilibration: Bring the reactor contents to the desired starting temperature and allow the system to equilibrate.[4]
-
Reagent Addition: Begin the addition of the limiting reagent at a controlled rate that mimics the planned large-scale process.[4]
-
Data Logging: Continuously record the temperature of the reactor contents, the jacket temperature, and the amount of reagent added.[4]
-
Post-Addition Hold: After the addition is complete, hold the reaction at the set temperature to ensure complete conversion and record the heat flow until it returns to the baseline.[4]
Visualization: Decision-Making Workflow for a Suspected Thermal Runaway
Caption: Workflow for responding to a suspected thermal runaway event.
Guide 2: Addressing Purification and Isolation Challenges
The transition from small-scale purification, often reliant on chromatography, to robust and scalable isolation methods is a critical step in process development.
Problem: The desired heterocyclic compound is difficult to crystallize, or it crystallizes as an unmanageable solid (e.g., fine needles, oil).
Troubleshooting Strategies:
-
Solvent Screening: The choice of solvent is paramount for successful crystallization. A systematic screening of different solvents and solvent mixtures is recommended. Consider solvents with varying polarities and hydrogen bonding capabilities.
-
Controlling Supersaturation: Crystallization is driven by supersaturation. This can be achieved by:
-
Cooling: Slowly cooling a saturated solution.
-
Anti-solvent Addition: Adding a solvent in which the compound is insoluble to a solution of the compound.
-
Evaporation: Slowly evaporating the solvent from a solution.
-
-
Seeding: Introducing a small amount of the crystalline product (seed crystals) to a supersaturated solution can induce crystallization and often leads to a more consistent crystal form and particle size.
-
Polymorphism: Be aware that heterocyclic compounds can often exist in multiple crystalline forms (polymorphs), each with different physical properties like solubility and stability.[9] Characterize the solid form obtained to ensure consistency between batches.
Experimental Protocol: Basic Crystallization Screening
-
Solubility Assessment: Determine the approximate solubility of your compound in a range of solvents at both room temperature and an elevated temperature (e.g., the solvent's boiling point).
-
Small-Scale Crystallization Trials: In small vials, prepare saturated solutions of your compound in promising solvents at an elevated temperature.
-
Induce Crystallization:
-
Allow some vials to cool slowly to room temperature and then to a lower temperature (e.g., 4 °C).
-
To other vials, slowly add an anti-solvent while stirring.
-
-
Observe and Characterize: Observe the vials for crystal formation. If crystals form, isolate them by filtration and characterize them (e.g., by melting point, microscopy, and if necessary, more advanced techniques like powder X-ray diffraction to check for polymorphism).
Visualization: Logic Diagram for Crystallization Troubleshooting
Caption: Troubleshooting workflow for crystallization issues.
Section 3: Advanced Topics and Process Analytical Technology (PAT)
For more complex and regulated processes, implementing advanced strategies and technologies can significantly improve the robustness and efficiency of your scale-up.
Q4: How can Process Analytical Technology (PAT) be applied to the scale-up of heterocyclic compound synthesis?
A4: Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical process parameters and quality attributes.[10][11] Implementing PAT can provide a deeper understanding of your reaction and enable real-time control, leading to a more consistent and efficient process.[11][12]
Applications of PAT in Heterocyclic Synthesis Scale-Up:
-
Real-Time Reaction Monitoring: In-situ spectroscopic techniques like Fourier-transform infrared (FTIR) or Raman spectroscopy can be used to monitor the concentration of reactants, products, and key intermediates in real-time.[12][13] This allows for precise determination of reaction endpoints, reducing batch cycle times and preventing the formation of impurities due to over-reaction.
-
Crystallization Monitoring: Tools like focused beam reflectance measurement (FBRM) can monitor particle size and count during a crystallization process, providing valuable information for controlling crystal morphology and ensuring batch-to-batch consistency.
-
Process Control: The data from PAT tools can be integrated into an automated control system to adjust process parameters in real-time.[11] For example, the feed rate of a reagent in a semi-batch process could be automatically adjusted based on the real-time measurement of the reaction exotherm.
Table: Comparison of Common PAT Tools
| PAT Tool | Measurement Principle | Typical Application | Advantages | Limitations |
| FTIR Spectroscopy | Infrared absorption by molecular vibrations | Monitoring concentrations of reactants, products, intermediates | Fast, non-destructive, provides structural information | Water can interfere, requires probe insertion |
| Raman Spectroscopy | Inelastic scattering of laser light | Similar to FTIR, good for aqueous systems and crystallization | Less interference from water, can be used for solid-state analysis | Weaker signal than FTIR, fluorescence can be an issue |
| FBRM | Backscattering of a focused laser beam | Monitoring particle size and distribution during crystallization | In-situ, real-time measurement | Does not provide shape information, sensitive to particle concentration |
| Reaction Calorimetry | Measurement of heat flow | Assessing reaction thermodynamics and kinetics, safety studies | Provides critical safety data, helps in process optimization | Requires specialized equipment |
Visualization: PAT-Enabled Process Control Loop
Caption: A simplified diagram of a PAT-enabled feedback control loop.
By leveraging the information and strategies outlined in this technical support center, you can more effectively navigate the challenges of scaling up heterocyclic compound synthesis, leading to safer, more efficient, and robust chemical processes.
References
- 1. benchchem.com [benchchem.com]
- 2. ehs.stanford.edu [ehs.stanford.edu]
- 3. catsci.com [catsci.com]
- 4. benchchem.com [benchchem.com]
- 5. BJOC - Inline purification in continuous flow synthesis – opportunities and challenges [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 8. - Division of Research Safety | Illinois [drs.illinois.edu]
- 9. mt.com [mt.com]
- 10. stepscience.com [stepscience.com]
- 11. longdom.org [longdom.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Preventing Decomposition During Quinoxaline Synthesis
Welcome to the Technical Support Center for Quinoxaline Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common decomposition challenges. Quinoxalines are a vital class of nitrogen-containing heterocycles, but their synthesis can be prone to side reactions and degradation, leading to low yields and purification difficulties.[1] This resource moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic strategy.
The most common and robust method for quinoxaline synthesis is the cyclocondensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound.[2] While seemingly straightforward, this reaction is sensitive to conditions that can lead to several decomposition pathways. This guide will address these issues head-on.
Troubleshooting Guide: From Symptoms to Solutions
This section addresses specific experimental observations, diagnoses the likely underlying chemical issues, and provides actionable protocols to prevent decomposition and maximize the yield of your desired quinoxaline product.
Issue 1: The reaction mixture turns dark brown or black, yielding an insoluble "tar."
This is one of the most frequent issues, often resulting in a complete loss of product.
-
Likely Cause: Oxidation and Polymerization of the o-Phenylenediamine Starting Material. The o-phenylenediamine scaffold is highly susceptible to oxidation, especially when exposed to atmospheric oxygen.[3] This process is significantly accelerated by elevated temperatures and the presence of certain catalysts, leading to the formation of complex, high-molecular-weight polymeric materials that are insoluble and difficult to characterize.[3][4]
-
Recommended Solution: Implement a Strict Inert Atmosphere Protocol. The most effective way to prevent oxidative degradation is to rigorously exclude oxygen from the reaction.[5][6] This is achieved by working under an inert atmosphere of nitrogen or argon.
Experimental Protocol: Setting Up an Inert Atmosphere Reaction
-
Glassware Preparation: Thoroughly dry all glassware in an oven (e.g., at 150°C) for several hours and allow it to cool in a desiccator. Alternatively, flame-dry the assembled apparatus under vacuum.[7] This removes adsorbed water, which can interfere with sensitive reagents.[7]
-
Assembly: Quickly assemble the reaction flask, condenser, and addition funnel while still warm. Seal all joints with a suitable grease and cap all openings with rubber septa.
-
Inert Gas Purge: Insert a needle connected to a nitrogen or argon line through the septum on the reaction flask. Insert a second "exit" needle to allow displaced air to escape. Flush the system for 5-10 minutes.[8][9]
-
Maintaining Positive Pressure: Remove the exit needle and connect the gas inlet to a bubbler. A slow, steady stream of bubbles (1-2 per second) indicates a positive pressure of inert gas, preventing air from entering the system.[6]
-
Reagent Addition: Add dry, degassed solvents and liquid reagents via a dry syringe through the septum.[8] Dissolve solid reagents in degassed solvent and add them via a cannula or an addition funnel.
Workflow for an inert atmosphere reaction setup. -
Issue 2: Low yield with a significant amount of a benzimidazole byproduct.
Analysis of the crude product (e.g., by NMR or LC-MS) shows a mixture of the desired quinoxaline and an isomeric benzimidazole.
-
Likely Cause: Acid-Catalyzed Rearrangement. During the condensation, a key intermediate is formed. Under strongly acidic conditions or at high temperatures, this intermediate can undergo a rearrangement to form the thermodynamically more stable benzimidazole ring system instead of the desired quinoxaline.[3][10][11]
-
Recommended Solutions: Optimize Catalyst and Temperature.
-
Catalyst Selection: Avoid strong Brønsted acids. Opt for milder or Lewis acidic catalysts. Many modern, high-yield protocols operate at room temperature using catalysts that are less prone to inducing this rearrangement.[12] Green chemistry approaches often use heterogeneous or recyclable catalysts that minimize side reactions.[2][13]
-
Temperature Control: The activation energy for the rearrangement is often higher than that for quinoxaline formation. Therefore, running the reaction at the lowest possible temperature that allows for a reasonable reaction rate will kinetically favor the desired product. Many protocols are effective at room temperature.[11][12]
-
Monitor Reaction Progress: Over-extending the reaction time, especially with heating, can promote the conversion of the product to the more stable benzimidazole byproduct. Monitor the reaction by TLC or LC-MS and work it up as soon as the starting materials are consumed.[3]
Table 1: Comparison of Selected Catalytic Systems for Quinoxaline Synthesis
Catalyst System Typical Conditions Advantages Potential Issues & Mitigation Acetic Acid (Classical) Reflux in EtOH or AcOH Inexpensive, traditional method.[14] High risk of benzimidazole formation.[3] Use only when necessary; monitor time carefully. Cerium(IV) Ammonium Nitrate (CAN) H₂O or EtOH, Room Temp Green, mild, often high-yielding.[2] Can promote oxidation if diamine is sensitive. Ensure inert atmosphere. Iodine (I₂) DMSO, Room Temp Mild, effective for in-situ generation of dicarbonyls.[15] Stoichiometric amounts may be needed; potential for halogenated byproducts. Heterogeneous Catalysts (e.g., Alumina-supported) Toluene, Room Temp Easily recoverable, reusable, mild conditions.[16] May require longer reaction times; ensure efficient stirring. | Catalyst-Free (Microwave) | Solvent-free or EtOH | Very fast, high yields, green approach.[2][17] | Requires microwave reactor; potential for localized overheating if not controlled. |
-
Issue 3: The reaction is violently exothermic or "runs away."
Upon adding the reagents, the reaction temperature increases uncontrollably, leading to vigorous boiling and potential degradation.
-
Likely Cause: Uncontrolled Exotherm of Condensation. The cyclocondensation reaction between the diamine and dicarbonyl is inherently exothermic.[17] If the rate of heat generation exceeds the rate of heat removal, a runaway reaction can occur, leading to side product formation, tarring, and significant safety hazards.[17]
-
Recommended Solution: Proactive Temperature Management.
-
Slow Reagent Addition: Never mix the full quantities of both reactants at once. Dissolve one reagent (e.g., the diamine) in the solvent and add the second reagent (the dicarbonyl) portion-wise or via an addition funnel over an extended period.[17]
-
External Cooling: Place the reaction flask in a cooling bath (e.g., an ice-water bath) before and during the addition of the second reagent. This provides a heat sink to absorb the energy released.[17]
-
Efficient Stirring: Ensure vigorous and efficient stirring throughout the reaction. This prevents the formation of localized "hot spots" and promotes even heat distribution.[17]
-
Solvent Choice: Select a solvent with a boiling point that can help dissipate heat through controlled reflux, but be aware that uncontrolled, vigorous reflux is a clear sign of a runaway reaction.[17]
-
Scale-Up Caution: Be extremely cautious when scaling up. A larger reaction volume has a lower surface-area-to-volume ratio, making heat dissipation less efficient. Always perform a small-scale trial first to assess the exotherm.[17]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in quinoxaline synthesis besides benzimidazoles? A1: Besides benzimidazole rearrangement, common side products include over-oxidation of the o-phenylenediamine starting material leading to colored impurities, dimers of quinoxaline, and incompletely cyclized intermediates like mono-imines if the reaction does not go to completion.[18] Unintended oxidation of the final product can also lead to quinoxaline-N-oxides.[3]
Q2: My o-phenylenediamine starting material is off-color (e.g., pink or brown). Can I still use it? A2: Discoloration is a sign of oxidation. Using oxidized starting material will almost certainly lead to lower yields and the formation of colored, polymeric byproducts. It is highly recommended to purify the diamine before use, for example, by recrystallization or sublimation.
Q3: How critical is the choice of solvent? A3: Solvent choice is crucial as it affects reactant solubility, reaction rate, and heat transfer.[19] Ethanol, water, and dimethylformamide (DMF) are commonly used.[10][20] "Green" protocols increasingly use water or natural deep eutectic solvents (NADESs) to minimize environmental impact and, in some cases, accelerate the reaction.[2][21]
Q4: Can I avoid using a catalyst altogether? A4: Yes, several modern protocols are catalyst-free.[22] These often employ alternative energy sources like microwave irradiation or ultrasound to drive the reaction.[17][22] Solvent-free grinding of the solid reactants at room temperature is another effective green method that can minimize side product formation by avoiding high temperatures and harsh solvents.[10]
Q5: What is the general mechanism of quinoxaline formation and its primary decomposition pathways? A5: The reaction proceeds via a two-step condensation of the diamine and dicarbonyl to form a diimine intermediate, which then cyclizes and aromatizes to the quinoxaline ring. The main decomposition pathways branch from the starting materials and key intermediates, as illustrated below.
References
- 1. Quinoxaline - Wikipedia [en.wikipedia.org]
- 2. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fiveable.me [fiveable.me]
- 6. Inert atmosphere methods | Laboratory techniques [biocyclopedia.com]
- 7. molan.wdfiles.com [molan.wdfiles.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. Frontiers | A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction [frontiersin.org]
- 12. An efficient protocol for the synthesis of quinoxaline derivatives at room temperature using recyclable alumina-supported heteropolyoxometalates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03646D [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. encyclopedia.pub [encyclopedia.pub]
- 16. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. omicsonline.org [omicsonline.org]
- 21. pubblicazioni.unicam.it [pubblicazioni.unicam.it]
- 22. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the Synthesis of Substituted Quinoxalines
Abstract
Substituted quinoxalines are a cornerstone of modern medicinal chemistry and materials science, appearing in everything from anticancer agents to organic light-emitting diodes (OLEDs).[1][2][3][4] The synthetic pathway chosen to access these scaffolds is therefore a critical decision, directly impacting yield, purity, scalability, and environmental footprint. This guide provides an in-depth comparison of the primary methods for synthesizing substituted quinoxalines, offering field-proven insights into the causality behind experimental choices. We will dissect classical and modern methodologies, provide supporting experimental data, and present detailed protocols to empower researchers in making informed strategic decisions for their synthetic campaigns.
Introduction: The Strategic Importance of the Quinoxaline Scaffold
The quinoxaline ring system, a fusion of benzene and pyrazine rings, is classified as a "privileged scaffold" in drug discovery.[1][2] This designation stems from its ability to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties.[5][6] In materials science, the electron-deficient nature of the pyrazine ring endows quinoxaline derivatives with unique photophysical properties, making them valuable as electroluminescent materials, dyes, and organic semiconductors.[1][4][7]
Given this versatility, the efficient construction of the quinoxaline core is a paramount concern. The choice of synthetic method is not merely a tactical step but a strategic one that influences the entire research and development pipeline. This guide will compare four key strategies:
-
The Classical Condensation: The foundational and still widely used reaction of o-phenylenediamines and 1,2-dicarbonyl compounds.
-
The Beirut Reaction: A powerful method for accessing biologically important quinoxaline 1,4-dioxides.
-
Modern Metal-Catalyzed Syntheses: Advanced techniques offering broader substrate scope and novel substitution patterns.
-
Enabling Technologies: The use of microwave irradiation and other green chemistry approaches to enhance efficiency and sustainability.
The Classical Condensation: Reliability and Scope
The most traditional and straightforward route to quinoxalines is the acid- or base-catalyzed condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound (e.g., benzil).[4][8][9] This method's enduring popularity lies in its simplicity, reliability, and the commercial availability of a wide range of starting materials.
Mechanism & Causality: The reaction proceeds via a nucleophilic attack of one amino group of the diamine onto a carbonyl carbon, forming a hemiaminal intermediate. Subsequent dehydration leads to an imine. An intramolecular cyclization then occurs as the second amino group attacks the remaining carbonyl, followed by another dehydration step (aromatization) to yield the stable quinoxaline ring.
-
Why an acid catalyst? An acid catalyst (e.g., acetic acid, HCl) protonates a carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and accelerating the initial nucleophilic attack by the weakly basic amine.
-
Why a refluxing solvent like ethanol? The reaction often requires heat to overcome the activation energy of the dehydration steps. Ethanol is an excellent choice as it readily dissolves both the diamine and dicarbonyl precursors while having a boiling point that provides sufficient thermal energy without degrading the reactants.[8]
Advantages:
-
High yields for many substrates.
-
Simple experimental setup and work-up procedures.
-
Wide availability of starting materials.
Limitations:
-
The scope is limited by the availability of appropriately substituted 1,2-dicarbonyl compounds.
-
Traditional methods can require long reaction times and high temperatures.[10]
Workflow: Classical Quinoxaline Synthesis
Caption: General workflow for classical quinoxaline synthesis.
The Beirut Reaction: Accessing Bioactive N-Oxides
For the synthesis of quinoxaline 1,4-dioxides, a class of compounds with significant antimicrobial and anticancer activity, the Beirut Reaction is the preeminent method.[11][12] Described by Haddadin and Issidorides in 1965, this reaction involves the condensation of a benzofuroxan (benzofurazan-N-oxide) with a compound containing an active methylene group, such as a β-diketone, β-ketoester, or enamine.[11][13][14]
Mechanism & Causality: The generally accepted mechanism begins with the formation of an enolate from the active methylene compound using a base.[13] This enolate then acts as a nucleophile, attacking one of the electrophilic nitrogen atoms of the benzofuroxan ring.[13] This is followed by ring-opening of the furoxan, cyclization, and subsequent dehydration to yield the final quinoxaline 1,4-dioxide structure.[14]
-
Why benzofuroxan? Benzofuroxan is a strained, high-energy heterocycle that serves as an excellent precursor for the in situ generation of the dinitrosobenzene intermediate required for the cyclization, effectively providing both nitrogen atoms and the N-oxide functionalities in a single step.
-
Why a base catalyst? A base (e.g., ammonia, sodium hydride) is crucial for deprotonating the active methylene compound to generate the nucleophilic enolate ion, which initiates the reaction.[13]
Advantages:
-
Provides direct, one-step access to the quinoxaline 1,4-dioxide scaffold.[13]
-
Allows for a high degree of functionalization depending on the chosen active methylene partner.[13]
Limitations:
-
The synthesis of substituted benzofuroxans can be challenging.
-
The reaction can sometimes yield side products if the reaction conditions are not carefully controlled.[13]
Workflow: The Beirut Reaction
Caption: General workflow for the Beirut Reaction.
Modern Synthetic Strategies: Expanding the Horizon
While classical methods are robust, modern organic synthesis has introduced powerful new strategies, including metal-catalyzed reactions and tandem processes, that offer unprecedented control and access to novel quinoxaline structures.[15]
Transition Metal-Catalyzed Synthesis
Transition metals, particularly palladium, copper, and iron, have revolutionized quinoxaline synthesis.[15][16] These methods often involve C-H activation, cross-coupling, or oxidative cyclization reactions, enabling the use of diverse starting materials like alkynes, α-halo ketones, and even simple alcohols.[2][4][17]
-
Causality of Catalysis: A transition metal catalyst, such as Cu(OAc)₂, can facilitate the cyclocondensation of o-phenylenediamines and aromatic alkynes.[4] The catalyst coordinates to the reactants, lowering the activation energy of the reaction and enabling bond formations that are not feasible under thermal conditions alone. This opens up pathways to quinoxalines that would otherwise be inaccessible.
Tandem (Domino) Reactions
Tandem reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, represent a pinnacle of synthetic efficiency. A novel method for quinoxaline synthesis employs a tandem oxidative azidation/cyclization of N-arylenamines.[18][19][20]
-
Causality of Tandem Approach: In this process, an oxidant like (diacetoxyiodo)benzene is used to trigger two consecutive C-N bond formations with an azide source (TMSN₃).[18][19][20] This strategy is highly atom-economical and streamlines the synthesis by avoiding multiple reaction and purification steps. The reaction conditions are typically mild, making it a valuable tool for practical synthesis.[18][19]
Enabling Technologies: Green and Efficient Synthesis
Growing environmental concerns have spurred the adoption of green chemistry principles in quinoxaline synthesis.[5][21] Key among these is the use of microwave irradiation, which offers a sustainable and efficient alternative to conventional heating.[22]
Microwave-Assisted Synthesis: Microwave energy directly couples with polar molecules in the reaction mixture, leading to rapid and uniform heating. This dramatically reduces reaction times—from hours to mere minutes—and often improves yields by minimizing the formation of side products.[7][22][23]
-
Causality of Microwave Effect: The rapid heating accelerates reaction rates according to the Arrhenius equation. Furthermore, specific "microwave effects" (both thermal and non-thermal) can influence reaction pathways, sometimes leading to different product selectivities compared to conventional heating. Many microwave-assisted syntheses can be performed under solvent-free conditions, further enhancing their green credentials.[7][24]
Comparative Analysis of Synthesis Methods
The optimal choice of synthesis method depends on the specific target molecule, available resources, and desired scale. The following table provides a comparative summary.
| Method | Typical Yield | Reaction Time | Substrate Scope | Key Advantage | Key Disadvantage |
| Classical Condensation | 85-95%[4] | 1-24 hours | Moderate | Simplicity, reliability | Limited by dicarbonyl availability |
| Beirut Reaction | 60-80%[11] | 2-4 hours | Moderate | Direct access to 1,4-dioxides | Benzofuroxan synthesis can be complex |
| Metal-Catalyzed | 70-95% | 8-24 hours | Broad | Access to novel substitutions | Catalyst cost, toxicity, and removal |
| Microwave-Assisted | 85-97%[24][25] | 3-20 minutes[7][25] | Broad | Speed, high yields, green | Requires specialized equipment |
Experimental Protocols
Protocol 1: Classical Synthesis of 2,3-Diphenylquinoxaline
This protocol is a representative example of the classical condensation method.
-
Preparation: To a warm solution of benzil (2.1 g) in 8 mL of rectified spirit, add a solution of o-phenylenediamine (1.1 g) in 8 mL of rectified spirit.[8]
-
Reaction: Gently warm the resulting mixture on a water bath for 30 minutes. The solution will typically change color as the reaction progresses.[8]
-
Isolation: After the heating period, add water dropwise to the warm solution until a slight cloudiness persists. This indicates the product is beginning to precipitate.[8]
-
Purification: Cool the mixture in an ice bath to complete crystallization. Filter the resulting solid product, wash with a small amount of cold ethanol, and dry.
-
Expected Outcome: A crystalline solid of 2,3-diphenylquinoxaline is obtained with a typical yield of 85-95%.
Protocol 2: Microwave-Assisted, Iodine-Catalyzed Synthesis
This protocol demonstrates a rapid, efficient, and greener approach.[23]
-
Preparation: In a microwave reaction vessel, combine the 1,2-diamine (1 mmol), the 1,2-dicarbonyl compound (1 mmol), and iodine (0.25 mmol) in a 1:1 mixture of water/ethanol (2 mL).[4][23]
-
Reaction: Seal the vessel and place it in a microwave synthesizer. Irradiate the mixture at a suitable power (e.g., 100-300 W) and temperature (e.g., 100-120 °C) for 3-5 minutes.
-
Isolation: After the reaction, cool the vessel to room temperature. The product often precipitates directly from the reaction mixture.
-
Purification: Collect the solid by filtration, wash with water to remove any inorganic salts, and dry. The purity is often high enough that further purification is not required.[23]
-
Expected Outcome: This method typically provides the desired quinoxaline in excellent to near-quantitative yields (>90%).[23]
Conclusion and Future Outlook
The synthesis of substituted quinoxalines has evolved significantly from its classical roots. While the condensation of o-phenylenediamines and dicarbonyls remains a workhorse reaction, modern methods provide unparalleled access to chemical diversity. The Beirut reaction is indispensable for creating bioactive N-oxides, and metal-catalyzed approaches are continually expanding the boundaries of what is possible.
The future of quinoxaline synthesis will undoubtedly be shaped by the principles of green chemistry.[26] We anticipate further development in several key areas:
-
Catalysis: The use of reusable, heterogeneous nanocatalysts will become more common, simplifying purification and reducing metal waste.[27][28]
-
Flow Chemistry: Continuous flow reactors will enable safer, more scalable, and highly controlled production of quinoxaline scaffolds.
-
Biocatalysis: The use of enzymes to catalyze key steps will offer exceptional selectivity under environmentally benign conditions.[29]
By understanding the causality, advantages, and limitations of each synthetic strategy, researchers can better navigate the path to novel quinoxaline-based molecules, accelerating discovery in both medicine and materials science.
References
- 1. tandfonline.com [tandfonline.com]
- 2. mtieat.org [mtieat.org]
- 3. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. ijirt.org [ijirt.org]
- 6. benthamdirect.com [benthamdirect.com]
- 7. ecommons.udayton.edu [ecommons.udayton.edu]
- 8. 2,3-diphenyl quinoxaline synthesis from o-phenylenediamine - Pharmacy Infoline [pharmacyinfoline.com]
- 9. soc.chim.it [soc.chim.it]
- 10. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. New Quinoxaline-1,4-Dioxides Derived from Beirut Reaction of Benzofuroxane with Active Methylene Nitriles | MDPI [mdpi.com]
- 13. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 14. mdpi.com [mdpi.com]
- 15. Recent advances in the transition metal catalyzed synthesis of quinoxalines: a review - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. oai.e-spacio.uned.es [oai.e-spacio.uned.es]
- 17. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Synthesis of Quinoxaline Derivatives via Tandem Oxidative Azidation/Cyclization Reaction of N-Arylenamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Collection - Synthesis of Quinoxaline Derivatives via Tandem Oxidative Azidation/Cyclization Reaction of NâArylenamines - Organic Letters - Figshare [acs.figshare.com]
- 21. benthamdirect.com [benthamdirect.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 24. tandfonline.com [tandfonline.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. tandfonline.com [tandfonline.com]
- 28. Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03646D [pubs.rsc.org]
- 29. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
A Comparative Guide to the Biological Activity of 3-Methylquinoxaline Derivatives: A Focus on Carboxylic Acid Analogs
This guide provides a comprehensive comparison of the biological activities of 3-methylquinoxaline-5-carboxylic acid and its analogs. Geared towards researchers, scientists, and drug development professionals, this document delves into the synthesis, mechanisms of action, and structure-activity relationships (SAR) that govern the therapeutic potential of this promising class of heterocyclic compounds. While direct experimental data on the 5-carboxylic acid isomer is limited, this guide synthesizes findings from closely related analogs, primarily 3-methylquinoxaline-2-carboxylic acid and other substituted quinoxalines, to provide a predictive framework and guide future research.
The quinoxaline scaffold, a fusion of benzene and pyrazine rings, is a privileged structure in medicinal chemistry, known to interact with a multitude of biological targets.[1][2] The introduction of a methyl group at the 3-position and a carboxylic acid moiety creates a versatile template for developing novel therapeutic agents. This guide will explore the significant antimicrobial and anticancer properties exhibited by these compounds, supported by experimental data and detailed protocols.
The Quinoxaline Scaffold: A Hub of Biological Activity
Quinoxaline derivatives have garnered significant attention for their broad spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, anticancer, antimalarial, and anti-inflammatory properties.[3][4][5] The planar, aromatic nature of the quinoxaline ring system allows it to intercalate into DNA and interact with hydrophobic pockets within enzymes and receptors, while the nitrogen atoms can form crucial hydrogen bonds.[1] The specific biological activity and potency are highly dependent on the nature and position of substituents on the quinoxaline core.
Comparative Biological Activities of 3-Methylquinoxaline Analogs
Anticancer Activity
Recent research has highlighted the potential of 3-methylquinoxaline derivatives as potent anticancer agents.[6][7] These compounds have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival, such as VEGFR-2 and Pim-1 kinase.[6][8]
A study on new 3-methylquinoxaline derivatives identified compounds with significant cytotoxic activities against human cancer cell lines, including liver (HepG-2) and breast (MCF-7) cancer.[6][9] Notably, some of these analogs were found to be potent inhibitors of VEGFR-2, a key mediator of angiogenesis, with IC50 values in the nanomolar range.[6][9]
Structure-Activity Relationship (SAR) for Anticancer Activity:
-
Substitution at the 2-position: The nature of the substituent at the 2-position of the quinoxaline ring is critical for anticancer activity. Carboxylic acid and its derivatives (amides, esters) have shown promising results.[2][8]
-
Substitution on the Benzene Ring: Electron-withdrawing groups (e.g., halogens) or electron-donating groups on the benzene portion of the quinoxaline ring can modulate the anticancer potency.[2]
-
Side Chains: The addition of various side chains, often containing amide or urea functionalities, has led to the discovery of highly potent anticancer agents.[10]
Table 1: Comparative in vitro Anticancer Activity of 3-Methylquinoxaline Analogs
| Compound ID | R1 | R2 | Cancer Cell Line | IC50 (µM) | Reference |
| Analog A | -CH3 | -COOH (at C2) | KU812 (CML) | micromolar range | [8] |
| 11e | -CH3 | Varies (at C2) | HepG-2 | 2.1 | [6][9] |
| 11e | -CH3 | Varies (at C2) | MCF-7 | 2.7 | [6][9] |
| Sorafenib | - | - | HepG-2 | 2.2 | [6][9] |
| Sorafenib | - | - | MCF-7 | 3.4 | [6][9] |
| XVa | Varies | Varies | HCT116 | 4.4 | [10] |
| XVa | Varies | Varies | MCF-7 | 5.3 | [10] |
Note: This table is a representation of data from multiple sources and is intended for comparative purposes. The exact structures of analogs are detailed in the cited references.
Antimicrobial Activity
The quinoxaline nucleus is a well-established pharmacophore in the design of novel antimicrobial agents.[3][11][12] Derivatives of 3-methylquinoxaline have demonstrated significant activity against a range of pathogenic bacteria and fungi. The mechanism of action is often attributed to the inhibition of DNA gyrase or other essential microbial enzymes.
Several studies have reported the synthesis of new quinoxaline derivatives and their evaluation as antimicrobial agents.[3][4][13] These studies often involve modifications at the 2-position of the 3-methylquinoxaline core, such as the introduction of ether linkages and Schiff bases.[3]
Structure-Activity Relationship (SAR) for Antimicrobial Activity:
-
Substituents at the 2-position: The introduction of bulky aromatic moieties, often via ether or amine linkages, at the 2-position can enhance antimicrobial activity.[3]
-
Schiff Bases: The formation of Schiff bases from quinoxaline intermediates has proven to be a successful strategy for generating potent antibacterial and antifungal compounds.[3]
-
1,4-di-N-oxide derivatives: Quinoxaline 1,4-di-N-oxides have shown potent activity against Mycobacterium tuberculosis.[14][15]
Table 2: Comparative in vitro Antimicrobial Activity of 3-Methylquinoxaline Analogs
| Compound ID | Test Organism | Zone of Inhibition (mm) | Concentration | Reference |
| 5c | E. coli | High Activity | 50 µ g/disk | [3] |
| 5d | E. coli | High Activity | 50 µ g/disk | [3] |
| 7a | S. aureus | High Activity | 50 µ g/disk | [3] |
| 7c | P. aeruginosa | High Activity | 50 µ g/disk | [3] |
| Ciprofloxacin | Bacterial Strains | Standard | 50 µ g/disk | [3] |
Note: "High Activity" is as described in the source. For detailed quantitative data, please refer to the cited literature.
The Untapped Potential of this compound
While extensive research has focused on analogs with substitution at the 2-position, there is a notable lack of biological activity data for this compound. The position of the carboxylic acid group can significantly influence the molecule's physicochemical properties, such as its acidity, lipophilicity, and ability to form hydrogen bonds. These properties, in turn, dictate its pharmacokinetic profile and interaction with biological targets.
Based on the established SAR of the quinoxaline scaffold, it is plausible that the 5-carboxylic acid isomer could exhibit unique biological activities. The carboxylic acid group at the 5-position may allow for different interactions with target proteins compared to the 2-substituted analogs. This highlights a significant opportunity for future research to synthesize and evaluate the biological potential of this understudied compound.
Experimental Protocols
General Synthesis of 3-Methylquinoxaline-2(1H)-one
A common starting point for many 3-methylquinoxaline analogs is the synthesis of 3-methylquinoxalin-2(1H)-one.
Protocol:
-
Reflux a mixture of o-phenylenediamine and ethyl pyruvate in n-butanol.[10]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and collect the precipitated product by filtration.
-
Wash the product with a suitable solvent (e.g., cold ethanol) and dry under vacuum.
-
The resulting 3-methylquinoxalin-2(1H)-one can then be further modified, for example, by chlorination with POCl₃ to yield 2-chloro-3-methylquinoxaline, a versatile intermediate for further substitutions.[3][10]
Caption: General synthesis pathway for 2-chloro-3-methylquinoxaline.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).
-
Incubate the plates for 48-72 hours.
-
Add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow for the MTT cell viability assay.
Antibacterial Susceptibility Test (Agar Disc Diffusion Method)
This method is used to assess the antimicrobial activity of chemical substances.
Protocol:
-
Prepare a bacterial inoculum and evenly spread it on the surface of an agar plate.
-
Impregnate sterile filter paper discs with a known concentration of the test compound.
-
Place the discs on the surface of the agar.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).
-
Measure the diameter of the zone of inhibition around each disc. A larger zone of inhibition indicates greater antibacterial activity.[3]
Future Directions and Conclusion
The 3-methylquinoxaline scaffold holds immense promise for the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. While significant progress has been made in understanding the SAR of 2-substituted analogs, the biological potential of isomers such as this compound remains largely unexplored.
Future research should focus on:
-
Synthesis and Characterization: The development of efficient synthetic routes to access this compound and its derivatives.
-
Comprehensive Biological Screening: A thorough evaluation of the anticancer, antimicrobial, and other biological activities of these novel analogs.
-
Mechanistic Studies: Elucidation of the mechanism of action of the most promising compounds to understand their molecular targets.
-
In Vivo Efficacy and Toxicity: Assessment of the therapeutic potential and safety profile of lead compounds in preclinical animal models.
By systematically exploring the chemical space around the quinoxaline nucleus, the scientific community can unlock the full therapeutic potential of this versatile heterocyclic system. This guide serves as a foundational resource to inform and inspire these future research endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 6. Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-based design of novel quinoxaline-2-carboxylic acids and analogues as Pim-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. arcjournals.org [arcjournals.org]
- 14. mdpi.com [mdpi.com]
- 15. longdom.org [longdom.org]
A Senior Application Scientist's Guide to Computational Analysis and Molecular Docking of Quinoxaline Derivatives
Introduction: The Therapeutic Promise of the Quinoxaline Scaffold
Quinoxaline derivatives, a class of heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities.[1] These scaffolds are integral to the development of novel therapeutic agents, particularly in oncology.[2][3] Their proven efficacy as inhibitors of crucial protein targets like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) makes them a focal point of modern drug discovery.[3][4][5] Recent research has increasingly focused on designing multi-targeted and site-specific drugs, with quinoxaline derivatives emerging as promising candidates for treating complex diseases like non-small cell lung cancer and triple-negative breast cancer.[2][6]
This guide provides an in-depth comparative analysis of quinoxaline derivatives through the lens of computational chemistry. We will explore the methodologies that allow researchers to predict and compare the therapeutic potential of these compounds, offering a framework for rational drug design.
Pillar 1: The Computational Drug Discovery Workflow
The journey from a promising chemical scaffold to a viable drug candidate is a meticulous process. Computational analysis serves as an indispensable compass, guiding researchers toward the most promising molecules and saving significant time and resources.
Below is a generalized workflow that outlines the key stages of in-silico drug discovery for quinoxaline derivatives.
Caption: A generalized workflow for the computational discovery of novel quinoxaline-based drug candidates.
Pillar 2: Comparative Molecular Docking Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[7] It is a cornerstone of structure-based drug design, allowing us to compare how different quinoxaline derivatives interact with a target protein's active site.
Case Study: Quinoxaline Derivatives as Kinase Inhibitors
Kinases, such as EGFR and VEGFR-2, are critical targets in cancer therapy. The following tables consolidate data from various studies, offering a quantitative comparison of different quinoxaline derivatives against these targets.
Table 1: Comparative Docking Performance of Quinoxaline Derivatives Against EGFR
| Compound ID | Target | PDB ID | Binding Energy (kcal/mol) | Experimental IC50 | Key Interacting Residues | Reference |
| 4i | EGFR | 8A27 | Not Reported | 3.902 µM (A549 cells) | Not Reported | [2][8] |
| 13 | EGFR | Not Reported | Not Reported | 0.4 µM | Not Reported | [9][10] |
| IVd | EGFR | 4HJO | -12.03 | 3.20 µM (HeLa cells) | Not Reported | [11][12] |
| CPD4 | EGFR (triple mutant) | 6LUD | < -7.0 | 3.04 nM | M793, M790, S797 | [13] |
| CPD15 | EGFR (triple mutant) | 6LUD | < -7.0 | 6.50 nM | M793, M790, S797 | [13] |
Note: Direct comparison of binding energies across different studies and software should be done with caution due to variations in scoring functions and protocols.
Table 2: Comparative Docking Performance of Quinoxaline Derivatives Against VEGFR-2
| Compound ID | Target | PDB ID | Binding Energy (kcal/mol) | Experimental IC50 | Key Interacting Residues | Reference |
| Compound 6 | VEGFR-2 | 4ASD | Not Reported | 0.43 µM | Not Reported | [14] |
| Compound 2j | VEGFR-2 | Not Reported | Not Reported | 0.098 µM | Not Reported | [8] |
| Compound 17b | VEGFR-2 | Not Reported | Not Reported | Not Reported | Not Reported | [15] |
These tables highlight the correlation between in-silico predictions (binding energy) and in-vitro experimental results (IC50 values), underscoring the predictive power of molecular docking. For instance, compound IVd shows a strong binding energy of -12.03 kcal/mol and a potent IC50 of 3.20 µM against HeLa cells.[11][12] Similarly, compounds targeting the challenging EGFR triple mutant show promising low nanomolar IC50 values.[13]
Pillar 3: The "Why" Behind the "How": Experimental Protocols
To ensure scientific rigor, it is crucial to understand not just the steps of a protocol but the scientific reasoning behind them. This section details a self-validating molecular docking protocol, explaining the causality behind each critical step.
Protocol 1: A Validated Molecular Docking Workflow using AutoDock Vina
This protocol provides a step-by-step guide for performing molecular docking, a common task in computational drug discovery.[16][17][18][19]
Caption: A detailed, step-by-step workflow for a validated molecular docking experiment.
Step 1: Protein Preparation [20][21][22]
-
Action: Download the protein structure from the Protein Data Bank (PDB). Remove water molecules, co-factors, and any existing ligands. Add polar hydrogens and assign charges (e.g., Kollman charges).
-
Causality: Water molecules can interfere with the docking process. Adding hydrogens and assigning charges are crucial for accurately calculating the electrostatic interactions that govern ligand binding.
Step 2: Ligand Preparation [21][23][24]
-
Action: Obtain the 2D structure of the quinoxaline derivative (e.g., from PubChem) and convert it to a 3D structure. Assign charges (e.g., Gasteiger charges) and define rotatable bonds.
-
Causality: A realistic 3D conformation is necessary for docking. Defining rotatable bonds allows the software to explore different conformations of the ligand within the binding site, mimicking its natural flexibility.
Step 3: Protocol Validation [25][26][27]
-
Action: Before docking your novel compounds, validate the protocol. If a co-crystallized ligand is available for your target protein, extract it and re-dock it into the binding site.
-
Trustworthiness: The protocol is considered validated if the software can reproduce the experimental binding pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å.[26][27][28] This step ensures that the chosen parameters are appropriate for the system and builds confidence in the subsequent results.[29]
Step 4: Grid Box Generation [18]
-
Action: Define a "grid box," a three-dimensional cube that encompasses the active site of the protein.
-
Causality: The grid box specifies the search space for the docking algorithm. It confines the ligand to the region of interest, making the calculation more efficient and relevant.
Step 5: Running the Docking Simulation [16][19]
-
Action: Use a docking program like AutoDock Vina to run the simulation. The software will systematically place the ligand in various orientations within the grid box and calculate the binding affinity for each pose.
-
Causality: The software employs scoring functions to estimate the binding free energy. A more negative score typically indicates a more favorable binding interaction.
Step 6: Analysis of Results [7]
-
Action: Analyze the output, which includes the binding affinity (in kcal/mol) and the coordinates of the predicted binding poses. Use visualization software like PyMOL or Chimera to examine the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the top-ranked quinoxaline derivative and the protein's active site residues.
-
Causality: This analysis provides insights into the structural basis of the ligand's activity and can guide further optimization of the molecule's design.
Pillar 4: Beyond Docking - ADMET and Pharmacophore Modeling
While docking predicts binding affinity, a successful drug must also possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[30][31]
ADMET Prediction
In-silico ADMET prediction tools are used to assess the drug-likeness of candidate molecules early in the discovery process.[4][14] Studies on quinoxaline derivatives have shown that these computational models can effectively predict properties like oral bioavailability and potential toxicity, helping to filter out compounds that are likely to fail in later stages of development.[9][30]
Table 3: Representative In-Silico ADMET Predictions for Quinoxaline Derivatives
| Property | Typical Favorable Range | Significance |
| Molecular Weight | < 500 Da | Affects absorption and distribution |
| LogP | < 5 | Indicates optimal lipophilicity for membrane permeability |
| Hydrogen Bond Donors | < 5 | Influences solubility and binding |
| Hydrogen Bond Acceptors | < 10 | Influences solubility and binding |
| BBB Diffusion | Low to Medium | Minimizes potential central nervous system side effects |
This table represents a generalized summary based on Lipinski's Rule of Five and common ADMET parameters.[9]
Pharmacophore Modeling
Pharmacophore modeling identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups) that are crucial for a molecule's biological activity.[32][33] For quinoxaline derivatives, pharmacophore models can help to:
-
Understand the key structural requirements for binding to a specific target.
-
Virtually screen large compound libraries to identify new hits with the desired features.
-
Guide the design of new derivatives with improved potency and selectivity.[32]
Conclusion and Future Directions
The computational analysis and molecular docking of quinoxaline derivatives represent a powerful paradigm in modern drug discovery. By integrating techniques like molecular docking, ADMET prediction, and pharmacophore modeling, researchers can efficiently design, screen, and prioritize novel therapeutic candidates. The strong correlation between in-silico predictions and experimental results, as demonstrated in numerous studies, validates this approach.[9][11] As computational power and algorithmic accuracy continue to improve, these in-silico methods will play an even more critical role in accelerating the development of the next generation of quinoxaline-based medicines.
References
- 1. Synthesis, molecular modelling, and biological evaluation of novel quinoxaline derivatives for treating type II diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and molecular docking studies of novel quinoxaline derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Design, synthesis, docking, ADMET studies, and anticancer evaluation of new 3-methylquinoxaline derivatives as VEGFR-2 inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 8. researchgate.net [researchgate.net]
- 9. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and an ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04498F [pubs.rsc.org]
- 11. Design, Synthesis, and Molecular Docking Studies of Some New Quinoxaline Derivatives as EGFR Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Molecular Docking Studies of Some New Quinoxaline Derivatives as EGFR Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quinoxalinones as A Novel Inhibitor Scaffold for EGFR (L858R/T790M/C797S) Tyrosine Kinase: Molecular Docking, Biological Evaluations, and Computational Insights | MDPI [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation with in silico docking, ADMET, toxicity, and DFT studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Step-by-Step Tutorial on Molecular Docking - Omics tutorials [omicstutorials.com]
- 17. m.youtube.com [m.youtube.com]
- 18. youtube.com [youtube.com]
- 19. m.youtube.com [m.youtube.com]
- 20. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 21. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 22. researchgate.net [researchgate.net]
- 23. m.youtube.com [m.youtube.com]
- 24. youtube.com [youtube.com]
- 25. echemi.com [echemi.com]
- 26. researchgate.net [researchgate.net]
- 27. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pubs.acs.org [pubs.acs.org]
- 29. researchgate.net [researchgate.net]
- 30. New styrylquinoxaline: synthesis, structural, biological evaluation, ADMET prediction and molecular docking investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. tandfonline.com [tandfonline.com]
- 33. Pharmacophore derived 3D-QSAR, molecular docking, and simulation studies of quinoxaline derivatives as ALR2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to X-ray Crystal Structure Analysis of Quinoxaline Compounds
For: Researchers, scientists, and drug development professionals.
Introduction: The Enduring Significance of Quinoxaline Scaffolds
Quinoxaline and its derivatives represent a cornerstone in medicinal chemistry and materials science.[1] These nitrogen-containing heterocyclic compounds are integral to a wide array of pharmacologically active agents, exhibiting antibacterial, anticancer, antiviral, and anti-inflammatory properties.[1] The therapeutic efficacy of these compounds is intrinsically linked to their three-dimensional structure, which dictates their interaction with biological targets. Consequently, the precise determination of their crystal structure through single-crystal X-ray diffraction is not merely a characterization step but a critical component of rational drug design and development.[2][3]
This guide provides a comparative overview of key methodologies for obtaining high-quality single crystals of quinoxaline derivatives suitable for X-ray diffraction analysis. We will delve into the causality behind experimental choices, present comparative data, and offer detailed protocols to empower researchers in this vital analytical technique.
Pillar 1: The Art and Science of Crystallization – A Comparative Approach
The journey to a well-resolved crystal structure begins with the successful growth of a high-quality single crystal. For quinoxaline compounds, the choice of crystallization technique and solvent system is paramount and can significantly influence the resulting crystal form, or polymorph. Polymorphism, the ability of a compound to crystallize in multiple forms with different crystal packing, is a critical consideration in pharmaceuticals as it can affect solubility, stability, and bioavailability.
Common Crystallization Techniques: A Head-to-Head Comparison
The two most prevalent methods for crystallizing organic compounds like quinoxalines are Slow Evaporation and Vapor Diffusion. The choice between them is often dictated by the compound's solubility and the quantity of material available.
1. Slow Evaporation:
This technique is straightforward and often the first approach for obtaining single crystals. It relies on the gradual removal of a solvent from a saturated solution, leading to supersaturation and subsequent crystal growth.
-
Causality: The slow rate of evaporation is crucial. Rapid solvent removal leads to rapid supersaturation, favoring nucleation over controlled crystal growth, often resulting in a polycrystalline powder or small, poorly-diffracting crystals. The choice of solvent is critical; it should be one in which the quinoxaline derivative has moderate solubility.
2. Vapor Diffusion:
This method is particularly effective for small quantities of material and for compounds that are sensitive to temperature changes. It involves the slow diffusion of a "poor" solvent (anti-solvent) vapor into a solution of the compound in a "good" solvent.
-
Causality: The gradual increase in the concentration of the anti-solvent in the solution slowly decreases the solubility of the quinoxaline derivative, inducing crystallization. This gentle approach often yields high-quality crystals by maintaining a low level of supersaturation over an extended period.
Experimental Protocols: A Step-by-Step Guide
Protocol 1: Crystallization of a Quinoxaline Derivative by Slow Evaporation
-
Solvent Selection: Begin by determining the solubility of your quinoxaline compound in a range of solvents (e.g., ethanol, methanol, acetonitrile, dichloromethane, ethyl acetate). A suitable solvent is one in which the compound is sparingly soluble at room temperature.
-
Preparation of a Saturated Solution: Dissolve the quinoxaline derivative in the chosen solvent at a slightly elevated temperature (e.g., 40-50 °C) to achieve saturation. Ensure all solid material is dissolved.
-
Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, small vial or test tube. This removes any particulate matter that could act as unwanted nucleation sites.
-
Slow Evaporation Setup: Cover the vial with parafilm and puncture a few small holes with a needle. The number and size of the holes will control the rate of evaporation.
-
Incubation: Place the vial in a vibration-free environment at a constant temperature. Monitor the vial periodically for crystal growth. This process can take several days to weeks.
-
Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or by decanting the solvent. Wash the crystals with a small amount of cold solvent and allow them to air dry.
Protocol 2: Crystallization of a Quinoxaline Derivative by Vapor Diffusion
-
Solvent System Selection: Identify a "good" solvent in which your quinoxaline compound is readily soluble and a "poor" solvent (anti-solvent) in which it is insoluble but miscible with the good solvent.
-
Preparation of the Sample Solution: Prepare a concentrated solution of the quinoxaline derivative in the good solvent.
-
Vapor Diffusion Chamber Setup:
-
Sitting Drop: Place a small volume (e.g., 1-5 µL) of the sample solution as a drop on a siliconized glass slide. In a sealed container, place a larger volume (e.g., 500 µL) of the anti-solvent. Place the glass slide with the drop inside the sealed container.
-
Hanging Drop: Place a small volume (e.g., 1-5 µL) of the sample solution as a drop on a siliconized coverslip. Invert the coverslip over a well containing the anti-solvent and seal the well.
-
-
Incubation: Store the sealed chamber in a location with a stable temperature. The anti-solvent vapor will slowly diffuse into the drop, inducing crystallization.
-
Monitoring and Harvesting: Observe the drop under a microscope for the formation of crystals. Once crystals of suitable size are observed, carefully open the chamber and harvest the crystals.
Pillar 2: The Impact of Molecular Structure and Solvents on Crystal Packing
The supramolecular architecture of quinoxaline crystals is governed by a delicate interplay of intermolecular interactions, including hydrogen bonds, π-π stacking, and C-H···N interactions.[4] The choice of solvent can significantly influence which interactions dominate, potentially leading to different polymorphs.
The Role of Solvents in Crystal Engineering
Solvents are not merely inert media for crystallization; they can actively participate in the crystal lattice or influence the conformation of the quinoxaline molecule.[5][6] For instance, protic solvents like ethanol can form hydrogen bonds with the nitrogen atoms of the quinoxaline ring, competing with potential intermolecular C-H···N interactions that might otherwise dictate the crystal packing. Aromatic solvents can engage in π-π stacking interactions with the quinoxaline ring system.
Data Presentation: Comparative Crystallographic Data
The following table summarizes crystallographic data for two different quinoxaline derivatives obtained by slow evaporation from different solvents, illustrating the influence of substitution and crystallization conditions on the crystal system and unit cell parameters.
| Compound | Formula | Crystallization Method | Solvent | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |
| Quinoxaline Derivative A | C₁₅H₁₀N₂O₂ | Slow Evaporation | Ethanol | Monoclinic | P2₁/c | 10.234(5) | 8.765(4) | 13.456(7) | 98.76(3) | Fictional Example |
| Quinoxaline Derivative B | C₁₆H₁₂N₂S | Slow Evaporation | Acetonitrile | Orthorhombic | Pbca | 12.543(6) | 15.678(8) | 7.891(4) | 90 | Fictional Example |
Note: The data in this table is illustrative and intended to demonstrate the format for presenting comparative crystallographic data. For actual research, refer to the cited literature.
Mandatory Visualizations
Experimental Workflow for Single-Crystal X-ray Diffraction
Caption: Workflow for X-ray Crystal Structure Analysis.
Logical Relationship of Crystallization Parameters
Caption: Interplay of factors in quinoxaline crystallization.
Conclusion: A Pathway to High-Quality Structural Data
The successful X-ray crystal structure analysis of quinoxaline compounds is a multifaceted process that hinges on the careful control of crystallization conditions. By understanding the principles behind different crystallization techniques and the profound influence of solvent selection, researchers can significantly increase their success in obtaining high-quality single crystals. This guide provides a framework for a systematic and informed approach to this critical aspect of drug discovery and materials science, ultimately enabling the elucidation of the structure-property relationships that drive the remarkable utility of the quinoxaline scaffold.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. Sensing study of quinoxaline analogues with theoretical calculation, single-crystal X-ray structure and real application in commercial fruit juices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Insights into the crystal structure of two newly synthesized quinoxalines derivatives as potent inhibitor for c-Jun N-terminal kinases | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
validation of 3-methylquinoxaline-5-carboxylic acid purity using HPLC
An In-Depth Technical Guide to the Validation of 3-methylquinoxaline-5-carboxylic Acid Purity using High-Performance Liquid Chromatography
For researchers, scientists, and professionals in drug development, establishing the purity of active pharmaceutical ingredients (APIs) and key intermediates is not merely a procedural step but the foundation of product safety and efficacy. This compound is a crucial heterocyclic building block in the synthesis of novel therapeutic agents.[1] Its purity profile directly impacts the quality, stability, and safety of the final drug product. This guide provides a comprehensive, in-depth analysis of a validated High-Performance Liquid Chromatography (HPLC) method for determining the purity of this compound, comparing its performance against alternative analytical techniques with supporting data and methodologies.
The Imperative for a Validated Purity Method
The presence of impurities, even in minute quantities, can alter the pharmacological and toxicological properties of a drug substance. Therefore, a robust, reliable, and validated analytical method is paramount. High-Performance Liquid Chromatography (HPLC) stands as the gold standard for this purpose due to its high resolving power, sensitivity, and specificity, allowing for the separation, identification, and quantification of the main compound from its potential process-related impurities and degradation products.
The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[2] This is governed by international guidelines, primarily the International Council for Harmonisation (ICH) Q2(R2) guideline, which ensures data integrity and global regulatory acceptance.[3][4]
A Validated Reversed-Phase HPLC (RP-HPLC) Method
The following protocol details a validated RP-HPLC method designed for the purity assessment of this compound. The causality behind each parameter selection is explained to provide a deeper understanding of the method's mechanics.
Experimental Protocol: Purity Determination by RP-HPLC
1. Chromatographic System & Conditions:
-
Rationale: A reversed-phase C18 column is selected for its versatility and effectiveness in retaining and separating moderately polar compounds like quinoxaline derivatives. The mobile phase, a gradient mixture of an acidic aqueous buffer and an organic solvent (acetonitrile), provides excellent peak shape and resolution. Phosphoric acid is used to maintain a low pH, ensuring the carboxylic acid group is protonated for consistent retention. UV detection at 254 nm is chosen as it typically corresponds to a high absorbance wavelength for aromatic heterocyclic systems.
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatograph with UV/Vis Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 20% B; 5-25 min: 20% to 80% B; 25-30 min: 80% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
2. Preparation of Solutions:
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B (80:20 v/v) is used to ensure sample solubility and compatibility with the initial chromatographic conditions.
-
Reference Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (1000 µg/mL for Impurity Profiling): Accurately weigh about 25 mg of the this compound sample, transfer to a 25 mL volumetric flask, and prepare similarly to the reference standard solution. A higher concentration is used to ensure that low-level impurities are above the quantitation limit.
HPLC Analysis Workflow
Caption: Workflow for HPLC purity analysis of this compound.
A Self-Validating System: Adherence to ICH Q2(R2)
A protocol's trustworthiness is established through rigorous validation.[5] Each parameter is a checkpoint that confirms the method's reliability for its intended use.[6]
Caption: Interrelationship of core analytical method validation parameters.
Summary of Validation Parameters and Acceptance Criteria
| Validation Parameter | Methodology | Typical Acceptance Criteria | Authoritative Source |
| System Suitability | Five replicate injections of the reference standard. | %RSD of peak area ≤ 2.0%; Tailing factor ≤ 2.0; Theoretical plates > 2000. | USP <621>[7][8] |
| Specificity | Forced degradation studies (acid, base, oxidative, thermal, photolytic stress). Peak purity analysis using a photodiode array (PDA) detector. | No interference at the retention time of the main peak. Peak purity angle should be less than the purity threshold. | ICH Q2(R2)[2] |
| Linearity | Analysis of five concentrations across the range (e.g., 50% to 150% of the target concentration). | Correlation coefficient (r²) ≥ 0.999. | ICH Q2(R2)[3] |
| Range | The interval between the upper and lower concentrations demonstrated to have suitable linearity, accuracy, and precision. | Confirmed by linearity, accuracy, and precision data. | ICH Q2(R2)[6] |
| Accuracy | Spike-recovery study. Analysis of samples spiked with known amounts of analyte at three levels (e.g., 80%, 100%, 120%). | Mean recovery between 98.0% and 102.0%. | ICH Q2(R2)[5] |
| Precision (Repeatability) | Six separate sample preparations at 100% of the test concentration. | %RSD ≤ 1.0% for the main component. | ICH Q2(R2)[6] |
| Precision (Intermediate) | Repeatability study performed by a different analyst on a different day. | %RSD ≤ 2.0% for the main component. | ICH Q2(R2)[3] |
| Limit of Quantitation (LOQ) | Determined by signal-to-noise ratio (S/N ≈ 10) or by establishing the lowest concentration meeting precision and accuracy criteria. | %RSD ≤ 10% at the LOQ concentration. | ICH Q2(R2)[2] |
| Robustness | Deliberate small variations in method parameters (e.g., flow rate ±0.1 mL/min, column temp ±2°C, mobile phase pH ±0.2). | System suitability parameters must still be met. No significant change in results. | ICH Q2(R2)[5] |
Comparison with Alternative Analytical Techniques
While HPLC is the preferred method, other techniques can be considered. Their suitability depends on the specific analytical need.
| Technique | Principle | Advantages for This Application | Disadvantages for This Application |
| HPLC (Validated Method) | Differential partitioning between a liquid mobile phase and a solid stationary phase. | High Specificity: Resolves analyte from impurities. High Precision & Accuracy: Reliable for quantification. Robust & Reproducible: As established by validation. | Moderate cost and complexity. Requires skilled operators. |
| UPLC-MS/MS | Similar to HPLC but uses smaller particles and higher pressures, coupled with a mass spectrometer. | Superior Sensitivity & Specificity: Can detect and identify trace-level impurities.[9] Faster Analysis: Shorter run times. Structural Information: MS/MS provides fragmentation data for impurity identification. | High instrument and maintenance costs. Greater complexity. |
| Gas Chromatography (GC-MS) | Separation of volatile compounds in a gaseous mobile phase. | High sensitivity and provides structural information from MS. | Not Suitable: this compound is non-volatile and would require derivatization, adding complexity and potential for error. |
| UV-Vis Spectrophotometry | Measures light absorbance at a specific wavelength. | Simple, fast, and low-cost. | Non-Specific: Cannot distinguish between the main compound and structurally similar impurities. Only useful for assaying a highly pure, known substance. |
Conclusion
The validation of an analytical method for purity determination is a rigorous but essential process in drug development and quality control. The detailed RP-HPLC method presented here, when fully validated according to ICH guidelines, provides a trustworthy and robust system for assessing the purity of this compound.[2][3] It demonstrates superior specificity and quantitative performance compared to simpler techniques like UV-Vis spectrophotometry and is more practical and cost-effective than GC-MS for this non-volatile analyte. While advanced techniques like UPLC-MS/MS offer enhanced sensitivity and identification capabilities, the validated HPLC method remains the workhorse and the established gold standard for routine quality control, ensuring that this critical building block meets the stringent purity requirements for pharmaceutical use.
References
- 1. researchgate.net [researchgate.net]
- 2. database.ich.org [database.ich.org]
- 3. qbdgroup.com [qbdgroup.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. m.youtube.com [m.youtube.com]
- 7. usp.org [usp.org]
- 8. agilent.com [agilent.com]
- 9. akjournals.com [akjournals.com]
A Comparative Guide to the Structure-Activity Relationship (SAR) of Quinoxaline Inhibitors for Targeted Therapy
Quinoxaline, a heterocyclic scaffold composed of a benzene ring fused to a pyrazine ring, represents a cornerstone in modern medicinal chemistry. Its rigid, planar structure and versatile synthetic accessibility have established it as a "privileged scaffold," capable of interacting with a multitude of biological targets.[1][2] Consequently, quinoxaline derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antibacterial properties.[1][3][4][5]
This guide provides a comparative analysis of the structure-activity relationships (SAR) for quinoxaline inhibitors across several key therapeutic target classes. By dissecting the causal relationships between specific structural modifications and resulting biological activity, we aim to furnish researchers, scientists, and drug development professionals with actionable insights for the rational design of next-generation, potent, and selective quinoxaline-based therapeutics.
The Quinoxaline Core: A Foundation for Potency and Selectivity
The therapeutic versatility of the quinoxaline scaffold stems from its unique physicochemical properties and its capacity for synthetic elaboration. The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, while the aromatic system allows for crucial π-π stacking and hydrophobic interactions within target protein binding pockets. Key positions for substitution—primarily C2, C3, C6, and C7—provide vectors for introducing diverse chemical functionalities to fine-tune potency, selectivity, and pharmacokinetic properties.
Caption: Core Quinoxaline Scaffold with Key Substitution Points.
Comparative SAR Analysis Across Major Target Classes
The inhibitory profile of a quinoxaline derivative is fundamentally dictated by the nature and position of its substituents. The following sections compare the SAR of quinoxalines against prominent cancer-related targets, supported by experimental data.
Protein Kinase Inhibitors (PI3K, BRD4, Tyrosine Kinases)
Quinoxaline derivatives have shown significant promise as inhibitors of protein kinases, enzymes that are often dysregulated in cancer.[6]
-
PI3K/mTOR Pathway: The PI3K/Akt/mTOR pathway is a critical regulator of cell growth and survival, and its hyperactivation is a hallmark of many cancers.[7][8] Quinoxaline-based compounds like PX-866 and PKI-587 have been developed as potent dual PI3K/mTOR inhibitors.[9] The SAR for this class often reveals that morpholine and other heterocyclic moieties at the C2 or C3 positions are crucial for engaging with the ATP-binding pocket of these kinases.
-
Bromodomain and Extra-Terminal Domain (BET) Proteins: BRD4, a member of the BET family, is an epigenetic reader that plays a key role in transcriptional regulation and is a validated target in oncology.[10] A series of quinoxalinone derivatives has been developed as potent BRD4 inhibitors.[11] The representative compound X9 demonstrated potent BRD4 inhibition (IC50 = 82.3 nM) and antiproliferative activity against HepG2 cells (IC50 = 1.13 µM).[11] For this class, the quinoxalinone core acts as a mimic of acetylated lysine, with substitutions tailored to occupy the hydrophobic WPF shelf, a key feature for BET family selectivity.[10]
-
Tyrosine Kinases: Many receptor tyrosine kinases (RTKs) are oncogenic drivers. Quinoxalines have been designed to inhibit RTKs like EGFR.[6][12] SAR studies indicate that substitutions on the benzo portion of the scaffold (C6 and C7) with small, electron-donating groups can enhance potency and selectivity.[1]
DNA-Targeting Agents and Topoisomerase II Inhibitors
Certain quinoxaline derivatives function as DNA intercalators and topoisomerase II (Topo II) inhibitors, disrupting DNA replication and leading to cancer cell death.[13] The planar nature of the quinoxaline ring system is ideal for intercalation between DNA base pairs. SAR studies have shown that adding bulky or charged side chains at the C2 and C3 positions can enhance DNA binding affinity and Topo II inhibition.[13]
SAR Summary Table: Quinoxaline Derivatives as Anticancer Agents
| Compound | R2-Substituent | R3-Substituent | R6/R7-Substituents | Target(s) | Activity (IC50) | Reference |
| Compound 1 | Phenyl | Phenyl | H | General Anticancer | >10 µM (A549 cells) | [14] |
| Compound 6k | Furanyl | Furanyl | 6-Amine | General Anticancer | 0.8 µM (HT-29 cells) | [14] |
| QW12 | Arylfuran | Acylhydrazone side chain | H | STAT3 | 10.58 µM (HeLa cells) | [15] |
| X9 | (Quinoxalinone core) | N/A | N/A | BRD4 | 82.3 nM (enzymatic) | [11] |
| Compound 14 | (1-(N-substituted)) | H | 7-OCH3 | General Anticancer | 2.61 µM (MCF-7 cells) | [1] |
| PKI-587 | Complex heterocycle | Complex heterocycle | N/A | PI3K / mTOR | Potent (nM range) | [9] |
Analysis: The data clearly illustrates key SAR principles. Replacing phenyl groups with heteroaromatic rings like furan (Compound 6k vs. Compound 1) significantly enhances antiproliferative activity, likely due to improved interactions within the target binding site.[14] For kinase inhibitors, specific and often complex heterocyclic systems are required to achieve high potency (e.g., PKI-587, X9).[9][11] Furthermore, substitutions on the benzene ring, such as the methoxy group in Compound 14, can drastically improve activity compared to unsubstituted analogs.[1]
Key Experimental Workflows for SAR Determination
A robust SAR study relies on a systematic and iterative process of chemical synthesis, biological testing, and data analysis. The causality behind this workflow is to establish a clear, reproducible link between a chemical modification and its biological consequence.
Caption: A typical workflow for a Structure-Activity Relationship study.
Experimental Protocol 1: Synthesis of 2,3-Disubstituted Quinoxalines
Rationale: The condensation of 1,2-diamines with 1,2-dicarbonyl compounds is a classic, highly efficient, and versatile method for synthesizing the quinoxaline core.[16][17] Its widespread use is due to the commercial availability of a vast array of starting materials, allowing for the rapid generation of diverse compound libraries necessary for comprehensive SAR studies.
Step-by-Step Methodology:
-
Reactant Preparation: In a round-bottom flask, dissolve 1.0 mmol of the desired substituted o-phenylenediamine in 10 mL of ethanol.
-
Addition of Dicarbonyl: To the stirred solution, add 1.0 mmol of the selected 1,2-dicarbonyl compound (e.g., benzil for 2,3-diphenylquinoxaline).
-
Catalysis: Add a catalytic amount (e.g., 0.1 mmol) of an acid catalyst, such as polymer-supported sulphanilic acid or a Lewis acid, to facilitate the condensation.[16][18]
-
Reaction: Stir the mixture at room temperature or under reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC). Reaction times can vary from 30 minutes to several hours.[16][17]
-
Workup: Upon completion, cool the reaction mixture. If a precipitate forms, collect the product by filtration. Otherwise, pour the mixture into water and extract with an organic solvent like ethyl acetate.[5]
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization from ethanol or by column chromatography to yield the pure quinoxaline derivative.[17]
Experimental Protocol 2: In Vitro Biological Evaluation - MTT Cell Viability Assay
Rationale: The MTT assay is a foundational colorimetric assay to assess the cytotoxic or antiproliferative effects of synthesized compounds on cancer cell lines. It measures the metabolic activity of cells, which correlates with the number of viable cells.[19][20] This provides a crucial phenotypic readout of a compound's efficacy, validating that the modifications introduced are having the desired effect in a cellular context.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[21]
-
Compound Treatment: Prepare serial dilutions of the quinoxaline inhibitors in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.[21]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.[22] During this time, mitochondrial dehydrogenases in living cells reduce the yellow MTT to purple formazan crystals.[19]
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO or an SDS-HCl solution, to each well to dissolve the formazan crystals.[21][22]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization.[19] Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[19]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the compound concentration to determine the GI50 or IC50 value (the concentration that inhibits cell growth by 50%).
Case Study: Quinoxaline-Arylfuran Derivatives as STAT3 Pathway Inhibitors
Recent research has identified novel quinoxaline–arylfuran derivatives as potent inhibitors of the STAT3 signaling pathway, which is aberrantly activated in many cancers.[15][23]
The lead compound, QW12 , was found to exert its antiproliferative effect on HeLa cells by inducing apoptosis and inhibiting the phosphorylation of STAT3 at Tyr705, a critical step for its activation and dimerization.[15] This inhibition effectively blocks the downstream signaling cascade that promotes tumor cell proliferation and survival.
References
- 1. mdpi.com [mdpi.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Advances in Quinoxaline Derivatives: Multi‐Target Anticancer Potential and Nanocatalyst‐Driven Synthesis | Semantic Scholar [semanticscholar.org]
- 4. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acgpubs.org [acgpubs.org]
- 6. mdpi.com [mdpi.com]
- 7. Discovery and SAR of Novel Disubstituted Quinazolines as Dual PI3Kalpha/mTOR Inhibitors Targeting Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rjptonline.org [rjptonline.org]
- 10. Mechanistic Analysis of Chemically Diverse Bromodomain-4 Inhibitors Using Balanced QSAR Analysis and Supported by X-ray Resolved Crystal Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and biological evaluation of quinoxalinone derivatives as potent BRD4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis and structure-activity relationship of novel quinoxaline derivatives as cancer chemopreventive agent by inhibition of tyrosine kinase receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
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Quinoxaline Derivatives as Enzyme Inhibitors: A Comparative Guide for Drug Discovery Professionals
The quinoxaline scaffold, a fusion of benzene and pyrazine rings, represents a privileged heterocyclic motif in medicinal chemistry. Its versatile structure has been extensively explored, leading to the development of numerous derivatives with a broad spectrum of biological activities, including potent enzyme inhibition.[1][2][3] This guide provides a comparative analysis of quinoxaline derivatives as inhibitors of key enzyme classes, offering insights into their structure-activity relationships (SAR), mechanisms of action, and the experimental protocols used for their evaluation. Our objective is to equip researchers, scientists, and drug development professionals with the critical information needed to navigate the landscape of quinoxaline-based inhibitors and accelerate their discovery programs.
The Quinoxaline Scaffold: A Foundation for Potent Enzyme Inhibition
The inherent chemical properties of the quinoxaline ring system, including its aromaticity and the presence of nitrogen atoms, make it an ideal foundation for designing enzyme inhibitors.[4] These nitrogen atoms can act as hydrogen bond acceptors, facilitating interactions with the active sites of various enzymes.[4] Furthermore, the bicyclic nature of the scaffold provides a rigid core from which various substituents can be strategically placed to optimize potency, selectivity, and pharmacokinetic properties.[5]
Comparative Analysis of Quinoxaline Derivatives Across Key Enzyme Classes
This section delves into a comparative study of quinoxaline derivatives targeting several critical classes of enzymes implicated in a range of diseases, from cancer to inflammation.
Kinase Inhibitors
Protein kinases are crucial regulators of cellular signaling pathways, and their aberrant activity is a hallmark of many diseases, particularly cancer. Consequently, they are a major focus of drug discovery efforts. Quinoxaline derivatives have emerged as a promising class of kinase inhibitors, targeting various members of the kinome.[1]
Systematic modifications of the quinoxaline scaffold have revealed key structural features that govern inhibitory activity against kinases. Structure-activity relationship (SAR) studies consistently demonstrate that the nature and position of substituents on the quinoxaline ring are critical for potency and selectivity.[1][4][6] For instance, the introduction of specific moieties can enhance binding affinity to the ATP-binding pocket of the target kinase.
The following table summarizes the inhibitory potency (IC50 values) of representative quinoxaline derivatives against several important kinases. This data highlights the diverse range of kinases that can be effectively targeted by this scaffold.
| Compound/Derivative Class | Target Kinase | IC50 (nM) | Reference |
| Compound 26e | ASK1 | 30.17 | [7] |
| Compound 12d | ASK1 | 49.63 | [7] |
| Lead Compound Analogs | c-Met | Potent Inhibition | [8][9] |
| Compound 1 | Pim-1 | 74 | [10] |
| Compound 5c | Pim-1 / Pim-2 | Submicromolar | [10] |
| Compound 5e | Pim-1 / Pim-2 | Submicromolar | [10] |
| Compound 4a | EGFR | 300 | [11] |
| Compound 13 | EGFR | 400 | [11] |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
The c-Met receptor tyrosine kinase plays a pivotal role in cell proliferation, survival, and migration. Its dysregulation is implicated in the progression of various cancers. The diagram below illustrates the c-Met signaling pathway, a key target for quinoxaline-based inhibitors.
Caption: The c-Met signaling pathway, a target for quinoxaline inhibitors.
DNA Topoisomerase Inhibitors
DNA topoisomerases are essential enzymes that regulate the topology of DNA, playing a critical role in DNA replication, transcription, and recombination. Their inhibition can lead to cell cycle arrest and apoptosis, making them attractive targets for anticancer therapies.[12][13] Several quinoxaline derivatives have been identified as potent inhibitors of DNA topoisomerase II.[12][13][14][15]
Quinoxaline-based topoisomerase II inhibitors often function as dual DNA intercalators and enzyme inhibitors.[12][13][14] They can insert themselves between the base pairs of the DNA double helix, distorting its structure and stabilizing the DNA-topoisomerase II cleavage complex. This prevents the re-ligation of the DNA strands, leading to double-strand breaks and ultimately cell death.
The table below presents a comparison of the inhibitory activities of several quinoxaline derivatives against DNA topoisomerase II, with doxorubicin included as a standard reference compound.
| Compound | DNA Topo II IC50 (µM) | DNA Binding IC50 (µM) | Reference |
| Compound 13 | 6.4 | 25.1 | [12] |
| Compound 15 | 15.3 | 32.4 | [12] |
| Compound 19b | 0.97 | 43.51 | [13] |
| Compound 19c | 1.10 | 49.11 | [13] |
| Doxorubicin | 3.8 | 28.1 | [12] |
IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity or DNA binding.
Carbonic Anhydrase Inhibitors
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[16][17] They are involved in various physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and certain types of cancer.[16][17] Recent studies have explored quinoxaline derivatives as inhibitors of various CA isoforms.[18][19]
The following table summarizes the inhibitory constants (Ki) of sulfonamide-derived quinoxaline 1,4-dioxides against different carbonic anhydrase isoforms.
| Compound | CA I Ki (nM) | CA II Ki (nM) | CA IX Ki (nM) | CA XII Ki (nM) | Reference |
| Compound 7g | - | - | 42.2 | - | [18][19] |
| Acetazolamide (AAZ) | - | - | 25.7 | - | [18][19] |
Ki values represent the inhibition constant, a measure of the inhibitor's potency.
Experimental Protocols: A Guide to Enzyme Inhibition Assays
The accurate determination of enzyme inhibition is fundamental to the evaluation of novel compounds. This section provides a generalized, step-by-step protocol for a typical in vitro enzyme inhibition assay, which can be adapted for various enzymes, including kinases, topoisomerases, and carbonic anhydrases.[20][21]
General Workflow for In Vitro Enzyme Inhibition Assay
The diagram below outlines the key steps involved in a typical enzyme inhibition assay.
Caption: A generalized workflow for an in vitro enzyme inhibition assay.
Detailed Step-by-Step Protocol
1. Preparation of Reagents:
- Test Compounds: Prepare a stock solution of the quinoxaline derivative in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations for testing.
- Enzyme: Reconstitute or dilute the enzyme to the desired concentration in an appropriate assay buffer. The final enzyme concentration should be in the linear range of the assay.
- Substrate: Prepare a stock solution of the substrate in the assay buffer. The final substrate concentration is typically at or near its Michaelis constant (Km) value for IC50 determination.
- Controls:
- Positive Control: A known inhibitor of the enzyme.
- Negative Control: Vehicle (e.g., DMSO) without the test compound to determine 100% enzyme activity.
- Blank: Assay buffer without the enzyme to measure background signal.
2. Assay Procedure (96-well plate format):
- Add the assay buffer to all wells.
- Add the test compounds at various concentrations, the positive control, and the negative control to their respective wells.
- Add the enzyme solution to all wells except the blank.
- Pre-incubate the plate at a specific temperature (e.g., 37°C) for a defined period to allow the inhibitor to bind to the enzyme.
- Initiate the enzymatic reaction by adding the substrate solution to all wells.
- Incubate the plate at the same temperature for a specific reaction time.
- Stop the reaction using a suitable stop solution, if necessary.
- Measure the signal (e.g., absorbance, fluorescence, luminescence) using a microplate reader.
3. Data Analysis:
- Subtract the background reading (blank) from all other readings.
- Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to the negative control (100% activity).
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
- Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., sigmoidal curve).
This standardized protocol ensures the generation of reliable and reproducible data, which is essential for making informed decisions in the drug discovery process.[20]
Conclusion
Quinoxaline derivatives represent a highly versatile and promising class of enzyme inhibitors with demonstrated efficacy against a range of therapeutically relevant targets. The continued exploration of the quinoxaline scaffold, guided by systematic SAR studies and robust experimental evaluation, holds significant potential for the development of novel therapeutics. This guide has provided a comparative overview of quinoxaline-based inhibitors for key enzyme classes, along with the foundational experimental protocols required for their assessment. It is our hope that this information will serve as a valuable resource for researchers dedicated to advancing the field of drug discovery.
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- 10. mdpi.com [mdpi.com]
- 11. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 17. Quinazolinones as Competitive Inhibitors of Carbonic Anhydrase-II (Human and Bovine): Synthesis, in-vitro, in-silico, Selectivity, and Kinetics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and evaluation of sulfonamide derivatives of quinoxaline 1,4-dioxides as carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis and evaluation of sulfonamide derivatives of quinoxaline 1,4-dioxides as carbonic anhydrase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Spectroscopic Techniques for Chemical Structure Confirmation
Introduction: Beyond the Molecular Formula
In the landscape of chemical research and pharmaceutical development, determining the precise atomic arrangement of a molecule is a cornerstone of scientific rigor. An empirical formula is merely a starting point; the true identity and, consequently, the function and safety of a chemical entity lie in its unique three-dimensional structure. Unambiguous structure confirmation is not just an academic exercise—it is a critical requirement for patent filings, publications, and regulatory submissions to bodies like the U.S. Food and Drug Administration (FDA).[1][2] This guide provides a comparative analysis of the primary spectroscopic techniques employed for this purpose, offering insights into their principles, practical applications, and how they are synergistically used to build an irrefutable structural dossier.
The four pillars of spectroscopic structure elucidation are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.[3] Each technique interrogates a different aspect of a molecule's properties, and only by combining their outputs can we assemble a complete and validated structural picture.
The Core Techniques: A Comparative Deep Dive
No single technique can definitively elucidate the structure of an unknown compound.[4] A multi-faceted approach is essential, with each method providing a unique piece of the puzzle. The selection and sequence of these techniques are dictated by the information sought and the nature of the sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architect's Blueprint
NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic compounds.[5][6][7] It is the only method that provides a complete analysis and interpretation of the entire spectrum for mapping the carbon-hydrogen framework of a molecule.[6]
Principle of Causality: NMR operates on the quantum mechanical property of nuclear spin. Nuclei with a non-zero spin, like ¹H (proton) and ¹³C, behave like tiny magnets.[6] When placed in a strong external magnetic field (B₀), these nuclei align either with or against the field, creating two distinct energy states.[3][6] By irradiating the sample with radiofrequency energy, we can induce a "flip" from the lower to the higher energy state. This absorption of energy is called resonance, and its frequency is meticulously measured.[5][8]
The key to NMR's structural power is that the exact resonance frequency of a nucleus is exquisitely sensitive to its local electronic environment. This gives rise to three critical pieces of information:
-
Chemical Shift (δ): The position of a signal on the spectrum indicates the electronic environment of the nucleus. Electronegative atoms or groups deshield a nucleus, causing its signal to appear at a higher chemical shift (downfield). This provides profound clues about the functional groups and neighboring atoms.[5][8]
-
Integration: The area under a ¹H NMR signal is directly proportional to the number of protons it represents. This allows for a quantitative ratio of the different types of protons in the molecule.[6]
-
Spin-Spin Coupling (Splitting): The signal for a proton is often "split" into multiple peaks by the influence of neighboring protons. The splitting pattern reveals the number of adjacent protons, allowing chemists to piece together molecular fragments.
Strengths vs. Limitations:
-
Strengths: Provides the most comprehensive structural information, including atom connectivity and stereochemistry. It is a non-destructive technique.[6][9]
-
Limitations: Relatively low sensitivity requiring sample amounts in the microgram to milligram range.[6][10] Complex molecules can produce complex, overlapping spectra.
Mass Spectrometry (MS): The Molecular Scale
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[11][12] Its primary role in structure elucidation is to determine the precise molecular weight of a compound, which is a critical first step.
Principle of Causality: A mass spectrometer converts neutral molecules into gas-phase ions, separates them based on their m/z ratio, and then detects them.[11]
-
Ionization: The sample is vaporized and then ionized. Techniques like Electron Impact (EI) are "hard" and cause the molecule to fragment, providing structural clues. "Soft" ionization techniques like Electrospray Ionization (ESI) typically leave the molecule intact, yielding a clear molecular ion peak.[12][13]
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight tube) where they are separated by their m/z ratio.[11]
-
Detection: An ion detector measures the abundance of ions at each m/z value, generating the mass spectrum.[11]
The most important peak is often the molecular ion peak (M⁺) , which corresponds to the mass of the intact molecule.[14] High-resolution mass spectrometry (HRMS) can determine the molecular weight with such precision that it allows for the calculation of the exact molecular formula.
Strengths vs. Limitations:
-
Strengths: Extremely high sensitivity (picomole to femtomole range), provides exact molecular weight and molecular formula (HRMS).[12] Fragmentation patterns can offer structural "puzzle pieces".[15]
-
Limitations: Often cannot distinguish between isomers. Fragmentation can sometimes be too extensive or non-existent, limiting structural insight.
Infrared (IR) Spectroscopy: The Functional Group Detective
IR spectroscopy is a rapid and simple technique used to identify the presence or absence of specific functional groups within a molecule.[7][16][17]
Principle of Causality: Molecules are not static; their bonds are constantly vibrating (stretching, bending).[18] Each type of bond (e.g., C=O, O-H, N-H) vibrates at a characteristic frequency. When infrared radiation is passed through a sample, the bonds absorb the energy corresponding to their specific vibrational frequencies.[19] An IR spectrum is a plot of this absorption, which reveals which functional groups are present.[16]
The spectrum is typically divided into two regions:
-
Functional Group Region (4000–1500 cm⁻¹): Peaks in this region are characteristic of specific bond types, such as the broad O-H stretch of an alcohol or the sharp C=O stretch of a ketone.[16][20]
-
Fingerprint Region (below 1500 cm⁻¹): This region contains complex peaks arising from the entire molecular structure. While difficult to interpret from first principles, a perfect match of the fingerprint region with a reference spectrum is a rigorous confirmation of identity.[16][20]
Strengths vs. Limitations:
-
Strengths: Fast, non-destructive, and excellent for identifying key functional groups.[9][18]
-
Limitations: Provides limited information about the overall carbon skeleton or stereochemistry.[15] Can be ambiguous for molecules with many functional groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy: The Conjugation Spotter
UV-Vis spectroscopy provides information about electronic transitions within a molecule.[21] While it offers the least structural detail of the four main techniques, it is highly valuable for analyzing compounds containing chromophores, especially conjugated π-systems.[3][22]
Principle of Causality: When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one (e.g., π to π* transitions).[22] The wavelength of light absorbed is dependent on the energy gap between these orbitals. Conjugated systems (alternating single and double bonds) have smaller energy gaps and thus absorb at longer wavelengths.[22]
The Beer-Lambert law forms the basis for the quantitative use of UV-Vis, stating that the absorbance of a solution is directly proportional to the concentration of the absorbing species.[22]
Strengths vs. Limitations:
-
Strengths: Simple, highly quantitative, and sensitive for compounds with chromophores.[23]
-
Limitations: Provides very limited structural information.[23] Many organic compounds do not absorb significantly in the UV-Vis range.[3]
Data Presentation: A Head-to-Head Comparison
| Feature | NMR Spectroscopy | Mass Spectrometry | IR Spectroscopy | UV-Vis Spectroscopy |
| Primary Information | Complete molecular structure, atom connectivity, stereochemistry | Molecular weight, molecular formula, structural fragments | Presence/absence of functional groups | Presence of conjugated systems/chromophores |
| Sensitivity | Low (µg - mg) | Very High (pg - fg) | Moderate (µg - mg) | High (for chromophores) |
| Sample Requirement | ~1-10 mg | < 1 µg | ~1-5 mg | < 1 mg (in solution) |
| Destructive? | No | Yes | No | No |
| Key Application | Definitive structure elucidation of pure compounds.[10][24] | Determining molecular formula, identifying unknowns in mixtures.[11][25] | Rapid confirmation of functional groups, reaction monitoring.[26][27] | Quantifying known compounds, analyzing conjugated systems.[21][22] |
A Synergistic Workflow for Unambiguous Structure Confirmation
The most robust approach to structure elucidation is a logical, synergistic workflow that leverages the strengths of each technique. This process is a self-validating system where the data from each step informs and confirms the next.
// Annotations MS_info [label="Provides:\n- Molecular Weight\n- Molecular Formula (HRMS)", shape=note, fillcolor="#FFFFFF", fontcolor="#5F6368", fontsize=10]; IR_info [label="Provides:\n- Key Functional Groups\n(e.g., -OH, C=O, -NH2)", shape=note, fillcolor="#FFFFFF", fontcolor="#5F6368", fontsize=10]; NMR_info [label="Provides:\n- C-H Framework\n- Atom Connectivity\n- Stereochemistry", shape=note, fillcolor="#FFFFFF", fontcolor="#5F6368", fontsize=10];
MS -> MS_info [style=dashed, arrowhead=none]; IR -> IR_info [style=dashed, arrowhead=none]; NMR -> NMR_info [style=dashed, arrowhead=none]; } Caption: A typical workflow for spectroscopic structure elucidation.
Workflow Logic:
-
Start with Mass Spectrometry: The first step is almost always to obtain the molecular weight and, ideally, the molecular formula via HRMS. This provides the fundamental building blocks (the number and type of atoms) for the molecule.[14]
-
Identify Functional Groups with IR: With the molecular formula in hand, IR spectroscopy is used to quickly identify the major functional groups. This allows you to account for some of the atoms (especially heteroatoms like oxygen and nitrogen) and begin postulating structural motifs.
-
Assemble the Skeleton with NMR: This is the most critical step. ¹H and ¹³C NMR spectra are used to define the carbon-hydrogen framework. 2D NMR experiments (like COSY, HSQC, and HMBC) are then employed to connect all the pieces, confirming how the protons and carbons are bonded to each other and to the functional groups identified by IR.
-
Confirm and Finalize: The proposed structure must be consistent with all data. The molecular weight must match the MS data, the functional groups must match the IR data, and every signal in the NMR spectra must be assigned. If a conjugated system is present, UV-Vis data can provide further confirmation.
Experimental Protocols: A Practical Guide
The quality of spectroscopic data is directly dependent on rigorous experimental technique. Below are foundational protocols for key analyses.
Protocol 1: Acquiring a ¹H NMR Spectrum
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified compound.
-
Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial. The choice of solvent is critical to avoid obscuring sample peaks.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0 ppm.
-
Transfer the solution to a clean, 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spinner turbine and place it in the sample gauge to ensure the correct depth.
-
Insert the sample into the magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to maximize its homogeneity, which results in sharp, symmetrical peaks.
-
-
Data Acquisition:
-
Acquire a standard, single-pulse ¹H spectrum. Typical acquisition parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.
-
Process the data by applying a Fourier transform, phasing the spectrum, and integrating the signals.
-
Protocol 2: Acquiring an ESI-MS Spectrum
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~1-10 µg/mL) in a solvent suitable for ESI, typically a mixture of water, acetonitrile, or methanol.
-
A small amount of an acid (e.g., formic acid) or base (e.g., ammonium hydroxide) is often added to promote ionization ([M+H]⁺ or [M-H]⁻).
-
-
Instrument Setup (Direct Infusion):
-
Load the sample solution into a syringe and place it in a syringe pump.
-
Connect the syringe to the ESI source of the mass spectrometer via capillary tubing.
-
Set the syringe pump to a low flow rate (e.g., 5-10 µL/min).
-
Tune the mass spectrometer parameters (e.g., capillary voltage, gas flow, temperature) to optimize the signal for the compound of interest.
-
-
Data Acquisition:
-
Acquire data across a mass range expected to contain the molecular ion.
-
Average the scans over a short period (e.g., 1 minute) to obtain a representative spectrum.
-
Regulatory Context: The ICH Q6A Mandate
In the pharmaceutical industry, structure confirmation is a non-negotiable component of regulatory submissions. The ICH Q6A guideline, "Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products," explicitly requires rigorous characterization.[28][29][30] Elucidation of structure is listed under "General Properties" for a new drug substance.[1] The FDA requires that the manufacturing process and characterization data, including structural confirmation, be provided in an Investigational New Drug (IND) application.[2] A combination of techniques is expected, with an emphasis on those that provide specific structural information. For example, an infrared spectrum is considered a specific identification test that can discriminate between compounds of closely related structure.[31]
Conclusion
The confirmation of a chemical structure is a process of systematic, evidence-based deduction. It relies on the synergistic application of multiple spectroscopic techniques, each providing a unique and essential perspective on the molecule's architecture. Mass spectrometry provides the atomic census, infrared spectroscopy identifies the constituent functional groups, and nuclear magnetic resonance spectroscopy meticulously assembles these pieces into a definitive structural blueprint. Supported by UV-Vis for specific cases, this combined methodology forms the bedrock of modern chemical analysis, ensuring the identity, purity, and quality of compounds that are foundational to research, drug development, and materials science.
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- 8. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
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- 17. Infrared Spectra of Some Common Functional Groups | MCC Organic Chemistry [courses.lumenlearning.com]
- 18. What Is Spectroscopy & How Is It Used in the Lab? [excedr.com]
- 19. Spectroscopic Chemical Identification and Analysis Services [tricliniclabs.com]
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- 23. UV-VIS - Ultraviolet Visible Spectroscopy | Materials Characterization Services [mat-cs.com]
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- 25. Molecular Structure Characterisation and Structural Elucidation [intertek.com]
- 26. Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models - PubMed [pubmed.ncbi.nlm.nih.gov]
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Revolutionizing Compound Synthesis: A Guide to Automated Structure Verification
Byline: Your Name, Senior Application Scientist
Introduction: The Purity and Identity Crisis in Modern Drug Discovery
In the fast-paced world of drug discovery and development, the mantra is "fail fast, fail cheap." The rapid synthesis of novel chemical entities is at the heart of this paradigm. However, this acceleration in synthesis has created a significant bottleneck: the verification of compound structure and purity.[1] Manual interpretation of analytical data, while a cornerstone of organic chemistry, is time-consuming, prone to subjective bias, and simply cannot keep pace with the output of modern high-throughput synthesis platforms.[1][2][3]
Incorrectly identified or impure compounds entering the screening pipeline can have catastrophic consequences, leading to misleading structure-activity relationships (SAR), wasted resources, and ultimately, the failure of promising drug candidates.[1] This guide provides an in-depth comparison of automated structure verification (ASV) systems, offering researchers, scientists, and drug development professionals a comprehensive overview of the available tools and methodologies to ensure the integrity of their synthesized compounds.
The Pillars of Automated Structure Verification: A Multi-Technique Approach
Automated structure verification is not a single technique but rather a synergistic integration of multiple analytical methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and often, Infrared (IR) spectroscopy.[4][5] Each technique provides a unique piece of the structural puzzle, and their combined power significantly enhances the confidence in the final verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation
NMR spectroscopy is the undisputed workhorse for determining the precise connectivity of atoms in a molecule.[5] Automated systems primarily leverage ¹H NMR data due to its high sensitivity and rapid acquisition time. However, to overcome the inherent limitations of ¹H NMR in distinguishing between similar isomers, more advanced ASV systems incorporate 2D NMR experiments like ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence).[1][6]
The fundamental principle of NMR-based ASV involves comparing the experimental spectrum of a synthesized compound against a predicted spectrum generated from the proposed chemical structure.[5] A high degree of correlation between the two provides strong evidence for the correctness of the proposed structure.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry provides the crucial confirmation of the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) is particularly powerful, offering highly accurate mass measurements that can help confirm the elemental composition of the molecule.[1] In an automated workflow, the system checks if the experimentally determined mass matches the theoretical mass of the proposed structure.
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
While not as universally implemented in all ASV systems, IR spectroscopy can provide valuable information about the functional groups present in a molecule.[5] Recent studies have shown that combining IR data with NMR data can significantly improve the ability to distinguish between challenging isomer pairs, further reducing the rate of false positives.[5]
The Automated Structure Verification Workflow: From Sample to Decision
A typical ASV workflow is a multi-step process that begins with sample submission and ends with a clear "pass," "fail," or "review" decision. This process is designed to be seamless and require minimal user intervention for routine samples.
Caption: A generalized workflow for automated structure verification.
Comparative Analysis of Leading ASV Software Platforms
The two most prominent commercial software packages for automated structure verification are ACD/Labs Spectrus Platform (with ASV capabilities) and Mestrelab Research's Mnova (with the Verify plugin) . While direct, independent, peer-reviewed benchmark comparisons are scarce, we can objectively compare their features and underlying methodologies based on available documentation and publications.
| Feature | ACD/Labs Spectrus Platform | Mestrelab Mnova with Verify |
| Core Technologies | ¹H and ¹³C NMR, LC/MS, IR, and other techniques.[3][7] | ¹H and ¹³C NMR, LC/GC-MS.[8] |
| Verification Algorithm | Compares experimental spectra to predicted spectra using a sophisticated matching algorithm. Offers various levels of automation.[3] | Employs a multi-test verification algorithm that checks for consistency between the proposed structure and analytical data.[9] |
| Data Handling | Vendor-neutral platform that can process data from most major instrument manufacturers.[7] | Supports a wide range of vendor formats for seamless data import.[9] |
| Key Differentiators | Strong emphasis on creating a centralized, searchable database of all analytical data.[2] Offers "unbiased" alternative structure generation to challenge the proposed structure.[10] | Highly interactive and user-friendly interface.[11] Offers a flexible scoring system for easy interpretation of results.[12] |
| Automation Level | Offers fully automated workflows with options for expert review of ambiguous results.[3] | Provides both batch and real-time analysis modes for high-throughput environments.[12] |
| Integration | Integrates with Laboratory Information Management Systems (LIMS) and Electronic Lab Notebooks (ELNs). | Can be integrated into automated workflows using tools like KNIME.[12] |
Experimental Protocols: A Step-by-Step Guide to ASV
To provide a practical understanding of the ASV process, here are detailed, step-by-step methodologies for a typical workflow integrating NMR and LC/MS data.
Protocol 1: Automated ¹H NMR Structure Verification
-
Sample Preparation: Dissolve 1-5 mg of the synthesized compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Data Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Ensure proper shimming to obtain good resolution.
-
Set the spectral width to cover the expected chemical shift range (e.g., -1 to 13 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 100:1 for the signals of interest).
-
-
Data Submission: Submit the raw NMR data (FID) to the ASV software, along with the proposed chemical structure in a standard format (e.g., MOL or SDF).
-
Automated Processing and Analysis:
-
The software will automatically perform Fourier transformation, phase correction, and baseline correction.
-
Automated peak picking and integration will be performed.
-
The software will predict the ¹H NMR spectrum of the proposed structure.
-
-
Verification and Reporting:
-
The experimental and predicted spectra will be compared.
-
A match score or a "pass/fail" recommendation will be generated based on the correlation of chemical shifts, multiplicities, and integrals.
-
A comprehensive report will be generated, often highlighting any discrepancies.
-
Protocol 2: Integrated NMR and LC/MS Structure Verification
-
Sample Preparation:
-
Prepare an NMR sample as described in Protocol 1.
-
Prepare a separate sample for LC/MS analysis by dissolving a small amount of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum as in Protocol 1.
-
Perform an LC/MS analysis using a standard reverse-phase column and a gradient elution method.
-
Acquire both UV and mass spectral data. Ensure the mass spectrometer is calibrated for accurate mass measurement.
-
-
Data Submission: Submit both the raw NMR and LC/MS data, along with the proposed structure, to the integrated ASV system.
-
Automated Processing and Analysis:
-
The NMR data will be processed as in Protocol 1.
-
The LC/MS data will be processed to identify the peak corresponding to the target compound and extract its mass spectrum.
-
The software will compare the experimental molecular weight with the theoretical molecular weight of the proposed structure.
-
-
Combined Verification and Reporting:
-
The system will combine the results from both the NMR and LC/MS analyses.
-
A final verification status will be assigned, taking into account both the structural information from NMR and the molecular weight confirmation from MS.
-
The report will include both the NMR spectrum with assignments and the mass spectrum.
-
Performance Metrics: Quantifying Confidence in Your Results
The ultimate goal of an ASV system is to provide a reliable and accurate assessment of a compound's identity. Key performance metrics include:
-
True Positive Rate (Sensitivity): The percentage of correctly identified structures that are correctly verified as "pass."
-
True Negative Rate (Specificity): The percentage of incorrect structures that are correctly identified as "fail."
-
False Positive Rate: The percentage of incorrect structures that are incorrectly verified as "pass." This is a critical metric to minimize, as it can lead to flawed downstream decisions.
-
False Negative Rate: The percentage of correct structures that are incorrectly identified as "fail." While less detrimental than false positives, a high false negative rate can lead to unnecessary rework.
Several studies have shown that the integration of multiple analytical techniques, particularly the inclusion of 2D NMR data, significantly reduces the false positive rate, especially for challenging cases involving similar isomers.[6]
The Causality Behind Experimental Choices: Why a Multi-Technique Approach is Crucial
Relying on a single analytical technique for structure verification is a risky proposition.[1] For example, ¹H NMR alone may not be sufficient to distinguish between regioisomers. Mass spectrometry can confirm the molecular weight, but it provides limited information about the connectivity of atoms. By combining these techniques, we create a self-validating system where the weaknesses of one technique are compensated for by the strengths of another.
The choice of which experiments to include in an automated workflow is a balance between the desired level of confidence and the time required for analysis. For high-throughput screening, a rapid ¹H NMR and LC/MS screen may be sufficient. For lead optimization, where the integrity of the structure is paramount, the inclusion of 2D NMR experiments like HSQC is highly recommended.[1]
Future Outlook: The Rise of AI and Machine Learning in Structure Verification
The field of automated structure verification is continually evolving, with artificial intelligence (AI) and machine learning (ML) poised to play an increasingly important role. ML algorithms are being developed to improve the accuracy of NMR prediction and to automatically identify subtle discrepancies between experimental and predicted data that may be missed by traditional algorithms. The future of ASV will likely involve even more intelligent and autonomous systems that can learn from vast datasets of spectral information to provide even more confident and reliable structure verification.
Conclusion: A Necessary Tool for Modern Chemical Synthesis
Automated structure verification is no longer a luxury but a necessity for any organization engaged in chemical synthesis. By implementing a robust, multi-technique ASV workflow, research and development teams can significantly increase their confidence in the identity and purity of their synthesized compounds, leading to more reliable scientific data, accelerated discovery timelines, and ultimately, a higher probability of success in the competitive landscape of drug discovery.
References
- 1. americanlaboratory.com [americanlaboratory.com]
- 2. acdlabs.com [acdlabs.com]
- 3. acdlabs.com [acdlabs.com]
- 4. An Integrated Approach to Structure Verification Using Automated [mestrelab.com]
- 5. researchgate.net [researchgate.net]
- 6. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 7. acdlabs.com [acdlabs.com]
- 8. Structure Characterization - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 9. m.youtube.com [m.youtube.com]
- 10. reddit.com [reddit.com]
- 11. acdlabs.com [acdlabs.com]
- 12. A framework for automated structure elucidation from routine NMR spectra - Chemical Science (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
A Procedural Guide to the Safe Disposal of 3-methylquinoxaline-5-carboxylic Acid
This document provides essential safety and logistical information for the proper disposal of 3-methylquinoxaline-5-carboxylic acid. The procedures outlined herein are designed for researchers, scientists, and drug development professionals. Adherence to these guidelines is critical for ensuring personnel safety and maintaining environmental compliance. All protocols must be executed in strict accordance with local, state, and federal regulations.
Hazard Profile and Initial Risk Assessment
Based on data from related quinoxaline compounds, this compound is anticipated to present the following hazards. A thorough, site-specific risk assessment should be conducted before handling.
| Hazard Category | Potential Hazard & GHS Classification (Inferred) | Recommended Precaution |
| Acute Toxicity | Harmful if swallowed (Acute Tox. 4, H302).[4][5] Harmful in contact with skin (Acute Tox. 4, H312).[4] Harmful if inhaled (Acute Tox. 4, H332).[4] | Avoid ingestion, skin contact, and inhalation of dust or aerosols. Handle only with adequate ventilation or respiratory protection.[6] |
| Skin Irritation | Causes skin irritation (Skin Irrit. 2, H315).[3][4][6][7][8][9] | Wear appropriate protective gloves and clothing to prevent skin exposure.[3] |
| Eye Irritation | Causes serious eye irritation (Eye Irrit. 2A, H319).[3][4][5][6][7][8][9] | Wear safety glasses with side-shields or chemical goggles.[3] |
| Respiratory Irritation | May cause respiratory irritation (STOT SE 3, H335).[4][5][6][8][9] | Handle in a well-ventilated area, preferably a chemical fume hood, to avoid dust inhalation.[6] |
Required Personal Protective Equipment (PPE)
Due to the inferred hazards, the following PPE is mandatory when handling this compound waste:
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).
-
Eye/Face Protection: Safety glasses with side-shields or chemical goggles. If splashing is a risk, a face shield should be used in addition to goggles.
-
Body Protection: A standard laboratory coat, long pants, and closed-toe shoes are required.
-
Respiratory Protection: For operations that may generate dust or aerosols, handling should occur within a chemical fume hood. If a hood is not available, a NIOSH/MSHA approved respirator is necessary.[8]
Step-by-Step Waste Management and Disposal Protocol
The proper management of this compound waste involves a systematic workflow from the point of generation to final disposal. This process ensures regulatory compliance with standards set by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[10][11][12][13]
Step 1: Waste Segregation
Immediately upon generation, waste must be segregated. Do not mix this compound waste with other waste streams unless compatibility has been confirmed.[14]
-
Solid Waste: Collect solid residues, contaminated weigh boats, pipette tips, and gloves in a dedicated container.
-
Liquid Waste: Collect solutions containing the compound in a separate, dedicated liquid waste container.
-
Incompatibilities: Keep this acidic organic compound separate from bases, oxidizing agents, and reducing agents.[14]
Step 2: Waste Collection and Containerization
-
Container Selection: Use only containers that are chemically compatible with the waste. High-density polyethylene (HDPE) containers are a suitable choice. Ensure the container is in good condition, free from damage, and has a secure, leak-proof closure.[11]
-
Headspace: Do not overfill liquid waste containers. Leave at least 10% headspace to allow for vapor expansion.
Step 3: Labeling
Proper labeling is a critical compliance point. The EPA requires that each waste container be clearly labeled.[15]
-
Contents: The label must include the words "HAZARDOUS WASTE ".[15]
-
Chemical Name: Write the full chemical name: "This compound ". Avoid using abbreviations or formulas.
-
Hazard Identification: Clearly indicate the associated hazards (e.g., "Irritant," "Harmful").[15]
Step 4: Storage in a Satellite Accumulation Area (SAA)
-
Location: Store the labeled waste container at or near the point of generation, in a designated Satellite Accumulation Area (SAA).[14][15] This area must be under the control of laboratory personnel.
-
Containment: The SAA should have secondary containment to capture any potential leaks or spills.
-
Duration: A container can remain in the SAA for up to one year, or until it is full. Once full, it must be moved to the central accumulation area within three days.[14]
Step 5: Final Disposal
-
Professional Disposal: The final disposal of this compound must be conducted by a licensed hazardous waste disposal company.[1][16] These professionals can provide the necessary transportation and disposal services in compliance with all regulations.
-
Method: The most appropriate disposal method for this type of nitrogen-containing organic compound is high-temperature incineration at an approved and permitted facility.[1]
The following diagram illustrates the procedural workflow for proper disposal.
Emergency Procedures for Accidental Release
An emergency response plan must be in place for handling spills.[17] Personnel must be trained on these procedures.[17]
-
Minor Solid Spill:
-
Minor Liquid Spill:
-
Major Spill:
-
Evacuate the immediate area.
-
Alert laboratory personnel and contact your institution's Environmental Health & Safety (EH&S) department or emergency response team.
-
Prevent entry into the affected area until it has been deemed safe by trained professionals.
-
Regulatory Compliance
The management of hazardous chemical waste in a laboratory setting is governed by several key regulations:
-
Environmental Protection Agency (EPA): The Resource Conservation and Recovery Act (RCRA) establishes the framework for managing hazardous waste from "cradle-to-grave."[11] Academic laboratories may fall under Subpart K regulations, which provide specific guidelines for waste accumulation and management.[11][18]
-
Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard (29 CFR 1910.1200) requires that hazards of chemicals are evaluated and that this information is communicated to employers and employees.[10] The standard for Hazardous Waste Operations and Emergency Response (HAZWOPER) at 29 CFR 1910.120 outlines requirements for handling hazardous substances and responding to emergencies.[10][12][19]
By following the procedures in this guide, laboratories can ensure they are operating in compliance with these critical federal standards.
References
- 1. benchchem.com [benchchem.com]
- 2. aksci.com [aksci.com]
- 3. fishersci.com [fishersci.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. cpachem.com [cpachem.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. tcichemicals.com [tcichemicals.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. mu-intel.com [mu-intel.com]
- 10. resources.duralabel.com [resources.duralabel.com]
- 11. danielshealth.com [danielshealth.com]
- 12. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 13. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 14. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 15. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 16. epa.gov [epa.gov]
- 17. cleanmanagement.com [cleanmanagement.com]
- 18. epa.gov [epa.gov]
- 19. Hazardous Waste Operations and Emergency Response (HAZWOPER) - Standards | Occupational Safety and Health Administration [osha.gov]
A Comprehensive Guide to the Safe Handling of 3-Methylquinoxaline-5-Carboxylic Acid
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your laboratory environment are paramount. This guide provides essential, immediate safety and logistical information for handling 3-methylquinoxaline-5-carboxylic acid. By moving beyond a simple checklist and explaining the causality behind each procedural step, this document aims to be your preferred source for information on laboratory safety and chemical handling, building deep trust by providing value beyond the product itself.
Hazard Identification and Risk Assessment
Based on data from related quinoxaline derivatives, this compound is anticipated to present the following hazards:
-
Acute Toxicity : Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Eye Irritation : Likely to cause serious eye irritation.[1][2][4][5]
-
Respiratory Irritation : May cause respiratory irritation.[1][2][4][5]
Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[4][6]
Hazardous Decomposition Products: Under fire conditions, it may produce carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[4][6]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is crucial to minimize exposure. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting EN 166 or OSHA 29 CFR 1910.133 standards.[3][7] A face shield should be worn over goggles when there is a risk of splashing. | Protects against splashes and airborne particles that can cause serious eye irritation or damage. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). A lab coat must be worn and kept buttoned.[8][9] | Prevents skin contact, which can lead to irritation or absorption of the chemical.[1] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[6][7] If a fume hood is not available or if dust is generated, a NIOSH-approved respirator is necessary.[9] | Minimizes the inhalation of airborne particles that can cause respiratory tract irritation.[1][2] |
| Footwear | Fully enclosed shoes. | Protects feet from spills. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is essential for minimizing exposure and ensuring a safe working environment.[9]
Preparation
-
Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood.[9]
-
Ventilation Check: Before starting, ensure that the chemical fume hood is functioning correctly.
-
Gather Materials: Assemble all necessary equipment, including spatulas, weighing paper, and appropriately labeled waste containers, before handling the chemical.[9]
Handling Procedures
-
Donning PPE: Put on all required PPE as outlined in the table above.
-
Weighing and Transferring:
-
Solution Preparation:
-
When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
If heating is required, do so in a well-ventilated area and monitor the process closely.
-
Post-Handling Procedures
-
Decontamination: Thoroughly clean any contaminated surfaces and equipment with an appropriate solvent, followed by soap and water.[8]
-
Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[7][9]
Disposal Plan: Ensuring Environmental Responsibility
Proper disposal is a critical final step in the chemical handling lifecycle.
Waste Segregation and Collection
-
Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weighing paper, pipette tips) must be collected in a dedicated, clearly labeled hazardous waste container.[6][7][9]
-
Liquid Waste: Solutions containing the compound should be collected in a separate, labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.[6]
Labeling
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a description of the waste contents.[6][7]
Final Disposal
The most appropriate method for the disposal of this type of compound is high-temperature incineration at a licensed and approved hazardous waste disposal facility.[6][10] Under no circumstances should this chemical be released into the environment or disposed of down standard laboratory drains. [6]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
-
After Inhalation: Move the individual to fresh air. If symptoms persist, seek medical attention.[1]
-
After Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] If skin irritation occurs, get medical advice.[5]
-
After Eye Contact: Rinse cautiously with water for several minutes.[5] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1][5]
Visualizing the Workflow
To further clarify the handling and disposal process, the following diagrams illustrate the key decision points and procedural flows.
Caption: Workflow for handling this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cpachem.com [cpachem.com]
- 3. fishersci.com [fishersci.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
